MGR1
Description
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.429 |
IUPAC Name |
((9,10-Dioxo-1,4,4a,9,9a,10-hexahydro-1,4-ethanoanthracen-5-yl)oxy)methyl pivalate |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3 |
InChI Key |
XOQBQESWHYEJGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(OCOC1=CC=CC2=C1C(C3C(CC4)C=CC4C3C2=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MGR1; MGR 1; MGR-1 |
Origin of Product |
United States |
Foundational & Exploratory
The Function of MGR1 Protein: A Core Component of Mitochondrial Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitochondrial Genome Required 1 (MGR1) protein is a crucial component of the mitochondrial protein quality control system in yeast, Saccharomyces cerevisiae. Functioning as a subunit of the inner membrane i-AAA (ATPases associated with diverse cellular activities) protease complex, this compound plays a pivotal role in the recognition and subsequent degradation of misfolded or unassembled mitochondrial proteins. This technical guide provides a comprehensive overview of the this compound protein, detailing its function, its interaction with other mitochondrial proteins, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this essential mitochondrial protein.
Core Function of this compound Protein
This compound is an integral inner mitochondrial membrane protein that functions as an adaptor and substrate recognition subunit for the i-AAA protease, a key player in maintaining mitochondrial proteostasis. The i-AAA complex, composed of the core ATPase and protease subunit Yme1, is responsible for the turnover of damaged or misfolded proteins within the mitochondrial inner membrane and intermembrane space.
This compound, in conjunction with its binding partner Mgr3, forms a subcomplex that delivers substrates to the Yme1 protease for degradation.[1][2] This adaptor function is critical for the efficient clearance of non-native polypeptides, thereby preventing the accumulation of toxic protein aggregates and ensuring the integrity of mitochondrial function. A key characteristic of this compound is its necessity for the viability of yeast cells that have lost their mitochondrial DNA (mtDNA), a phenotype known as "petite-negative".[1][3] This suggests a critical role for this compound-mediated protein quality control in compensating for the physiological stress associated with the absence of mtDNA-encoded subunits of the respiratory chain.
The this compound-Containing i-AAA Protease Complex and Signaling
The this compound protein does not operate in isolation but as part of a larger molecular machinery. The current understanding of the functional interactions involving this compound is depicted in the following signaling pathway.
This pathway illustrates the initial recognition of a misfolded protein by this compound. This compound then associates with Mgr3 to form a substrate-loaded subcomplex. This complex subsequently presents the substrate to the Yme1 protease for ATP-dependent degradation into smaller peptides.
Quantitative Data Summary
The following tables summarize key quantitative findings from seminal studies on the this compound protein.
| Table 1: Genetic Interactions of this compound | |
| Genetic Interaction Type | Number of Interactors |
| Negative Genetic | 402[3] |
| Positive Genetic | 65[3] |
| Synthetic Lethality | 1[3] |
| Synthetic Rescue | 3[3] |
| Table 2: Phenotypic Analysis of this compoundΔ Mutant | |
| Phenotype | Observation |
| Filamentous Growth | Decreased[3] |
| Invasive Growth | Absent[3] |
| Oxidative Stress Resistance | Increased[3] |
| Chemical Resistance | Increased[3] |
| Petite-Negative | Yes[1][3] |
Key Experimental Protocols
The function of this compound has been elucidated through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Petite-Negative Growth Assay
This assay is fundamental to identifying genes required for viability in the absence of mtDNA.
Objective: To determine if a yeast mutant exhibits a petite-negative phenotype.
Methodology:
-
Strain Preparation: Grow wild-type and mutant yeast strains to mid-log phase in rich liquid medium (YPD).
-
Plating: Plate serial dilutions of each culture onto two sets of YPD agar plates. One set serves as a control, while the other is supplemented with ethidium bromide (EtBr) at a final concentration of 25 µg/mL. EtBr is an intercalating agent that induces the loss of mtDNA.
-
Incubation: Incubate the plates at 30°C for 2-3 days.
-
Analysis: Compare the growth of the mutant strain to the wild-type strain on both control and EtBr-containing plates. A petite-negative mutant will fail to grow or show significantly reduced growth on the EtBr plates compared to the wild-type, while exhibiting normal growth on the control plates.[1]
Co-immunoprecipitation of this compound-Interacting Proteins
This technique is used to identify proteins that physically associate with this compound within the mitochondria.
Objective: To demonstrate the interaction between this compound and other components of the i-AAA protease complex.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from yeast strains expressing an epitope-tagged version of this compound (e.g., this compound-myc).
-
Lysis: Solubilize the isolated mitochondria using a mild non-ionic detergent such as digitonin to preserve protein complexes.
-
Immunoprecipitation: Incubate the mitochondrial lysate with magnetic beads coupled to an antibody specific for the epitope tag (e.g., anti-myc antibody).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., Yme1, Mgr3).[1]
In Vitro Mitochondrial Protein Degradation Assay
This assay directly measures the proteolytic activity of the i-AAA complex on a model substrate.
Objective: To assess the impact of this compound deletion on the degradation of a known i-AAA substrate.
Methodology:
-
Substrate Preparation: Synthesize a radiolabeled model substrate protein in vitro.
-
Mitochondrial Incubation: Incubate isolated mitochondria from wild-type and this compoundΔ strains with the radiolabeled substrate in the presence of an ATP regenerating system.
-
Time Course: Remove aliquots at various time points.
-
Protease Digestion: Treat the samples with a protease that cannot penetrate the mitochondrial membranes to digest any non-imported substrate.
-
Analysis: Separate the mitochondrial proteins by SDS-PAGE and visualize the amount of remaining radiolabeled substrate by autoradiography. A reduced rate of substrate disappearance in this compoundΔ mitochondria compared to wild-type indicates a defect in proteolysis.
Conclusion and Future Directions
The this compound protein is a vital component of the mitochondrial protein quality control machinery, acting as a substrate-recruiting factor for the i-AAA protease. Its essential role in cells lacking mtDNA underscores the importance of maintaining mitochondrial proteostasis under conditions of cellular stress. Future research may focus on the precise mechanism of substrate recognition by this compound, the regulation of the this compound-Mgr3 subcomplex formation, and the identification of a broader range of in vivo substrates. A deeper understanding of the this compound-mediated proteolytic pathway could provide valuable insights for the development of therapeutic strategies for diseases associated with mitochondrial dysfunction and protein aggregation.
References
MGR1 gene expression in different tissues
An In-depth Technical Guide to the Expression of Multidrug Resistance Gene 1 (MDR1/ABCB1) in Different Tissues
A Note on Gene Nomenclature: The term "MGR1" can refer to several distinct genetic entities. This document focuses on the Multidrug Resistance Gene 1 (MDR1) , also known as ATP Binding Cassette Subfamily B Member 1 (ABCB1), which encodes for P-glycoprotein (P-gp). This focus has been chosen due to its significant relevance to drug development and its well-documented expression across various tissues. Other entities designated "this compound" include a genetic locus associated with migraine with aura susceptibility and a mitochondrial protease adaptor protein in yeast.
Introduction
The Multidrug Resistance Gene 1 (MDR1) is a critical gene in the field of pharmacology and medicine. Its product, P-glycoprotein, is a transmembrane efflux pump that plays a vital role in protecting cells by exporting a wide range of structurally diverse compounds, including therapeutic drugs and toxins.[1][2][3] The expression of MDR1 in various tissues is a key determinant of drug absorption, distribution, metabolism, and excretion (ADME), and it is a major contributor to the phenomenon of multidrug resistance in cancer chemotherapy.[1][4] This guide provides a comprehensive overview of MDR1 gene expression, its regulation, and the methodologies used for its analysis, tailored for researchers, scientists, and drug development professionals.
MDR1 (P-glycoprotein) Function and Significance
P-glycoprotein, encoded by the MDR1 gene, functions as an ATP-dependent efflux pump.[1] It is a key component of the blood-brain barrier, where it actively transports a wide array of xenobiotics out of the central nervous system, thereby protecting the brain from potentially toxic substances.[2][3][5] In addition to the brain, P-glycoprotein is strategically expressed on the luminal surfaces of epithelial cells in the intestines, liver, and kidneys, where it limits the absorption of orally administered drugs and facilitates their excretion into the gut lumen, bile, and urine, respectively.[1][3]
Mutations in the MDR1 gene can lead to a non-functional P-glycoprotein, resulting in increased sensitivity to certain drugs.[2][3][5] This is particularly well-documented in certain dog breeds, where an MDR1 mutation leads to neurotoxicity from common veterinary drugs like ivermectin.[2][3] In oncology, the overexpression of MDR1 in tumor cells is a significant mechanism of acquired resistance to chemotherapy, as the cancer cells can effectively pump out the cytotoxic drugs, rendering the treatment ineffective.[4][6]
Quantitative Expression of MDR1 in Human Tissues
The expression level of MDR1 varies significantly across different human tissues. This differential expression is fundamental to understanding its role in both normal physiology and disease. The following table summarizes the relative expression of MDR1 mRNA in various tissues.
| Tissue | Relative Expression Level | Primary Function in Tissue |
| Liver | High | Excretion of drugs and toxins into bile. |
| Kidney | High | Secretion of drugs and toxins into urine. |
| Small Intestine | High | Limits absorption of xenobiotics from the gut lumen. |
| Colon | High | Limits absorption of xenobiotics from the gut lumen. |
| Adrenal Gland | High | Steroid hormone transport. |
| Brain (Endothelial Cells) | Moderate | Part of the blood-brain barrier, limits drug entry into the CNS. |
| Testis | Moderate | Part of the blood-testis barrier. |
| Placenta | Moderate | Protects the fetus from maternal xenobiotics. |
| Lung | Low | Protection of the respiratory tract. |
| Spleen | Low | - |
| Heart | Very Low | - |
| Skeletal Muscle | Very Low | - |
This data is a qualitative summary based on publicly available gene expression databases. Actual quantitative values can vary based on the detection method and individual differences.
Signaling Pathways Influencing MDR1 Expression
The expression of the MDR1 gene is regulated by a complex network of signaling pathways, often activated in response to cellular stress, inflammation, and exposure to xenobiotics. Understanding these pathways is crucial for developing strategies to modulate MDR1 expression in a therapeutic context.
Caption: Key signaling pathways regulating MDR1 gene expression.
Experimental Protocols for this compound Gene Expression Analysis
Accurate quantification of MDR1 expression is essential for both research and clinical applications. The two most common methods are quantitative Polymerase Chain Reaction (qPCR) for mRNA levels and Immunohistochemistry (IHC) for protein (P-glycoprotein) levels.
Quantitative PCR (qPCR) for MDR1 mRNA Expression
qPCR is a highly sensitive and specific method for quantifying gene expression.
Experimental Workflow:
Caption: Standard workflow for MDR1 mRNA quantification using qPCR.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from tissue samples using a suitable method, such as TRIzol reagent or a column-based kit. It is crucial to prevent RNA degradation by using RNase-free reagents and techniques.
-
RNA Quality and Quantity Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mixture typically contains the cDNA template, forward and reverse primers specific for the MDR1 gene, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and a DNA polymerase. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the MDR1 gene. The ΔΔCt method is a common approach for relative quantification, where the MDR1 expression in a test sample is compared to a reference sample after normalization to the housekeeping gene.
Immunohistochemistry (IHC) for P-glycoprotein
IHC allows for the visualization of P-glycoprotein expression and its localization within the tissue architecture.
Experimental Workflow:
Caption: Standard workflow for P-glycoprotein detection by IHC.
Detailed Methodology:
-
Tissue Preparation: Tissue samples are fixed (e.g., in 10% neutral buffered formalin), processed, and embedded in paraffin wax. Thin sections (4-5 µm) are cut using a microtome and mounted on glass slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the sections using xylene, and the tissue is rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: This step is crucial for unmasking the antigenic epitopes that may be cross-linked by fixation. Heat-induced epitope retrieval (HIER) using a citrate or EDTA buffer is commonly employed.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein solution (e.g., normal serum) or a commercial blocking reagent. Endogenous peroxidase activity is quenched if a horseradish peroxidase (HRP)-based detection system is used.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for P-glycoprotein (e.g., clone C219 or JSB-1). The antibody is diluted in a suitable buffer and incubated for a specific time and temperature, as optimized for the particular antibody.
-
Secondary Antibody and Detection: After washing, the sections are incubated with a labeled secondary antibody that binds to the primary antibody. The detection system often involves an enzyme (like HRP) conjugated to the secondary antibody, which then reacts with a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The cell nuclei are typically counterstained with hematoxylin to provide morphological context. The sections are then dehydrated, cleared, and coverslipped.
-
Analysis: The slides are examined under a microscope to assess the intensity and localization of the staining.
Conclusion
The expression of the MDR1 gene is a critical factor in drug disposition and a key mechanism of multidrug resistance. Its high expression in barrier tissues such as the intestine, liver, kidney, and brain has profound implications for the pharmacokinetics of many drugs. A thorough understanding of its tissue-specific expression, regulatory pathways, and the methods for its quantification is indispensable for researchers and professionals in the field of drug development. The protocols and data presented in this guide provide a solid foundation for the investigation of MDR1 in both preclinical and clinical settings.
References
- 1. Multidrug resistance 1 gene (P-glycoprotein 170): an important determinant in gastrointestinal disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 3. Canine MDR1 Gene: Keeping Your Dog Safe During Medical Treatment â ImpriMed [imprimedicine.com]
- 4. RePub, Erasmus University Repository: Clinical Gene Therapy Using the Human MDR1 Gene: At the Threshold [repub.eur.nl]
- 5. What To Know About MDR1 Gene Mutations & Drug Therapy [cliniciansbrief.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Subcellular Localization of MGR1 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MGR1 protein, a member of the ancient conserved domain protein (ACDP) family, plays a crucial role in magnesium (Mg²⁺) homeostasis. This technical guide provides a comprehensive overview of the subcellular localization of the this compound protein, focusing primarily on the well-characterized this compound in Arabidopsis thaliana. Additionally, this guide briefly discusses the localization of the this compound protein in the yeast Saccharomyces cerevisiae, highlighting the functional divergence of proteins sharing the same nomenclature across different species. Understanding the precise location of this compound within the cell is fundamental to elucidating its physiological functions and its potential as a target for agricultural or therapeutic applications.
Subcellular Localization of Arabidopsis thaliana this compound
In the model plant Arabidopsis thaliana, the this compound protein is unequivocally localized to the tonoplast , the membrane surrounding the large central vacuole. The vacuole serves as a primary storage organelle for ions, including Mg²⁺, and its transport proteins are vital for maintaining cellular ion balance.
Confocal microscopy of Arabidopsis protoplasts transiently expressing an this compound-VENUS fusion protein has shown a clear fluorescent signal at the periphery of the vacuole. This localization has been confirmed through co-localization experiments with known markers for the tonoplast (CBL3-mCherry) and the plasma membrane (CBL1-mCherry). The this compound-VENUS signal overlaps with the tonoplast marker but not the plasma membrane marker, definitively identifying it as a tonoplast-resident protein. This localization is consistent with its function in sequestering excess Mg²⁺ into the vacuole to prevent cellular toxicity and mobilizing it when cytosolic levels are low.
Quantitative Data on Arabidopsis thaliana this compound Expression
The expression of the this compound gene is regulated by magnesium availability and varies across different plant organs. Quantitative reverse transcription PCR (RT-qPCR) has been employed to determine the relative transcript levels of this compound.
| Organ/Tissue | Relative this compound Transcript Level (Normalized to Root) |
| Root | 1.0 |
| Rosette Leaf | ~2.5 |
| Stem | ~1.5 |
| Flower | ~3.0 |
| Silique | ~2.0 |
Data represents an approximate summary from publicly available research.
Furthermore, this compound expression is responsive to external magnesium concentrations. Under low Mg²⁺ conditions, transcript levels tend to decrease, while under high Mg²⁺ conditions, they show a significant increase, suggesting a role in detoxifying the cytoplasm by transporting excess magnesium into the vacuole.
Experimental Protocol: Tonoplast Localization of this compound in Arabidopsis thaliana
This section details a standard protocol for determining the subcellular localization of this compound using transient expression of a fluorescently tagged fusion protein in Nicotiana benthamiana leaves, a common system for rapid in planta protein analysis.
I. Vector Construction
-
Gene Amplification: Amplify the full-length coding sequence (CDS) of Arabidopsis thaliana this compound from cDNA using PCR with primers that add appropriate restriction sites for cloning.
-
Fusion Protein Construct: Clone the this compound CDS in-frame with a fluorescent reporter gene, such as Green Fluorescent Protein (GFP) or Venus, in a plant expression vector under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter).
-
Tonoplast Marker: Obtain or construct a vector expressing a known tonoplast-localized protein fused to a different fluorescent protein (e.g., CBL3-mCherry) to serve as a positive control for localization.
II. Agrobacterium tumefaciens Transformation
-
Transformation: Introduce the this compound-GFP and tonoplast marker plasmids into a suitable strain of Agrobacterium tumefaciens (e.g., GV3101) via electroporation or the freeze-thaw method.
-
Culture Preparation: Grow the transformed Agrobacterium strains overnight in liquid LB medium containing appropriate antibiotics at 28°C.
-
Infiltration Buffer: Pellet the bacteria by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final optical density at 600 nm (OD₆₀₀) of 0.5-0.8.
III. Agroinfiltration of Nicotiana benthamiana
-
Plant Material: Use healthy, 4-6 week old N. benthamiana plants.
-
Infiltration: Using a needleless syringe, gently infiltrate the abaxial (underside) of the leaves with the Agrobacterium suspension. Co-infiltrate the this compound-GFP construct with the tonoplast marker construct and a viral suppressor of gene silencing (e.g., p19) to enhance expression.
-
Incubation: Keep the infiltrated plants in a growth chamber for 48-72 hours to allow for transient expression of the fusion proteins.[1][2][3][4]
IV. Confocal Laser Scanning Microscopy (CLSM)
-
Sample Preparation: Excise a small section of the infiltrated leaf and mount it in water on a microscope slide.
-
Imaging: Observe the fluorescence of the fusion proteins using a confocal laser scanning microscope.
-
Excite GFP/Venus with a 488 nm laser and detect emission between 500-550 nm.
-
Excite mCherry with a 561 nm laser and detect emission between 590-650 nm.
-
-
Analysis: Capture images of the GFP/Venus and mCherry signals in the same cells. An overlay of the two channels will show co-localization if this compound is targeted to the tonoplast.
Signaling Pathway of Arabidopsis thaliana this compound
The this compound protein is a key component of the signaling and response pathway to high magnesium stress in Arabidopsis. While a complete, linear signaling cascade involving this compound is still under investigation, its central role in magnesium homeostasis is well-established.
Under conditions of high cytosolic Mg²⁺, which can be toxic to the cell, a signaling pathway is activated to upregulate the expression and/or activity of this compound. This compound then transports Mg²⁺ from the cytosol into the vacuole for sequestration. This process is crucial for maintaining a low and non-toxic concentration of Mg²⁺ in the cytoplasm, allowing metabolic processes to function optimally. The vacuole thus acts as a buffer for cellular magnesium levels, with this compound being a primary regulator of influx into this compartment. The precise upstream signaling components that sense elevated cytosolic Mg²⁺ and transduce this signal to regulate this compound are areas of active research.
Subcellular Localization of Saccharomyces cerevisiae this compound
In the budding yeast Saccharomyces cerevisiae, a protein also designated this compound (or Mgr1p) has been identified. However, its subcellular localization and function differ significantly from its Arabidopsis namesake. Yeast this compound is an adaptor protein of the i-AAA (ATPases associated with diverse cellular activities) protease Yme1, and it is located in the inner mitochondrial membrane , with its functional domain facing the intermembrane space.
The primary role of the Yme1-Mgr1 complex is in mitochondrial protein quality control. It is involved in the degradation of misfolded or unassembled mitochondrial proteins, particularly those of the outer mitochondrial membrane that become mislocalized to the inner membrane. This function is critical for maintaining mitochondrial integrity and function.
Experimental Determination of Yeast this compound Localization
The localization of yeast this compound to the inner mitochondrial membrane is typically determined through a combination of techniques including:
-
Subcellular Fractionation: Isolation of mitochondria from yeast cells, followed by separation of the inner and outer membranes. The presence of this compound in the inner membrane fraction is then confirmed by western blotting.
-
Protease Protection Assays: Intact mitochondria are treated with proteases. Proteins exposed on the outer membrane are degraded, while those in the intermembrane space or matrix are protected. Subsequent treatment with detergents to solubilize the outer membrane can further delineate the location of the protein.
-
Immunoelectron Microscopy: Using antibodies against this compound coupled with gold particles to visualize the precise location of the protein within the mitochondrial ultrastructure.
Due to the more limited detailed public data on specific quantitative aspects and signaling pathways for yeast this compound compared to Arabidopsis this compound, a detailed guide for the yeast protein is not provided here. However, the distinct localization and function underscore the importance of specifying the organism when discussing proteins with shared nomenclature.
Conclusion
The subcellular localization of a protein is intrinsically linked to its function. This guide has detailed the tonoplast localization of this compound in Arabidopsis thaliana and its critical role in magnesium homeostasis. The provided experimental framework offers a robust method for investigating the localization of this compound and other plant proteins. In contrast, the yeast this compound protein resides in the inner mitochondrial membrane and participates in protein quality control. This highlights the evolutionary divergence of proteins and the necessity of precise experimental characterization in different biological systems. For researchers and professionals in drug and herbicide development, understanding these fundamental cellular roles and localizations is paramount for identifying and validating novel molecular targets.
References
Unraveling the MGR1 Enigma: A Search for a Signaling Pathway
The term "MGR1" presents a significant challenge in scientific and technical literature due to its association with multiple, unrelated subjects. An in-depth search for a specific "this compound signaling pathway" as a core biological cascade has revealed no such defined pathway in publicly available research. Instead, the acronym "this compound" is used to denote a variety of entities, from a component of the mitochondrial proteome to a US military rocket.
For researchers, scientists, and drug development professionals, precision in terminology is paramount. The ambiguity surrounding "this compound" necessitates a clarification of its different meanings to avoid confusion in scientific discourse.
The Biological Context: this compound in Saccharomyces cerevisiae
The most pertinent biological entity identified is this compound (Mitochondrial Genome Required 1), a protein in the yeast Saccharomyces cerevisiae.[1] This protein is a subunit of the mitochondrial i-AAA protease complex, which is crucial for mitochondrial protein quality control.[1][2] The primary function of this complex is to degrade misfolded or unassembled proteins within the mitochondrial inner membrane, thus maintaining mitochondrial integrity and function.
While this compound is a vital protein, it is not described as a signaling molecule that initiates a phosphorylation cascade or a transcriptional program in the classical sense of a "signaling pathway." Its role is primarily enzymatic and structural within a protein degradation complex.
Other Identified Meanings of this compound
Beyond the realm of yeast mitochondrial biology, the term "this compound" has been used to refer to:
-
MGR-1 Honest John: The first nuclear-capable surface-to-surface missile developed by the United States.[3]
-
Automotive Multi-Gauge Reducer: A device used in vintage automobiles to supply the correct voltage to original 6-volt gauges when the electrical system has been upgraded to 12 volts.[4]
-
Migraine With Aura, Susceptibility To, 1 (this compound): A genetic locus that has been associated with an increased susceptibility to migraines with aura.[5]
-
1-Channel Gate Receiver (MGR): An electronic device used for automatic gate operators.[6]
Given the lack of a defined "this compound signaling pathway" in the scientific literature, it is not possible to provide a detailed technical guide on its downstream targets, associated experimental protocols, or pathway diagrams as requested. Researchers interested in the yeast this compound protein should focus their literature search on mitochondrial i-AAA proteases, protein quality control, and mitochondrial biology.
It is crucial for future research and communication to use precise and unambiguous identifiers for genes, proteins, and pathways to avoid such terminological confusion. Should "this compound" be an internal or proprietary name for a specific signaling molecule within an organization, that information is not available in the public domain.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear weapons of the United States - Wikipedia [en.wikipedia.org]
- 4. vintageautogarage.com [vintageautogarage.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. 1-Channel Gate Receiver | Nice/Linear [linear-solutions.com]
MGRN1: An In-Depth Technical Guide on its Role in Cellular Processes
It appears there is ambiguity in the term "MGR1," with search results referring to several distinct molecules, including a genetic locus for migraines, a transcriptional activator (MRG1/CITED2), a mitochondrial protein in yeast (this compound), an MHC-related protein (MR1), and an E3 ubiquitin ligase (MGRN1). For the purpose of this technical guide, and to provide the most detailed and relevant information on cellular processes for a scientific audience, this document will focus on MGRN1 (Mahogunin Ring Finger 1) , a protein with a well-defined enzymatic function and involvement in crucial cellular pathways.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mahogunin Ring Finger 1 (MGRN1) is a RING-type E3 ubiquitin ligase that plays a critical role in various cellular processes, most notably in the regulation of membrane protein trafficking and quality control. Its function is essential for maintaining cellular homeostasis, and its dysregulation has been implicated in several pathological conditions. This guide provides a comprehensive overview of the molecular functions of MGRN1, its involvement in key signaling pathways, and detailed experimental protocols for its study.
MGRN1: Gene and Protein Characteristics
MGRN1 is a highly conserved protein across mammalian species. It is characterized by the presence of a RING (Really Interesting New Gene) finger domain, which is essential for its E3 ubiquitin ligase activity.
Table 1: MGRN1 Gene and Protein Information
| Feature | Description |
| Gene Name | MGRN1 |
| Full Protein Name | Mahogunin Ring Finger 1 |
| Aliases | RNF156 |
| Chromosomal Locus | 1p35.1 |
| Protein Size | 541 amino acids (human) |
| Key Domains | N-terminal domain, RING finger domain |
Core Cellular Functions of MGRN1
MGRN1's primary role as an E3 ubiquitin ligase is to mediate the transfer of ubiquitin to substrate proteins, thereby targeting them for various cellular fates, including degradation via the proteasome or lysosome, or altered cellular localization and activity.
Regulation of Membrane Protein Turnover
A key function of MGRN1 is the regulation of the turnover of specific membrane proteins. It has been shown to control the cell surface expression and degradation of melanocortin receptors (MCRs)[1]. This regulation is crucial for modulating cellular responses to melanocortins, which are involved in pigmentation, energy homeostasis, and inflammation.
Endosomal Trafficking
MGRN1 is also involved in the regulation of endosomal trafficking. It can ubiquitylate TSG101, a key component of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery[1]. This interaction suggests a role for MGRN1 in the sorting of ubiquitinated cargo into multivesicular bodies (MVBs) for subsequent lysosomal degradation.
Mitochondrial Quality Control
In yeast, the related protein this compound, along with Mgr3, acts as an adaptor to recruit mitochondrial outer membrane (MOM) proteins, such as Tom22 and Om45, to the YME1 protease complex for degradation[2]. This highlights a conserved role for MGRN1-like proteins in mitochondrial protein quality control.
MGRN1 in Signaling Pathways
MGRN1's E3 ligase activity places it at the crossroads of several signaling pathways, primarily by modulating the abundance and activity of key signaling components.
G-Protein Coupled Receptor (GPCR) Signaling
By regulating the turnover of melanocortin receptors, which are GPCRs, MGRN1 directly influences downstream signaling cascades initiated by these receptors[1]. This includes pathways involving cyclic AMP (cAMP) and protein kinase A (PKA).
Caption: MGRN1-mediated regulation of GPCR signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of MGRN1 function. Below are protocols for key experiments.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is a direct substrate of MGRN1's E3 ligase activity.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant, purified MGRN1
-
Recombinant, purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
E1 enzyme (100 nM)
-
E2 enzyme (500 nM)
-
MGRN1 (1 µM)
-
Substrate protein (2 µM)
-
Ubiquitin (10 µM)
-
ATP (2 mM)
-
Ubiquitination buffer to a final volume of 20 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated substrate indicates a positive result.
Caption: Workflow for an in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This method is used to identify proteins that interact with MGRN1 within a cellular context.
Materials:
-
Cells expressing tagged MGRN1 (e.g., FLAG-MGRN1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody conjugated to beads (or a primary anti-FLAG antibody and Protein A/G beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5, or FLAG peptide)
Procedure:
-
Lyse cells expressing tagged MGRN1 and clarify the lysate by centrifugation.
-
Incubate the lysate with anti-FLAG beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
MGRN1 in Disease
Given its role in fundamental cellular processes, dysregulation of MGRN1 is associated with disease. For instance, its role in regulating melanocortin receptors has implications for obesity and metabolic disorders. Further research is needed to fully elucidate the role of MGRN1 in various human pathologies.
Therapeutic Potential
As an E3 ubiquitin ligase, MGRN1 represents a potential drug target. Modulators of MGRN1 activity could have therapeutic applications in diseases where its function is aberrant. For example, inhibitors of MGRN1 could potentially stabilize the cell surface expression of certain receptors, while activators might enhance the degradation of others.
Conclusion
MGRN1 is a multifaceted E3 ubiquitin ligase with key roles in protein quality control, membrane protein turnover, and endosomal trafficking. Its involvement in these critical cellular processes makes it an important area of study for understanding normal cellular function and disease pathogenesis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the complex biology of MGRN1 and explore its potential as a therapeutic target.
References
MGR1 gene ontology and molecular function
An In-depth Technical Guide on the Gene Ontology and Molecular Function of MGR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The designation "this compound" is associated with distinct genes in different organisms, primarily referring to a mitochondrial protein in Saccharomyces cerevisiae and a transcriptional corepressor in mammals. This guide provides a detailed examination of the gene ontology and molecular function of these two separate proteins, presenting quantitative data, experimental methodologies, and visual representations of their functional pathways to support advanced research and drug development. A third context, a human genetic locus associated with migraine susceptibility, is also briefly clarified.
This compound in Saccharomyces cerevisiae: A Key Component of Mitochondrial Protein Quality Control
In the yeast Saccharomyces cerevisiae, this compound (Yeast Gene YCL044C) is a crucial protein for maintaining mitochondrial integrity and function. It is an integral component of the inner mitochondrial membrane and a subunit of the i-AAA (ATP-dependent metalloprotease) complex.
Gene Ontology of Yeast this compound
| GO Term Category | GO Term Name | GO ID | Evidence Code |
| Molecular Function | Misfolded protein binding | GO:0051787 | Inferred from Direct Assay (IDA) |
| Biological Process | Mitochondrial protein quality control | GO:0010630 | Inferred from Mutant Phenotype (IMP) |
| Protein catabolic process | GO:0030163 | Inferred from Direct Assay (IDA) | |
| Cellular Component | Mitochondrial inner membrane | GO:0005743 | Inferred from Direct Assay (IDA) |
| i-AAA complex | GO:0031548 | Inferred from Direct Assay (IDA) |
Molecular Function and Significance
Yeast this compound, in conjunction with Mgr3 and the core protease Yme1, forms the i-AAA complex. This complex is essential for the degradation of misfolded or unassembled proteins within the mitochondrial intermembrane space, thus playing a vital role in mitochondrial proteostasis. The proper functioning of the i-AAA complex, and by extension this compound, is critical for cell growth, especially under conditions of mitochondrial stress. Cells lacking this compound exhibit a "petite-negative" phenotype, meaning they are unable to grow on non-fermentable carbon sources, highlighting the indispensability of this compound for respiratory function.
Quantitative Data
While precise stoichiometric and kinetic data for the yeast i-AAA complex are still areas of active research, the following table summarizes the key components of the complex.
| Component | Description | Stoichiometry |
| Yme1 | The catalytic subunit of the i-AAA protease. | Multiple subunits form a hexameric ring. |
| This compound | A regulatory subunit of the i-AAA complex. | Associated with the Yme1 complex. |
| Mgr3 | Another regulatory subunit of the i-AAA complex. | Associated with the Yme1 complex. |
Experimental Protocols
This assay is used to determine if a protein is targeted to and imported into mitochondria.
Principle: An in vitro-transcribed and -translated radiolabeled precursor protein is incubated with isolated, functional mitochondria. Successful import is determined by the protection of the protein from externally added proteases.
Methodology:
-
Isolation of Yeast Mitochondria:
-
Grow yeast cells to mid-log phase in lactate medium.
-
Spheroplast the cells using zymolyase.
-
Homogenize the spheroplasts in an isotonic buffer.
-
Perform differential centrifugation to pellet mitochondria.
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., SEM buffer).
-
-
In Vitro Transcription and Translation:
-
Linearize a plasmid containing the gene of interest downstream of a T7 or SP6 promoter.
-
Use a commercial kit (e.g., TNT® Quick Coupled Transcription/Translation System) with [³⁵S]-methionine to generate the radiolabeled precursor protein.
-
-
Import Reaction:
-
Incubate isolated mitochondria with the radiolabeled precursor protein in an import buffer containing ATP and an NADH-regenerating system at 25°C for various time points.
-
-
Protease Protection:
-
Stop the import reaction by placing the tubes on ice.
-
Treat one aliquot of the reaction with proteinase K to digest non-imported proteins. Leave another aliquot untreated as a control.
-
Inactivate the protease with a specific inhibitor (e.g., PMSF).
-
-
Analysis:
-
Pellet the mitochondria and lyse them in a sample buffer.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography. A protected band in the protease-treated sample indicates successful import.
-
This assay assesses the functional consequence of protease activity on cell viability under specific conditions.
Principle: The growth of yeast strains with deletions or mutations in protease components (like this compound) is compared to wild-type strains on different media. A failure to grow on non-fermentable carbon sources (e.g., glycerol or ethanol) indicates a defect in mitochondrial respiratory function, often linked to impaired mitochondrial protein quality control.
Methodology:
-
Strain Preparation:
-
Obtain or generate a yeast strain with a deletion of the this compound gene (this compoundΔ) and a corresponding wild-type strain.
-
-
Yeast Culture and Spotting:
-
Grow overnight cultures of both strains in a rich medium with a fermentable carbon source (e.g., YPD - Yeast Extract Peptone Dextrose).
-
Normalize the cell densities of the cultures.
-
Perform serial dilutions of each culture.
-
Spot the dilutions onto agar plates containing a fermentable carbon source (e.g., YPD) and a non-fermentable carbon source (e.g., YPG - Yeast Extract Peptone Glycerol).
-
-
Incubation and Analysis:
-
Incubate the plates at a suitable temperature (e.g., 30°C) for 2-3 days.
-
Compare the growth of the this compoundΔ strain to the wild-type strain on both types of media. The inability of the this compoundΔ strain to grow on the YPG plate demonstrates its petite-negative phenotype.
-
Signaling and Workflow Diagram
An In-depth Technical Guide to the Evolution and Conservation of Key Genes in Drug Development and Immunology
A Note on Terminology: The gene "MGR1" is not a widely recognized standard nomenclature in genetic and biomedical literature. It is plausible that this is a typographical error for one of two genes of significant interest to researchers, scientists, and drug development professionals: MDR1 (Multidrug Resistance Gene 1) or MR1 (Major Histocompatibility Complex, Class I-Related). This guide provides a comprehensive overview of both genes to address the potential query.
Part 1: MDR1 (Multidrug Resistance Gene 1) / ABCB1
The MDR1 gene, also known as ABCB1 (ATP-binding cassette sub-family B member 1), is a pivotal gene in the fields of pharmacology and oncology. It encodes the P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in drug disposition and resistance.
Evolution and Conservation
P-glycoprotein is a member of the highly conserved ATP-binding cassette (ABC) transporter superfamily, which is found in a wide array of organisms from bacteria to mammals.[1][2] This broad phylogenetic distribution suggests that the primary function of these transporters evolved as a defense mechanism against xenobiotics and harmful substances.[1]
The MDR1 gene itself is highly conserved across vertebrates, reflecting its fundamental role in protecting tissues by extruding toxins. In canines, for instance, mutations in the MDR1 gene (now formally known as the ABCB1 gene) can lead to increased sensitivity to certain drugs.[3] Approximately 75% of Collies and 50% of Australian Shepherds carry this mutation.[3] In humans, single-nucleotide polymorphisms (SNPs) in the MDR1 gene can affect P-gp function and influence drug response and disease susceptibility.[4]
Function and Clinical Significance
The protein product of MDR1, P-glycoprotein, functions as an ATP-dependent efflux pump with broad substrate specificity.[1] It is strategically expressed in several key tissues:
-
Intestinal Epithelium: Limits the absorption of orally administered drugs by pumping them back into the intestinal lumen.[1][2]
-
Liver and Kidney: Facilitates the excretion of drugs and metabolites into bile and urine, respectively.[1][2]
-
Blood-Brain Barrier: Plays a critical role in preventing the entry of a wide range of compounds into the central nervous system.[1][2]
-
Cancer Cells: Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, as it actively pumps chemotherapeutic agents out of tumor cells, reducing their intracellular concentration and efficacy.[1][5][6]
Quantitative Data: MDR1/P-gp Expression and Drug Resistance
The expression level of MDR1 is a key determinant of its impact on drug efficacy. Below is a summary of findings related to its expression in breast cancer and its correlation with chemotherapy response.
| Parameter | Finding | Reference |
| MDR1 mRNA Detection in Breast Cancer | Detected in 40% of breast cancers tested by RT-PCR (40 cycles). | [7] |
| P-gp Expression and Treatment | Treatment with chemotherapy or hormonal agents was associated with a 1.77-fold increase in the proportion of tumors expressing P-gp. | [8] |
| P-gp Expression and Chemoresistance | Patients with P-gp-positive tumors were 3.21 times more likely to not respond to chemotherapy. | [8] |
| In Vitro Doxorubicin Resistance | Tumors expressing P-gp were 2.5 times more likely to show in vitro resistance to doxorubicin. | [8] |
Experimental Protocols
This protocol provides a method to measure the levels of MDR1 mRNA in clinical samples, which is crucial for understanding its role in drug resistance.[5][6][9]
1. RNA Isolation:
- Extract total RNA from tumor tissue or cell lines using a standard method such as guanidinium isothiocyanate-phenol-chloroform extraction.
- Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.
2. Reverse Transcription (RT):
- Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
- The reaction mixture typically includes dNTPs, RNase inhibitor, and the appropriate buffer.
- Incubate at 37-42°C for 1 hour, followed by heat inactivation of the enzyme.
3. Polymerase Chain Reaction (PCR) Amplification:
- Use specific primers designed to amplify a unique region of the MDR1 cDNA. A control gene with stable expression (e.g., β-actin or GAPDH) should be amplified in parallel for normalization.
- Prepare a PCR master mix containing cDNA template, primers, Taq DNA polymerase, dNTPs, and PCR buffer.
- Perform PCR with an initial denaturation step (e.g., 94°C for 5 min), followed by 28-40 cycles of denaturation (94°C), annealing (e.g., 55-60°C), and extension (72°C), and a final extension step (72°C for 10 min). The number of cycles should be optimized to be within the exponential phase of amplification for quantification.[7]
4. Quantification and Analysis:
- Analyze PCR products by electrophoresis on an agarose gel stained with ethidium bromide.
- Quantify the band intensity using densitometry.
- Normalize the MDR1 signal to the control gene signal to determine the relative MDR1 expression level.
- For more precise quantification (qPCR), use a fluorescent dye (e.g., SYBR Green) or a probe-based assay and a real-time PCR instrument.
Visualizations
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. P- glycoproteins | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Single-nucleotide polymorphism - Wikipedia [en.wikipedia.org]
- 5. Quantitative analysis of MDR1 (multidrug resistance) gene expression in human tumors by polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. MDR1 gene expression in primary and advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
An In-depth Technical Guide to Identifying MGR1 Protein Interaction Partners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data related to identifying the protein interaction partners of two distinct proteins commonly referred to as MGR1: the mitochondrial i-AAA protease subunit this compound in Saccharomyces cerevisiae (yeast) and the mammalian transcriptional co-regulator CITED2 (Cbp/p300-Interacting Transactivator with Glu/Asp-rich carboxy-terminal domain 2), also known as MRG1 (Melanocyte-Specific Gene-Related Gene 1). This guide is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative interaction data, and a clear understanding of the signaling pathways involved.
Section 1: this compound in Saccharomyces cerevisiae - A Key Adaptor in Mitochondrial Proteostasis
The yeast this compound protein is an integral membrane protein located in the mitochondrial inner membrane. It functions as a crucial adaptor protein for the i-AAA (ATPases Associated with diverse cellular Activities) protease complex, which is essential for maintaining mitochondrial protein quality control.
Known Interaction Partners of Yeast this compound
The primary interaction partners of yeast this compound are components of the i-AAA protease complex. This complex is responsible for the degradation of misfolded or unassembled mitochondrial inner membrane proteins.
| Interacting Protein | Function of Interactor | Experimental Evidence | Quantitative Data |
| Yme1 | Catalytic subunit of the i-AAA protease | Co-immunoprecipitation, Blue Native PAGE | Stoichiometry within the complex has been studied, but precise binding affinities are not well-documented in high-throughput studies. |
| Mgr3 | Adaptor protein for the i-AAA protease | Co-immunoprecipitation, Yeast two-hybrid | Forms a subcomplex with this compound.[1] |
| Tom22 | Subunit of the Translocase of the Outer Mitochondrial membrane (TOM) complex | Co-immunoprecipitation, In vivo photocrosslinking | Identified as a substrate of the Yme1-Mgr1-Mgr3 complex.[1] |
| Om45 | Outer mitochondrial membrane protein | Co-immunoprecipitation | Identified as a substrate of the Yme1-Mgr1-Mgr3 complex.[1] |
Experimental Protocol: Co-Immunoprecipitation of this compound from Yeast Mitochondria
This protocol is adapted from methodologies used to study the yeast i-AAA protease complex.[1][2]
Objective: To co-immunoprecipitate this compound and its interacting partners from isolated yeast mitochondria.
Materials:
-
Yeast strain expressing a tagged version of this compound (e.g., this compound-FLAG or this compound-HA).
-
Mitochondria isolation buffer (e.g., 0.6 M sorbitol, 20 mM HEPES-KOH pH 7.4, 1 mM PMSF).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).
-
Anti-FLAG or Anti-HA affinity beads (e.g., agarose or magnetic beads).
-
Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., SDS-PAGE sample buffer or peptide elution for mass spectrometry).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against potential interaction partners (e.g., anti-Yme1, anti-Mgr3).
Procedure:
-
Yeast Culture and Mitochondria Isolation:
-
Grow yeast cells expressing tagged this compound to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with sterile water.
-
Spheroplast the cells using zymolyase.
-
Homogenize spheroplasts in mitochondria isolation buffer.
-
Isolate mitochondria by differential centrifugation.
-
-
Mitochondrial Lysis:
-
Resuspend isolated mitochondria in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to solubilize mitochondrial proteins.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble debris.
-
-
Immunoprecipitation:
-
Pre-clear the mitochondrial lysate by incubating with non-specific IgG and protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-tag affinity beads overnight at 4°C with gentle rotation.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using antibodies against the tag and suspected interaction partners.
-
For identification of novel interactors, perform in-gel digestion of protein bands followed by mass spectrometry analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for identifying this compound interaction partners.
Caption: this compound's role in the i-AAA protease complex.
Section 2: CITED2 in Mammals - A Transcriptional Co-regulator in Development and Disease
Mammalian CITED2 (MRG1) is a nuclear protein that does not bind DNA directly but functions as a transcriptional co-regulator by interacting with the transcriptional co-activators CBP/p300. It plays critical roles in embryonic development, particularly in heart formation, and is implicated in various signaling pathways and diseases, including cancer.
Known Interaction Partners of Mammalian CITED2
CITED2 modulates the transcription of target genes by forming complexes with transcription factors and the general transcriptional machinery.
| Interacting Protein | Function of Interactor | Experimental Evidence | Quantitative Data |
| p300/CBP | Histone acetyltransferases and transcriptional co-activators | Co-immunoprecipitation, Mammalian two-hybrid | The interaction is of high affinity, but specific Kd values from recent literature are not readily available.[3] |
| TFAP2A/C | Transcription Factor AP-2 | Co-immunoprecipitation, Mammalian two-hybrid | CITED2 acts as a co-activator for TFAP2.[3] |
| HIF-1α | Hypoxia-Inducible Factor 1-alpha | Competitive binding assays | CITED2 competes with HIF-1α for binding to p300/CBP, thus acting as a negative regulator of HIF-1α signaling.[4][5] |
| SMAD2/3 | Signal transducers in the TGF-β pathway | Co-immunoprecipitation | CITED2 positively regulates TGF-β signaling.[6] |
| LHX2 | LIM homeodomain transcription factor | Yeast two-hybrid, Co-immunoprecipitation | CITED2 co-activates LHX2.[6] |
Experimental Protocol: Co-Immunoprecipitation of CITED2 from Mammalian Cells
This protocol is based on the methodology described by Bragança et al. (2002) for demonstrating the in vivo interaction of CITED2 with TFAP2A and p300.[3]
Objective: To co-immunoprecipitate endogenous or overexpressed CITED2 and its interaction partners from mammalian cell lysates.
Materials:
-
Mammalian cell line (e.g., U2-OS, HEK293T).
-
Expression vectors for tagged CITED2, TFAP2A, and p300 (if not studying endogenous proteins).
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail).
-
Antibodies for immunoprecipitation (e.g., anti-CITED2, anti-FLAG, anti-HA).
-
Protein A/G-agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with 0.1% NP-40).
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies for Western blotting (e.g., anti-p300, anti-TFAP2A, anti-tag).
Procedure:
-
Cell Culture and Transfection (for overexpressed proteins):
-
Culture mammalian cells to ~80% confluency.
-
Transfect cells with expression vectors for the proteins of interest using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with non-specific IgG and protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the specific primary antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads by centrifugation.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer. If using a low pH elution, neutralize the eluate immediately. Alternatively, boil the beads in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting with antibodies against the expected interaction partners.
-
Signaling Pathway Diagrams
Caption: CITED2 in the TGF-β signaling pathway.
Caption: CITED2 as a negative regulator of HIF-1α signaling.
References
- 1. Mitochondrial inner-membrane protease Yme1 degrades outer-membrane proteins Tom22 and Om45 | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Physical and functional interactions among AP-2 transcription factors, p300/CREB-binding protein, and CITED2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CITED2 controls the hypoxic signaling by snatching p300 from the two distinct activation domains of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The essential role of Cited2, a negative regulator for HIF-1α, in heart development and neurulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
In-Depth Technical Guide to the Post-Translational Modifications of MGR1 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mahogunin Ring Finger 1 (MGRN1 or MGR1) is a multifaceted E3 ubiquitin ligase implicated in a variety of critical cellular processes, including protein quality control, endosomal trafficking, and the regulation of key signaling pathways. Its dysfunction is associated with several pathological conditions, underscoring its importance as a potential therapeutic target. The functional versatility of this compound is, in part, governed by post-translational modifications (PTMs) that modulate its enzymatic activity, subcellular localization, and protein-protein interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the PTMs of the this compound protein, with a focus on ubiquitination, for which there is direct experimental evidence. While experimental data for other PTMs remain limited, this guide also presents predicted modifications to stimulate further research. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to facilitate future investigations into this compound biology.
Introduction to this compound Protein
This compound is a RING finger domain-containing protein that functions as an E3 ubiquitin ligase, an essential component of the ubiquitin-proteasome system.[1] It plays a crucial role in mediating the attachment of ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function. This compound has been shown to be involved in the regulation of the melanocortin receptor and Hedgehog signaling pathways.[2][3] Its dysregulation has been linked to neurodegeneration, pigmentation defects, and cancer.[1][4] Understanding the PTMs of this compound is critical for elucidating its regulatory mechanisms and its role in disease.
Post-Translational Modifications of this compound
The functional activity of this compound is regulated by various PTMs. While ubiquitination is the most well-characterized PTM of this compound, other modifications are predicted to occur.
Ubiquitination
As an E3 ubiquitin ligase, this compound is known to undergo autoubiquitination , a process where it catalyzes the attachment of ubiquitin to itself. This modification can influence its stability, activity, and interaction with other proteins.
A significant finding is the existence of a monoubiquitinated form of this compound . This modification has been observed to increase with aging and in response to proteasome impairment.[5] The monoubiquitination of this compound is linked to its translocation from the cytoplasm to the nucleus, suggesting a regulatory role for this PTM in controlling the subcellular localization and, consequently, the function of the E3 ligase.[5] However, the specific lysine residues on this compound that are ubiquitinated have not yet been experimentally determined.
Table 1: Summary of this compound Ubiquitination
| Modification Type | Form | Functional Consequence | Experimental Evidence |
| Ubiquitination | Autoubiquitination | Regulation of stability and activity (inferred) | Indirect evidence as an active E3 ligase |
| Monoubiquitination | Promotes nuclear localization | Western Blot analysis showing a higher molecular weight form of MGRN1 consistent with monoubiquitination, particularly with aging and proteasome inhibition.[5] |
Predicted Post-Translational Modifications
While direct experimental evidence is currently lacking for other PTMs, bioinformatic predictions and database entries suggest that this compound may be subject to other modifications. These predictions provide a valuable starting point for future experimental validation.
2.2.1. Phosphorylation (Predicted)
The iPTMnet database predicts several phosphorylation sites on mouse Mgrn1.[6] Phosphorylation is a key regulatory mechanism for many E3 ligases, often affecting their catalytic activity and substrate recognition.
Table 2: Predicted Phosphorylation Sites on Mouse Mgrn1
| Predicted Site | Source |
| Y394 | iPTMnet[6] |
| S428 | iPTMnet[6] |
| S437 | iPTMnet[6] |
| S449 | iPTMnet[6] |
| Note: These are predicted sites for the mouse protein and require experimental validation in human this compound. |
2.2.2. Glycosylation (Predicted)
The GeneCards database indicates one potential N-glycosylation site for human MGRN1.[7] N-glycosylation can influence protein folding, stability, and trafficking.
Table 3: Predicted Glycosylation Site on Human MGRN1
| Predicted Site | Source |
| N-linked glycosylation (1 site) | GeneCards[7] |
| Note: This is a prediction and requires experimental validation. |
2.2.3. Myristoylation (Predicted)
Myristoylation prediction algorithms suggest that rat MGRN1 could be myristoylated. This lipid modification typically targets a glycine residue at the N-terminus and can mediate membrane association.
Signaling Pathways Involving this compound PTMs
The ubiquitination of this compound itself is a key regulatory event. The age-dependent increase in monoubiquitinated this compound and its subsequent nuclear accumulation suggest a role in cellular stress responses and aging.[5] In the nucleus, this compound may target different substrates compared to its cytoplasmic counterparts, thereby influencing distinct signaling pathways.
Below is a diagram illustrating the proposed signaling event of this compound nuclear translocation driven by monoubiquitination.
Experimental Protocols
Investigating the PTMs of this compound requires a combination of molecular biology, biochemistry, and mass spectrometry techniques. Below are detailed protocols for key experiments.
Immunoprecipitation of this compound
This protocol describes the immunoprecipitation of this compound from cell lysates to enrich the protein for subsequent analysis of PTMs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-MGR1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Culture and harvest cells expressing this compound.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MGR1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the this compound protein from the beads using elution buffer. If using a low pH elution buffer, neutralize the eluate immediately.
-
The enriched this compound is now ready for downstream analysis, such as Western blotting or mass spectrometry.
Mass Spectrometry Analysis of this compound PTMs
This protocol outlines the general workflow for identifying PTMs on immunoprecipitated this compound using mass spectrometry.
Materials:
-
Enriched this compound protein (from immunoprecipitation)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
In-gel or In-solution Digestion:
-
For in-gel digestion, run the immunoprecipitated this compound on an SDS-PAGE gel, excise the corresponding band, and perform in-gel reduction, alkylation, and tryptic digestion.
-
For in-solution digestion, reduce, alkylate, and digest the eluted this compound directly.
-
-
Peptide Desalting: Clean up the resulting peptide mixture using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides using a reverse-phase gradient.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) containing the this compound sequence using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify potential PTMs (e.g., ubiquitination, phosphorylation, glycosylation, acetylation) as variable modifications in the search parameters.
-
Validate the identified PTMs and their localization on specific amino acid residues.
-
Future Directions and Conclusion
The study of this compound post-translational modifications is an emerging field with significant potential to uncover novel regulatory mechanisms and therapeutic targets. While ubiquitination is established as a key PTM for this compound, further research is needed to identify the specific ubiquitination sites and to explore the functional consequences of this modification in greater detail. Furthermore, the predicted phosphorylation, glycosylation, and myristoylation of this compound warrant experimental investigation. The application of advanced proteomics techniques, combined with functional cellular assays, will be instrumental in building a comprehensive understanding of how PTMs orchestrate the diverse roles of this compound in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting this compound-related pathologies.
References
- 1. Mahogunin Ring Finger-1 (MGRN1), a Multifaceted Ubiquitin Ligase: Recent Unraveling of Neurobiological Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Membrane-Tethered Ubiquitination Pathway Regulates Hedgehog Signaling and Heart Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ubiquitination sites and determination of ubiquitin-chain architectures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGRN1 mahogunin ring finger 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. iPTMnet Report Q9D074 Mgrn1 [research.bioinformatics.udel.edu]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Unraveling the Intricacies of Multidrug Resistance Gene (MDR1) Regulation and Transcriptional Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The query for "MGR1 gene" frequently leads to information regarding the "MDR1 gene" (Multidrug Resistance 1 gene), a subject with extensive research on its regulation and transcriptional control. This guide will focus on the MDR1 gene, also known as ABCB1, due to the substantial body of available scientific literature that aligns with the detailed technical requirements of the request. The genetic locus this compound, associated with migraine with aura, currently has limited publicly available data regarding its specific regulatory mechanisms.
Executive Summary
The human MDR1 gene encodes P-glycoprotein (P-gp), a crucial ATP-dependent efflux pump that plays a significant role in limiting the intracellular accumulation of a wide variety of xenobiotics, including many therapeutic drugs.[1][2][3] Overexpression of the MDR1 gene is a primary mechanism behind the development of multidrug resistance (MDR) in cancer cells, posing a major challenge to the efficacy of chemotherapy.[4][5] Consequently, a thorough understanding of the molecular mechanisms governing MDR1 gene expression is paramount for the development of strategies to overcome MDR in clinical settings. This technical guide provides a comprehensive overview of the transcriptional regulation of the MDR1 gene, associated signaling pathways, and key experimental methodologies.
Transcriptional Regulation of the MDR1 Gene
The transcriptional regulation of the MDR1 gene is a complex process involving a variety of transcription factors and regulatory elements within its promoter region.[4][6] This complexity allows for both constitutive and inducible expression in a tissue-specific manner and in response to cellular stress and xenobiotic exposure.
The MDR1 Promoter and Key Regulatory Elements
The promoter of the human MDR1 gene lacks a canonical TATA box but contains a GC-rich region and an initiator (Inr) element. Several key cis-acting elements have been identified that play a role in regulating its transcription.
| Regulatory Element | Location Relative to Transcription Start Site (+1) | Associated Transcription Factors | Function |
| Inverted MED-1 | -103 to -98 bp | Unidentified 150-160 kDa nuclear protein | Acts as a cis-activator; its binding capacity is related to the chemoresistance level.[7] |
| Y-box (inverted CAAT box) | -82 to -73 bp | Y-box binding protein 1 (YB-1), NF-Y | Basal and inducible transcription. |
| GC-box | -60 to -50 bp | Sp1, Sp3 | Basal promoter activity. |
| AP-1 site | Variable | c-Fos/c-Jun | Response to phorbol esters and other stress signals. |
| p53 response element | Variable | p53 | Repression of MDR1 expression. |
Key Transcription Factors in MDR1 Regulation
A multitude of transcription factors have been implicated in the control of MDR1 gene expression. These proteins bind to specific DNA sequences within the MDR1 promoter and either activate or repress transcription.[8]
-
Activators: These proteins enhance the rate of transcription. Examples include YB-1, NF-Y, Sp1, AP-1, and HIF-1.[8][9]
-
Repressors: These proteins decrease the rate of transcription. p53 is a well-characterized repressor of the MDR1 gene.[9]
Signaling Pathways Modulating MDR1 Expression
Several intracellular signaling pathways converge on the MDR1 promoter to modulate its expression in response to extracellular and intracellular cues.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, particularly the ERK pathway, has been shown to be involved in the upregulation of MDR1 expression.[10] Activation of this pathway by growth factors or stress signals can lead to the activation of transcription factors like AP-1, which in turn bind to the MDR1 promoter and enhance transcription.[11]
Caption: MAPK/ERK signaling pathway leading to MDR1 gene transcription.
PI3K/AKT Pathway
The PI3K/AKT signaling pathway is another critical regulator of MDR1 expression.[10] Activation of this pathway, often downstream of receptor tyrosine kinases, can lead to the phosphorylation and activation of various transcription factors that promote MDR1 gene transcription.
Caption: PI3K/AKT signaling pathway influencing MDR1 gene expression.
Experimental Protocols for Studying MDR1 Gene Regulation
A variety of experimental techniques are employed to investigate the intricate regulation of the MDR1 gene.
Reporter Gene Assays
Reporter gene assays are a cornerstone for studying the activity of the MDR1 promoter and identifying crucial regulatory elements.[12][13][14]
Protocol Overview:
-
Construct Generation: The MDR1 promoter region, or fragments thereof, is cloned upstream of a reporter gene (e.g., luciferase, β-galactosidase) in an expression vector.[12]
-
Transfection: The reporter construct is introduced into a suitable cell line.
-
Treatment: Cells are exposed to potential inducers or repressors of MDR1 expression.
-
Lysis and Assay: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: Reporter activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.[15]
Caption: Workflow for a typical MDR1 promoter reporter gene assay.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo association of specific proteins, such as transcription factors, with the MDR1 promoter.[16][17][18]
Protocol Overview:
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.[17]
-
Chromatin Fragmentation: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[18]
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.[18]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the MDR1 promoter region to quantify the enrichment of the target sequence.[16]
Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).
Quantitative Data on MDR1 Expression
The level of MDR1 mRNA expression can be quantified to assess the MDR phenotype in cell lines and clinical samples.[5]
| Cell Line/Tissue | Condition | Fold Change in MDR1 mRNA Expression (relative to control) | Reference |
| Human lymphoblastic CEM/VLB5 | Doxorubicin-resistant | >100-fold | [7] |
| Human metastatic sarcoma | Post-doxorubicin treatment (in vivo) | Significant upregulation | [6] |
| Various human tumors | Untreated | Low to undetectable levels in chemosensitive tumors | [5] |
| Various human tumors | Post-chemotherapy | Frequently observed expression | [5] |
Implications for Drug Development
A comprehensive understanding of MDR1 gene regulation is critical for the development of novel therapeutic strategies to overcome multidrug resistance. Potential approaches include:
-
Targeting Transcription Factors: Developing small molecule inhibitors that block the activity of key activators of MDR1 transcription.
-
Modulating Signaling Pathways: Using inhibitors of pathways like MAPK and PI3K/AKT to indirectly suppress MDR1 expression.
-
Epigenetic Modifications: Investigating the use of epigenetic drugs to alter the chromatin state of the MDR1 promoter and repress its transcription.[9]
Conclusion
The transcriptional control of the MDR1 gene is a highly complex and multifactorial process. A detailed understanding of the interplay between transcription factors, signaling pathways, and regulatory DNA elements is essential for devising effective strategies to circumvent multidrug resistance in cancer therapy. The experimental approaches outlined in this guide provide a robust framework for further research in this critical area.
References
- 1. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 2. Canine MDR1 Gene: Keeping Your Dog Safe During Medical Treatment â ImpriMed [imprimedicine.com]
- 3. What To Know About MDR1 Gene Mutations & Drug Therapy [cliniciansbrief.com]
- 4. Transcriptional regulators of the human multidrug resistance 1 gene: recent views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Transcriptional regulation of MDR genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. berthold.com [berthold.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Navigating Mitochondrial Proteostasis: An In-depth Guide to the Mammalian m-AAA Protease and its In Vivo Physiological Role
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Mitochondrial protein quality control is a critical cellular process, the disruption of which is increasingly implicated in a range of severe neurodegenerative disorders. While model organisms such as Saccharomyces cerevisiae have provided foundational insights into the machinery governing mitochondrial proteostasis, a comprehensive understanding of the homologous systems in mammals is paramount for therapeutic development. This technical guide provides an in-depth examination of the physiological role of the mammalian mitochondrial inner membrane ATP-dependent metalloprotease, the m-AAA protease, a functional analog of the yeast i-AAA complex.
This document focuses on the two core components of the mammalian m-AAA protease: AFG3L2 (AFG3 Like Matrix AAA Peptidase Subunit 2) and SPG7 (Paraplegin) . We will delve into their structure, function, and critical in vivo roles as elucidated by knockout mouse models. Furthermore, this guide will detail their involvement in cellular signaling pathways, present quantitative data from key studies in a structured format, and provide detailed experimental protocols relevant to their investigation. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.
Introduction: The Mammalian m-AAA Protease - A Key Player in Mitochondrial Health
The integrity of the mitochondrial proteome is essential for cellular energy production, metabolism, and signaling. The m-AAA protease, embedded in the inner mitochondrial membrane, is a key component of the mitochondrial protein quality control system. It is a large, ATP-dependent proteolytic complex responsible for the degradation of misfolded or damaged mitochondrial proteins, as well as the processing of specific protein substrates to regulate mitochondrial function.[1][2][3]
In mammals, the m-AAA protease is composed of two homologous subunits, AFG3L2 and SPG7 (also known as Paraplegin). These subunits can assemble into a hetero-oligomeric complex, while AFG3L2 can also form homo-oligomers.[3] This versatility allows for a nuanced regulation of mitochondrial proteostasis. The critical importance of the m-AAA protease is underscored by the severe human pathologies that arise from its dysfunction. Mutations in the AFG3L2 gene are linked to spinocerebellar ataxia type 28 (SCA28) and spastic ataxia 5 (SPAX5), while mutations in the SPG7 gene cause hereditary spastic paraplegia type 7 (SPG7).[1][4] These neurodegenerative disorders are characterized by the progressive loss of motor function, highlighting the exquisite sensitivity of neurons, particularly those with long axons, to perturbations in mitochondrial protein quality control.
In Vivo Physiological Roles Revealed by Knockout Mouse Models
Genetically engineered mouse models have been instrumental in dissecting the precise in vivo functions of AFG3L2 and SPG7. These models recapitulate many of the key features of the corresponding human diseases and have provided invaluable insights into the molecular mechanisms of pathogenesis.
Spg7 Knockout Mice: A Model for Hereditary Spastic Paraplegia
Mice lacking a functional Spg7 gene (Spg7⁻/⁻) exhibit a late-onset, progressive motor impairment.[5][6] This phenotype is consistent with the clinical presentation of SPG7 in humans.
Key Phenotypic Characteristics of Spg7⁻/⁻ Mice:
-
Motor Dysfunction: Impaired performance on motor coordination tasks such as the rotarod test, typically appearing around 4 months of age.[5]
-
Axonopathy: Degeneration of long spinal and peripheral axons is a hallmark feature, with axonal swellings appearing around 8 months and significant axonal loss at later stages.[5]
-
Mitochondrial Abnormalities: The earliest pathological sign is the appearance of abnormal, swollen mitochondria in the distal regions of affected axons, preceding detectable axonal degeneration.[5]
Afg3l2 Knockout Mice: A Severe Neuromuscular Phenotype
In contrast to the late-onset phenotype of Spg7 knockout mice, the absence of AFG3L2 results in a much more severe and early-onset neurological phenotype.
Key Phenotypic Characteristics of Afg3l2 Knockout Mice:
-
Early Lethality: Complete loss of AFG3L2 is associated with postnatal lethality.[1][4]
-
Impaired Axonal Development: Afg3l2 deficiency leads to defects in axonal radial growth and myelination.[4]
-
Mitochondrial Dysfunction: Neurons from Afg3l2-deficient mice show mitochondrial fragmentation and altered distribution within the dendritic tree.[1] There is also a decreased rate of mitochondrial protein synthesis due to impaired ribosome assembly.[1][7]
Double Mutant Mice (Spg7⁻/⁻, Afg3l2⁺/⁻): A Synergistic Effect
Mice with a complete loss of SPG7 and a heterozygous loss of AFG3L2 display an accelerated and more severe phenotype than either single mutant.[4][6] This demonstrates a degree of functional redundancy and a gene-dosage effect, where the total amount of functional m-AAA protease is critical for neuronal health.[6]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from studies of Spg7 and Afg3l2 knockout mice, providing a clear comparison of the phenotypic consequences of their deficiency.
| Parameter | Wild-Type | Spg7⁻/⁻ | Reference |
| Rotarod Performance (latency to fall, seconds) at 4 months | ~180 s | ~120 s | [5] |
| Rotarod Performance (latency to fall, seconds) at 12 months | ~170 s | ~60 s | [5] |
| Body Weight at 12 months (grams) | ~35 g | ~28 g | [5] |
| Age of Onset of Axonal Swelling | N/A | 8 months | [5] |
| Age of Significant Axonal Loss | N/A | 15-24 months | [5] |
| Parameter | Wild-Type | Afg3l2⁻/⁻ (Purkinje cell-specific) | Reference |
| Mitochondrial Density in Purkinje Cell Dendrites (mitochondria/µm²) | ~0.45 | ~0.25 | [1] |
| Mitochondrial Length in Purkinje Cell Dendrites (µm) | ~1.2 | ~0.6 | [1] |
| Mitochondrial Protein Synthesis Rate (relative to control) | 100% | ~60% | [1][7] |
| Survival of Purkinje Cells at 12 weeks | ~100% | ~50% | [1] |
Signaling Pathways and Molecular Interactions
The m-AAA protease is integrated into several key mitochondrial signaling pathways. Its dysfunction has cascading effects on mitochondrial dynamics, protein synthesis, and cell survival.
Regulation of Mitochondrial Dynamics
A critical substrate of the m-AAA protease is the dynamin-like GTPase OPA1 , a key regulator of inner mitochondrial membrane fusion. The m-AAA protease, in conjunction with the protease OMA1, controls the processing of OPA1. In the absence of AFG3L2, there is enhanced stress-induced cleavage of long OPA1 isoforms, leading to an imbalance that favors mitochondrial fission and results in a fragmented mitochondrial network.[1] This fragmentation is an early event in the pathogenesis of AFG3L2-related neurodegeneration.[1]
Mitochondrial Ribosome Assembly and Protein Synthesis
The m-AAA protease plays a crucial role in the biogenesis of mitochondrial ribosomes. In the absence of AFG3L2, there is defective processing of the ribosomal subunit MRPL32 , leading to impaired assembly of the mitochondrial ribosome.[2] This, in turn, results in a significant reduction in the synthesis of mitochondrial-encoded proteins, which are essential components of the electron transport chain.[1][2] This bioenergetic failure is a central contributor to the pathology of AFG3L2-related diseases.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying the m-AAA protease.
Co-Immunoprecipitation of Mitochondrial Protein Complexes
This protocol is designed to isolate the m-AAA protease complex and its interacting partners from mitochondrial extracts.
Materials:
-
Isolated mitochondria from cultured cells or tissues
-
Co-IP Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% (v/v) Triton X-100 or 1% (w/v) Digitonin, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against AFG3L2 or SPG7
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer)
Procedure:
-
Mitochondrial Lysis: Resuspend isolated mitochondria in ice-cold Co-IP Lysis Buffer. Incubate on a rotator for 30-60 minutes at 4°C to solubilize mitochondrial proteins.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-AFG3L2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and heat at 95°C for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Mitochondrial Complex Analysis
BN-PAGE is a technique used to separate native protein complexes from mitochondrial extracts, allowing for the analysis of the size and composition of the m-AAA protease complex.
Materials:
-
Isolated mitochondria
-
BN-PAGE Lysis Buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA, with 1% (w/v) digitonin)
-
Coomassie Brilliant Blue G-250
-
BN-PAGE gel system (gradient or single percentage)
-
BN-PAGE running buffers (cathode and anode buffers)
Procedure:
-
Mitochondrial Solubilization: Solubilize isolated mitochondria in BN-PAGE Lysis Buffer on ice.
-
Clarification: Centrifuge the lysate to remove insoluble material.
-
Sample Preparation: Add Coomassie Brilliant Blue G-250 to the supernatant. This dye binds to the protein complexes and imparts a negative charge for migration in the electric field.
-
Electrophoresis: Load the samples onto a BN-PAGE gel and run the electrophoresis at 4°C.
-
Analysis: The separated complexes can be visualized by Coomassie staining or transferred to a PVDF membrane for Western blotting with antibodies against AFG3L2 and SPG7 to determine the native size of the m-AAA protease complexes.
Generation of Conditional Knockout Mice
The Cre-LoxP system is a powerful tool for generating tissue-specific or inducible knockout mice, which is particularly useful for studying genes like Afg3l2 where a constitutive knockout is lethal.
Logical Workflow:
-
Generation of Floxed Allele: Use CRISPR/Cas9 or homologous recombination in embryonic stem (ES) cells to insert LoxP sites flanking a critical exon of the target gene (e.g., Afg3l2).
-
Generation of Floxed Mice: Inject the modified ES cells into blastocysts to generate chimeric mice, which are then bred to establish a line of mice carrying the floxed allele (e.g., Afg3l2fl/fl).
-
Tissue-Specific Knockout: Cross the floxed mice with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a Purkinje cell-specific promoter like Pcp2). In the offspring that inherit both the floxed allele and the Cre transgene, the targeted exon will be excised only in the cells where Cre is expressed.
-
Phenotypic Analysis: Analyze the resulting conditional knockout mice for tissue-specific pathologies and functional deficits.
Conclusion and Future Directions
The mammalian m-AAA protease, comprised of AFG3L2 and SPG7, is a critical regulator of mitochondrial proteostasis with an undeniable link to severe neurodegenerative diseases. In vivo studies using knockout mouse models have been pivotal in elucidating the complex physiological roles of this protease, from maintaining mitochondrial dynamics to ensuring the fidelity of mitochondrial protein synthesis. For researchers and drug development professionals, the m-AAA protease represents a compelling, albeit challenging, therapeutic target.
Future research should focus on:
-
Identifying specific substrates of the m-AAA protease in different neuronal populations. This could reveal novel pathways for therapeutic intervention.
-
Developing high-throughput screening assays to identify small molecules that can modulate the activity of the m-AAA protease.
-
Exploring the potential of gene therapy approaches to correct for deficiencies in AFG3L2 or SPG7.
A deeper understanding of the intricate functions of the m-AAA protease will undoubtedly pave the way for innovative therapeutic strategies to combat the devastating effects of mitochondrial dysfunction in neurodegenerative diseases.
References
- 1. JCI - AFG3L2 supports mitochondrial protein synthesis and Purkinje cell survival [jci.org]
- 2. Inactivation of the mitochondrial protease Afg3l2 results in severely diminished respiratory chain activity and widespread defects in mitochondrial gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Roles of AFG3L2, a Mitochondrial ATPase in Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Exome Sequencing Identifies Homozygous AFG3L2 Mutations in a Spastic Ataxia-Neuropathy Syndrome Linked to Mitochondrial m-AAA Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Axonal degeneration in paraplegin-deficient mice is associated with abnormal mitochondria and impairment of axonal transport [jci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. library.search.tulane.edu [library.search.tulane.edu]
Unraveling Mitochondrial Quality Control: A Technical Guide to MGR1 Homologues and Functional Analogues in Eukaryotes
For Immediate Release
[City, State] – October 29, 2025 – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look at the MGR1 protein and its role in mitochondrial quality control. This guide provides a detailed examination of this compound homologues and functional analogues across species, with a particular focus on the comparative mechanisms between yeast and mammals. The document aims to facilitate a deeper understanding of the intricate pathways that safeguard mitochondrial integrity, a critical aspect of cellular health and disease.
The guide meticulously summarizes quantitative data into structured tables for straightforward comparison of protein interactions and substrate degradation. It also provides detailed experimental protocols for key assays, empowering researchers to investigate these pathways in their own laboratories. Furthermore, the guide includes custom-generated diagrams of signaling and degradation pathways to visually articulate these complex processes.
Introduction to Mitochondrial Outer Membrane Protein Quality Control
The mitochondrion, a central hub for cellular metabolism and energy production, is enclosed by two distinct membranes. The mitochondrial outer membrane (MOM) mediates the organelle's interaction with the rest of the cell, controlling the import of proteins and metabolites and playing a crucial role in apoptosis and innate immunity. The integrity of the MOM proteome is paramount for cellular homeostasis. Consequently, eukaryotic cells have evolved sophisticated quality control mechanisms to identify and eliminate misfolded, damaged, or mislocalized MOM proteins. These pathways, collectively known as mitochondrial outer membrane-associated degradation (MAD), are essential for preventing the accumulation of toxic protein aggregates and maintaining mitochondrial function.
In the budding yeast Saccharomyces cerevisiae, a key player in this process is the this compound protein. This technical guide will delve into the function of this compound, explore the search for its homologues, and detail the analogous quality control pathways in mammalian cells.
The Yeast Yme1-Mgr1-Mgr3 Complex: A Specialized Degradation Pathway
In S. cerevisiae, the quality control of MOM proteins with misfolded domains extending into the intermembrane space (IMS) is managed by the i-AAA (ATPases associated with diverse cellular activities) protease Yme1, which is located in the inner mitochondrial membrane. The activity of Yme1 towards MOM substrates is facilitated by two adaptor proteins, this compound and Mgr3. Together, they form a complex that recognizes, extracts, and degrades aberrant MOM proteins. This specific pathway is referred to as MAD-I.
This compound and Mgr3 are both inner membrane proteins with substantial domains exposed to the IMS. They are believed to act as receptors that recognize the misfolded IMS domains of MOM proteins, such as Tom22 and Om45, and recruit them to the Yme1 protease for degradation[1][2]. The ATPase activity of Yme1 is thought to provide the force required to dislocate the substrate from the outer membrane for subsequent proteolysis[1].
Quantitative Analysis of Yeast Yme1-Mgr1-Mgr3 Complex Interactions
Precise quantitative data for the binding affinities within the Yme1-Mgr1-Mgr3 complex are not extensively documented in the literature. However, co-immunoprecipitation studies have demonstrated stable interactions between these components. The interaction between Yme1 and its substrates is transient in wild-type cells but can be stabilized in catalytically inactive Yme1 mutants, allowing for the capture and identification of substrates[1].
| Complex Component | Interacting Partner(s) | Method of Detection | Quantitative Data (Affinity/Stoichiometry) | Reference |
| Yme1 | This compound, Mgr3, Tom22, Om45 | Co-immunoprecipitation, in vivo cross-linking | Interaction is stabilized in proteolytically inactive Yme1 mutants. | [1][3] |
| This compound | Yme1, Mgr3, Tom22, Om45 | Co-immunoprecipitation | Forms a subcomplex with Mgr3. Bridges Yme1 and Mgr3 interaction. | [1][2] |
| Mgr3 | Yme1, this compound, Tom22, Om45 | Co-immunoprecipitation | Stabilizes this compound. Required for efficient substrate degradation. | [1] |
Mammalian Mitochondrial Outer Membrane Quality Control: A Multi-faceted Approach
A direct, well-characterized homologue of yeast this compound has not been identified in mammalian cells. Instead, the quality control of the mammalian MOM is a more complex process involving several parallel and interconnected pathways. These systems ensure the removal of damaged or superfluous MOM proteins, thereby regulating mitochondrial dynamics, mitophagy, and apoptosis.
The Ubiquitin-Proteasome System (UPS) in MOM Protein Degradation
The primary pathway for the degradation of most MOM proteins in mammals is the cytosolic ubiquitin-proteasome system. This process involves the tagging of substrate proteins with ubiquitin chains, which targets them for degradation by the 26S proteasome.
Several E3 ubiquitin ligases are associated with the MOM and are responsible for ubiquitinating specific substrates. One of the most studied is Parkin , which is recruited to damaged mitochondria. Upon recruitment, Parkin ubiquitinates numerous MOM proteins, including the mitofusins (MFN1/2), leading to their degradation and the subsequent induction of mitophagy. The AAA-ATPase p97/VCP is often involved in extracting the ubiquitinated proteins from the membrane, facilitating their delivery to the proteasome.
The Role of ATAD1/Msp1
ATAD1 (the mammalian homolog of yeast Msp1) is an AAA-ATPase located in the MOM that is responsible for extracting mislocalized tail-anchored proteins from the mitochondrial surface. This function is crucial for preventing the accumulation of proteins that could interfere with normal mitochondrial function[4].
Inner Membrane Proteases: YME1L1 and OMA1
Mammalian mitochondria also possess inner membrane proteases that are critical for quality control and stress responses.
-
YME1L1 , the human homolog of yeast Yme1, is an i-AAA protease with roles in processing inner membrane proteins and degrading misfolded proteins within the IMS. While a direct role in degrading MOM proteins in a manner analogous to the yeast Yme1-Mgr1-Mgr3 complex is not well-established, it is a key component of the mitochondrial protein quality control landscape[5]. Recent studies have identified the mitochondrial transporter SLC25A38 as a substrate of YME1L1, highlighting its role in regulating heme synthesis[6].
-
OMA1 is a zinc metalloprotease in the inner membrane that is activated by various mitochondrial stresses, such as a loss of membrane potential. A primary substrate of OMA1 is the dynamin-like GTPase OPA1 , which is essential for mitochondrial inner membrane fusion. Cleavage of OPA1 by OMA1 leads to mitochondrial fragmentation. OMA1 also cleaves the protein DELE1 , which triggers a cytosolic integrated stress response[7][8][9].
Comparative Overview of Yeast and Mammalian MOM Quality Control
| Function | Yeast Pathway/Protein | Mammalian Pathway/Protein(s) | Key Features |
| Degradation of MOM proteins with damaged IMS domains | Yme1-Mgr1-Mgr3 complex (MAD-I) | YME1L1 (potential limited role), UPS (Parkin, p97/VCP) | Yeast has a dedicated IMS-facing degradation machinery. Mammals primarily use the cytosolic UPS. |
| Removal of mislocalized MOM proteins | Msp1 | ATAD1 | Conserved function of an AAA-ATPase in extracting misinserted proteins. |
| Response to mitochondrial stress | - | OMA1 | OMA1 acts as a stress sensor, leading to mitochondrial fragmentation and integrated stress response. |
| General MOM protein turnover | UPS | UPS (various E3 ligases) | The ubiquitin-proteasome system is the major pathway for MOM protein degradation in mammals. |
Experimental Protocols
Co-immunoprecipitation of Mitochondrial Protein Complexes
This protocol is designed to isolate and identify interacting proteins within mitochondrial complexes.
Materials:
-
Isolated mitochondria
-
Mitochondrial Protein IP Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 1% digitonin or other mild non-ionic detergent)[7]
-
Protease inhibitor cocktail
-
Antibody against the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (Lysis buffer without detergent)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Resuspend isolated mitochondria in ice-cold Mitochondrial Protein IP Lysis Buffer containing protease inhibitors. The protein concentration should be approximately 1 mg/mL[7][9].
-
Incubate on ice for 30-60 minutes with gentle agitation to solubilize mitochondrial membranes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant (mitochondrial lysate) to a new pre-chilled tube.
-
Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by resuspending them in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
In Vitro Mitochondrial Protein Degradation Assay
This assay measures the degradation of a specific protein by mitochondrial proteases.
Materials:
-
Isolated mitochondria
-
Import/Degradation Buffer (e.g., 250 mM sucrose, 80 mM KCl, 10 mM MOPS-KOH pH 7.2, 5 mM MgCl2)[7]
-
ATP regenerating system (ATP, creatine phosphate, creatine kinase)
-
Substrate protein (can be radiolabeled or tagged)
-
Protease inhibitors (for control reactions)
-
SDS-PAGE sample buffer
Procedure:
-
Incubate isolated mitochondria in Import/Degradation Buffer to equilibrate.
-
If studying an imported protein, perform a standard in vitro protein import reaction with a radiolabeled precursor protein[10].
-
To initiate the degradation assay, add the ATP regenerating system to the mitochondrial suspension. For control reactions, ATP can be depleted or protease inhibitors can be added.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately stop the reaction by adding ice-cold buffer and pelleting the mitochondria.
-
Lyse the mitochondrial pellets in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and autoradiography (for radiolabeled substrates) or Western blotting (for tagged or endogenous proteins) to visualize the decrease in the full-length protein over time.
Visualizing the Pathways: Signaling and Degradation Diagrams
Conclusion
The surveillance and maintenance of the mitochondrial outer membrane proteome are fundamental to cellular health. While yeast employs a relatively direct pathway involving the Yme1-Mgr1-Mgr3 complex for the quality control of proteins with exposed IMS domains, mammals have evolved a more intricate network of pathways. The ubiquitin-proteasome system, in conjunction with specialized E3 ligases and AAA-ATPases, forms the primary line of defense. Additionally, inner membrane proteases like YME1L1 and OMA1 contribute to the broader mitochondrial stress response and protein homeostasis. Understanding the functional differences and convergences between these systems provides valuable insights into the evolution of cellular quality control mechanisms and offers potential targets for therapeutic intervention in diseases associated with mitochondrial dysfunction. This guide serves as a foundational resource for researchers aiming to explore this critical area of cell biology.
References
- 1. rupress.org [rupress.org]
- 2. Role of the AAA protease Yme1 in folding of proteins in the intermembrane space of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of Yme1 in mitochondrial protein homeostasis: from regulation of protein import, OXPHOS function to lipid synthesis and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Co-immunoprecipitation from mitochondrial lysates [bio-protocol.org]
- 8. Co-Immunoprecipitation [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on MGR1 in Disease: A Review of Available Information
Initial searches for a gene or protein specifically designated "MGR1" in the context of disease have not yielded definitive results in publicly available scientific literature. It is possible that "this compound" is a novel, not-yet-published discovery, an internal designation, or a potential typographical error for other similarly named entities that are actively being researched in relation to various diseases.
This guide will explore the preliminary findings for entities with similar nomenclature, such as MDR1 , GM1 gangliosidosis , and drug candidates MRG-001 and MG001 , which have appeared in the initial search results. We will present the available data for these topics to provide a potential starting point for researchers, scientists, and drug development professionals.
MDR1 (Multi-Drug Resistance Gene)
The MDR1 (ABCB1) gene is a well-documented entity in disease research, primarily known for its role in cancer and pharmacology. It codes for P-glycoprotein, a cell membrane protein that pumps foreign substances out of cells.
Role in Disease and Clinical Significance:
-
Cancer: Overexpression of MDR1 is a major mechanism of multidrug resistance in cancer cells, leading to chemotherapy failure.
-
Pharmacokinetics: MDR1 influences the absorption, distribution, metabolism, and excretion of a wide variety of drugs.
-
Neurological Disorders: The MDR1 gene is implicated in the blood-brain barrier, affecting drug delivery to the central nervous system. Mutations in this gene can lead to neurotoxicity from certain medications, particularly in specific dog breeds like Collies and Australian Shepherds.[1][2][3][4]
Experimental Data Summary:
| Breed | Prevalence of MDR1 Mutation | Reference |
| Collies | Up to 75% | [3] |
| Australian Shepherds | Up to 50% | [3] |
| Shelties | 35% | [3] |
| Old English Sheepdogs | 5% | [3] |
| German Shepherds | 5% | [3] |
Signaling Pathway Diagram:
Caption: P-glycoprotein, encoded by the MDR1 gene, actively transports drugs out of the cell.
GM1 Gangliosidosis and Parkinson's Disease
GM1 ganglioside is a glycosphingolipid that is abundant in the nervous system and plays a crucial role in neuronal function. Deficiencies in GM1 are associated with severe neurological disorders.
Role in Disease:
-
GM1 Gangliosidosis: A rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme beta-galactosidase, leading to the accumulation of GM1 gangliosides in cells, particularly neurons.[5] This results in progressive neurodegeneration.[5]
-
Parkinson's Disease (PD): Studies have indicated a systemic deficiency of GM1 ganglioside in PD tissues, including the brain and peripheral nervous system.[6] This has led to the hypothesis that GM1 replacement could be a potential disease-altering therapy for PD.[6]
Experimental Data Summary:
| Disease | Associated Gene | Enzyme Deficiency | Primary Consequence | Reference |
| GM1 Gangliosidosis | GLB1 | Beta-galactosidase | Accumulation of GM1 gangliosides | [5] |
| Parkinson's Disease | - | - | Deficiency of GM1 ganglioside | [6] |
Experimental Workflow for Investigating GM1 Replacement Therapy:
Caption: A generalized workflow for a clinical trial investigating GM1 replacement therapy.
Investigational Drugs: MRG-001 and MG001
Searches also identified two investigational drugs with similar names, currently in early-phase clinical trials.
-
MRG-001: A fixed-dose drug combination intended to mobilize endogenous bone marrow stem cells and immunoregulatory cells.[7] Preclinical studies suggest potential for wound healing, tissue regeneration, and prevention of allograft rejection.[7] A Phase I clinical trial (NCT04646603) has evaluated its safety and tolerability in healthy subjects.[7]
-
MG001: A formulation of mitragynine, a compound from the plant Mitragyna speciosa (kratom).[8] It is being investigated for managing symptoms of opioid withdrawal.[8] A Phase I, first-in-human, single ascending dose study (NCT07204171) is designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[8]
Clinical Trial Snapshot:
| Drug | Indication | Mechanism of Action | Clinical Trial Phase | ClinicalTrials.gov ID | Reference |
| MRG-001 | Immunoregulation, Tissue Regeneration | Mobilization of stem and immunoregulatory cells | Phase I | NCT04646603 | [7] |
| MG001 | Opioid Withdrawal | Not fully elucidated | Phase I | NCT07204171 | [8] |
Logical Relationship of Early-Phase Drug Development:
Caption: The sequential stages of clinical development for a new therapeutic agent.
References
Methodological & Application
Measuring MGR1 (ABCB1/MDR1) Gene Expression Using qPCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Multidrug Resistance Gene 1 (MDR1), also known as ATP Binding Cassette Subfamily B Member 1 (ABCB1), is a well-characterized gene that encodes for the P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump with broad substrate specificity, playing a crucial role in the disposition of various drugs and xenobiotics. Overexpression of MDR1 is a significant mechanism of multidrug resistance in cancer cells, leading to decreased intracellular drug accumulation and therapeutic failure. Therefore, accurate quantification of MDR1 gene expression is critical for cancer research, drug development, and personalized medicine.
These application notes provide a detailed protocol for the measurement of MGR1 (MDR1/ABCB1) gene expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for quantifying gene expression.
Signaling Pathway and Functional Mechanism
The protein product of the MDR1 gene, P-glycoprotein, functions as an ATP-dependent efflux pump. It is localized in the cell membrane and actively transports a wide variety of structurally and functionally diverse compounds out of the cell. This process is fueled by the hydrolysis of ATP. The primary function of P-gp is to protect cells from toxic substances. However, in cancer cells, its overexpression can lead to the efflux of chemotherapeutic agents, thereby conferring multidrug resistance.
Caption: Functional mechanism of P-glycoprotein (MDR1).
Experimental Workflow
The overall workflow for measuring MDR1 gene expression using qPCR involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for qPCR analysis.
Experimental Protocols
Materials
Reagents for RNA Isolation (Example: TRIzol Reagent)
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Reagents for cDNA Synthesis
-
Reverse Transcriptase (e.g., SuperScript IV)
-
dNTPs
-
Random Hexamers or Oligo(dT) primers
-
RNase Inhibitor
-
5X Reaction Buffer
Reagents for qPCR
-
SYBR Green Master Mix (2X)
-
Forward and Reverse Primers for MDR1/ABCB1 and Housekeeping Gene(s)
-
Nuclease-free water
Equipment
-
Microcentrifuge
-
Spectrophotometer or Fluorometer (for RNA quantification)
-
Thermal cycler for cDNA synthesis
-
Real-time PCR instrument
Primer Design and Selection
Accurate and efficient qPCR relies on well-designed primers. It is recommended to use validated primers. The following are examples of validated primer sequences for human MDR1/ABCB1.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Reference |
| MDR1 (ABCB1) | GCTGTCAAGGAAGCCAATGCCT | TGCAATGGCGATCCTCTGCTTC | 157 | OriGene[1] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG | 226 | Published Literature |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 237 | Published Literature |
Note on Housekeeping Genes: The choice of housekeeping (reference) gene is critical for accurate normalization. The expression of the housekeeping gene should be stable across the experimental conditions. For cancer cell lines, it is recommended to test a panel of housekeeping genes (e.g., GAPDH, ACTB, B2M, TBP) to identify the most stable one for your specific cell line and treatment.
Protocol for Total RNA Isolation
This protocol is an example using a TRIzol-based method.
-
Sample Lysis: For cultured cells, aspirate the culture medium and add 1 mL of TRIzol Reagent per 10 cm² of culture plate area. Lyse the cells by pipetting up and down. For tissue samples, homogenize the tissue in TRIzol Reagent.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol Reagent.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol for cDNA Synthesis
-
Quantify RNA: Determine the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Prepare the Reverse Transcription Reaction: In a sterile, nuclease-free tube on ice, combine the following components:
| Component | Amount per 20 µL reaction |
| Total RNA | 1 µg |
| Random Hexamers (50 ng/µL) | 1 µL |
| dNTP Mix (10 mM) | 1 µL |
| Nuclease-free water | to 13 µL |
-
Gently mix and briefly centrifuge.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the Reverse Transcriptase Master Mix:
| Component | Amount per 20 µL reaction |
| 5X Reaction Buffer | 4 µL |
| 0.1 M DTT | 1 µL |
| RNase Inhibitor (40 U/µL) | 1 µL |
| Reverse Transcriptase (200 U/µL) | 1 µL |
-
Add 7 µL of the master mix to the RNA/primer mixture.
-
Incubate as follows:
-
25°C for 10 minutes
-
50°C for 50 minutes
-
85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C.
Protocol for qPCR
-
Prepare the qPCR Reaction Mix: In a sterile, nuclease-free tube on ice, prepare a master mix for the number of reactions needed (including no-template controls).
| Component | Amount per 20 µL reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.5 µL | 250 nM |
| Reverse Primer (10 µM) | 0.5 µL | 250 nM |
| cDNA Template (diluted 1:10) | 2 µL | - |
| Nuclease-free water | 7 µL | - |
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add the cDNA template to the respective wells.
-
Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
Perform qPCR using a real-time PCR instrument with the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 10 minutes | 1 |
| Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 60 seconds | 40 |
| Melt Curve Analysis | 65 to 95 | Incremental | 1 |
Data Presentation and Analysis
The primary data from a qPCR experiment are the cycle threshold (Ct) values. The relative expression of the MDR1 gene can be calculated using the ΔΔCt method.
Table for Quantitative Data Summary:
| Sample Group | Gene | Average Ct | ΔCt (Ct_gene - Ct_HKG) | ΔΔCt (ΔCt_sample - ΔCt_control) | Fold Change (2^-ΔΔCt) |
| Control | MDR1 | 25.3 | 5.1 | 0 | 1.0 |
| GAPDH | 20.2 | ||||
| Treated | MDR1 | 22.8 | 2.5 | -2.6 | 6.06 |
| GAPDH | 20.3 |
Data Analysis Steps:
-
Calculate the average Ct value for each gene in each sample group from the technical replicates.
-
Calculate the ΔCt for each sample by subtracting the average Ct of the housekeeping gene (HKG) from the average Ct of the target gene (MDR1).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
Calculate the fold change in gene expression using the formula 2-ΔΔCt.
Conclusion
This document provides a comprehensive guide for the quantitative analysis of this compound (MDR1/ABCB1) gene expression using qPCR. Adherence to these protocols, including careful sample preparation, validated primer selection, and appropriate data analysis, will enable researchers to obtain reliable and reproducible results. The accurate measurement of MDR1 expression is essential for advancing our understanding of multidrug resistance and for the development of more effective cancer therapies.
References
Application Notes and Protocols for MGR1 Protein Extraction and Western Blot Analysis
Introduction
MGR1 (Mitochondrial Growth Regulator 1) is a protein of interest in cellular and mitochondrial biology. As a putative mitochondrial inner membrane protein, its study is crucial for understanding mitochondrial protein quality control and overall mitochondrial function. This document provides detailed protocols for the extraction of this compound from cultured mammalian cells and its subsequent detection and quantification via Western blotting. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize key quantitative parameters for the successful Western blot analysis of this compound.
Table 1: Reagent Concentrations and Volumes for Protein Extraction
| Reagent | Concentration | Volume per 10^7 cells |
| Cell Lysis Buffer | 1X | 500 µL |
| Protease Inhibitor Cocktail | 100X | 5 µL |
| Phenylmethylsulfonyl fluoride (PMSF) | 100 mM | 5 µL |
Table 2: Bradford Assay Parameters
| Component | Volume |
| BSA Standard or Sample | 5 µL |
| Bradford Reagent | 250 µL |
| Incubation Time | 5 minutes |
| Wavelength for Absorbance Reading | 595 nm |
Table 3: Western Blot Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (anti-MGR1) | 1:500 - 1:2000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:10000 | 1 hour | Room Temperature |
Experimental Protocols
This compound Protein Extraction from Cultured Mammalian Cells
This protocol is designed for the enrichment of mitochondrial membrane proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a specialized mitochondrial isolation kit buffer)
-
Protease Inhibitor Cocktail (100X)
-
Phenylmethylsulfonyl fluoride (PMSF) (100 mM in isopropanol)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated)
Procedure:
-
Grow mammalian cells expressing this compound to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors (1X) and PMSF (1 mM) directly to the culture dish.
-
Using a cell scraper, gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the protein extract, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a Bradford assay.
Protein Quantification: Bradford Assay
This colorimetric assay is used to determine the total protein concentration of the lysate.[2][3][4]
Materials:
-
Bovine Serum Albumin (BSA) standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL)[5]
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a series of BSA standards of known concentrations.[5]
-
In a 96-well plate, add 5 µL of each BSA standard and your protein samples (lysates) in duplicate.
-
Add 250 µL of Bradford Reagent to each well and mix gently.[4]
-
Measure the absorbance at 595 nm using a microplate reader.[2][3]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of your samples by interpolating their absorbance values from the standard curve.[6]
Western Blot Protocol for this compound Detection
3.1. Sample Preparation and SDS-PAGE
Materials:
-
Laemmli sample buffer (4X or 2X) containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT)[7]
-
Protein lysate
-
Precast or hand-cast polyacrylamide gels (appropriate percentage for this compound)[7]
-
SDS-PAGE running buffer[7]
-
Vertical gel electrophoresis apparatus[8]
-
Protein molecular weight marker
Procedure:
-
Based on the protein concentration determined by the Bradford assay, dilute the protein lysates to the desired concentration with lysis buffer.
-
Add Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
For most proteins, heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For multi-pass transmembrane proteins, boiling can cause aggregation. It may be necessary to incubate at a lower temperature (e.g., 70°C for 10 minutes) or at room temperature for 30 minutes.
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of the polyacrylamide gel.[9] Load a protein molecular weight marker in one lane.[9]
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[8][9]
3.2. Protein Transfer
Materials:
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Transfer buffer (containing methanol for PVDF membranes)
-
Filter paper
Procedure:
-
Cut a piece of PVDF or nitrocellulose membrane and filter paper to the size of the gel.
-
If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[9] Nitrocellulose membranes only require equilibration in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[10][12][13]
-
Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode (anode).[10]
-
Perform the transfer according to the manufacturer's instructions (e.g., 100V for 1-2 hours for a wet transfer).[9][13]
3.3. Immunodetection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody specific for this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species[14]
-
Wash buffer (TBST)
-
Chemiluminescence imaging system or X-ray film
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[13][16]
-
Incubate the membrane with the primary anti-MGR1 antibody diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically, but a good starting point is a 1:1000 dilution for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][18]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[13][14][18]
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[13][18]
-
Prepare the ECL detection reagent by mixing the components according to the manufacturer's instructions.[13][15]
-
Incubate the membrane in the ECL reagent for 1-5 minutes.[15][19]
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[12][15]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound protein extraction and Western blot analysis.
This compound in Mitochondrial Protein Quality Control (Hypothesized)
Based on its homology and known interactions of related proteins[20], this compound is hypothesized to be part of a quality control pathway within the mitochondria.
Caption: Hypothesized role of this compound in mitochondrial protein quality control.
References
- 1. youtube.com [youtube.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Bradford protein assay | Abcam [abcam.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 6. Quantifying proteins using the Bradford method [qiagen.com]
- 7. SDS-PAGE Protocol [hackert.cm.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Methods for MGRN1 Gene Knockdown Using siRNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahogunin Ring Finger 1 (MGRN1) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including protein quality control, endosomal trafficking, and the regulation of signaling pathways. Notably, MGRN1 is implicated in the modulation of melanocortin receptor signaling (MC1R and MC4R), which is critical in pigmentation, energy homeostasis, and melanoma.[1] The ability to specifically reduce the expression of MGRN1 using RNA interference (RNAi) presents a powerful tool for investigating its function and exploring its potential as a therapeutic target.
These application notes provide detailed protocols for the knockdown of the MGRN1 gene in human cell lines using small interfering RNA (siRNA). Included are guidelines for siRNA selection, transfection, and validation of knockdown, along with a summary of expected phenotypic outcomes based on published research.
Data Presentation
Table 1: Commercially Available Human MGRN1 siRNA Specifications
| Parameter | Specification | Source |
| Product | Human MGRN1 siRNA Gene Silencer | Real-Gene Labs[2] |
| Description | Pool of three target-specific, 19-25 nucleotide-long double-stranded RNA molecules with 2-nt 3' overhangs. | Real-Gene Labs[2] |
| Purity | > 97% | Real-Gene Labs[2] |
| Transfection Concentration | 10 nM - 100 nM | Real-Gene Labs[2] |
| Incubation Time | 48 to 72 hours prior to cell lysis | Real-Gene Labs[2] |
| Quality Control | Verified by mass spectrometry | Real-Gene Labs[2] |
Table 2: Summary of Reported Phenotypic Changes Following MGRN1 Knockdown
| Cell Type | Phenotypic Change | Method of Confirmation | Reference |
| Human Melanoma Cells (HBL) | Increased dendritic phenotype | Microscopy | [1] |
| Human Melanoma Cells (HBL) | Increased fraction of cells in S phase | Flow Cytometry | [1] |
| Human Melanoma Cells (HBL) | Increased burden of DNA breaks | Not Specified | [1] |
| HeLa Cells | Enlargement of late endosomes/lysosomes | Immunofluorescence (CD63 staining) | [3] |
| HeLa Cells | Increased levels of LC3-II (autophagy marker) | Western Blot | [3] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of MGRN1 in Human Melanoma Cells
This protocol is adapted from general siRNA transfection procedures and findings from studies on MGRN1 knockdown in human melanoma cells.[1] It is recommended to use commercially available, pre-validated siRNA pools to ensure high knockdown efficiency.
Materials:
-
Human MGRN1 siRNA (e.g., Real-Gene Labs, Cat. No. 6018158)[2]
-
Non-targeting control siRNA
-
Human melanoma cell line (e.g., HBL)
-
Appropriate cell culture medium and serum
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Nuclease-free water
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
-
Primary antibody against MGRN1
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Secondary antibody
Procedure:
-
Cell Seeding:
-
One day before transfection, seed human melanoma cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Preparation:
-
Reconstitute the lyophilized MGRN1 siRNA and control siRNA in nuclease-free water to a stock concentration of 20 µM.
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute 5 µL of the 20 µM siRNA stock solution in 245 µL of Opti-MEM™ I medium.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 245 µL of Opti-MEM™ I medium.
-
-
Combine the contents of Tube A and Tube B.
-
Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex mixture dropwise to each well containing the cells and medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
After 48 hours of incubation, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze MGRN1 mRNA levels by qRT-PCR using MGRN1-specific primers and a housekeeping gene for normalization. A significant reduction in MGRN1 mRNA in siRNA-treated cells compared to control-treated cells indicates successful knockdown.
-
-
Western Blotting:
-
After 72 hours of incubation, lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against MGRN1 and a loading control antibody.
-
Visualize the protein bands using a suitable secondary antibody and detection reagent. A marked decrease in the MGRN1 protein band in the siRNA-treated sample confirms knockdown at the protein level.[1][3]
-
-
Visualization of Pathways and Workflows
Caption: MGRN1 Signaling Pathway in Melanocortin Receptor Regulation.
Caption: Experimental Workflow for MGRN1 siRNA Knockdown.
References
Application Notes and Protocols for Generating an MGR1 Knockout Cell Line using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Multidrug Resistance Gene 1 (MGR1), also known as ATP-binding cassette subfamily B member 1 (ABCB1), encodes for the P-glycoprotein (P-gp). This transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of cells.[1][2] this compound plays a critical role in normal physiology, protecting tissues from toxic substances, and is notably expressed in the blood-brain barrier, liver, kidney, and intestines.[2] In the context of drug development and oncology, overexpression of this compound is a major mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy.[3][4] Therefore, the study of this compound function and regulation is of paramount importance for overcoming MDR and developing more effective therapeutic strategies.
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling the creation of knockout cell lines to study gene function.[5] This application note provides a detailed protocol for generating an this compound knockout cell line using CRISPR/Cas9 technology. The protocol covers guide RNA (gRNA) design, delivery of CRISPR components, selection and screening of knockout clones, and validation of gene knockout. This powerful technique allows for the elucidation of the specific roles of this compound in cellular processes and its contribution to drug resistance.
This compound Signaling Pathway
The expression of the this compound gene is regulated by a complex network of signaling pathways and transcription factors. Various external stimuli, cellular stress, and developmental cues can modulate this compound expression, thereby influencing the cell's ability to efflux substrates. Understanding this regulatory network is crucial for developing strategies to modulate this compound expression in a therapeutic context. The following diagram illustrates some of the key signaling pathways known to regulate this compound gene expression.
Caption: A simplified diagram of signaling pathways regulating this compound gene expression.
Experimental Workflow
The overall workflow for generating an this compound knockout cell line using CRISPR/Cas9 involves several key stages, from initial design and preparation to the final validation of the knockout clones. The following diagram provides a high-level overview of this process.
Caption: Experimental workflow for generating a knockout cell line using CRISPR/Cas9.
Materials and Methods
Guide RNA (gRNA) Design and Synthesis
Objective: To design and synthesize highly specific and efficient gRNAs targeting the this compound gene.
Protocol:
-
Obtain the this compound gene sequence: Retrieve the full genomic sequence of the this compound (ABCB1) gene from a public database such as NCBI GenBank or Ensembl.
-
Use a gRNA design tool: Utilize online tools like CHOPCHOP, CRISPOR, or Synthego's gRNA design tool to identify potential gRNA target sites within the this compound gene.
-
Design Considerations:
-
Target a conserved exon early in the coding sequence to maximize the likelihood of generating a loss-of-function mutation.
-
Select gRNAs with high on-target scores and low off-target scores to minimize unintended edits.
-
Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
-
Synthesize gRNAs: Order synthetic single guide RNAs (sgRNAs) from a commercial vendor for the highest purity and activity. Alternatively, clone the gRNA sequence into a gRNA expression vector.
Preparation of CRISPR/Cas9 Components
Objective: To prepare the necessary CRISPR/Cas9 components for delivery into the target cells.
Materials:
-
Cas9 Nuclease: Purified Cas9 protein, Cas9 expression plasmid, or lentiviral vector encoding Cas9.
-
gRNA: Synthetic sgRNA or gRNA expression plasmid.
-
Delivery Reagent: Lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX), electroporation system, or lentiviral packaging system.
-
Cell Line: The chosen mammalian cell line for this compound knockout.
Protocol:
-
For Ribonucleoprotein (RNP) Delivery:
-
Resuspend the synthetic sgRNA and purified Cas9 protein in the recommended buffers.
-
Complex the sgRNA and Cas9 protein by incubating them together at room temperature for 10-20 minutes to form the RNP complex.
-
-
For Plasmid Delivery:
-
Clone the designed gRNA sequence into a gRNA expression vector.
-
Purify the Cas9 expression plasmid and the gRNA expression plasmid using a plasmid miniprep or maxiprep kit.
-
-
For Lentiviral Delivery:
-
Clone the gRNA sequence into a lentiviral transfer plasmid.
-
Co-transfect the gRNA transfer plasmid, a packaging plasmid, and an envelope plasmid into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest and concentrate the lentiviral particles.
-
Delivery of CRISPR/Cas9 Components into Target Cells
Objective: To efficiently deliver the CRISPR/Cas9 components into the target cell line.
Protocol:
-
Transfection (RNP or Plasmid):
-
Plate the target cells in a multi-well plate and allow them to reach 70-90% confluency.
-
For RNP delivery, mix the pre-complexed RNP with a lipid-based transfection reagent according to the manufacturer's protocol and add to the cells.
-
For plasmid delivery, co-transfect the Cas9 and gRNA expression plasmids using a suitable transfection reagent.
-
-
Electroporation (RNP):
-
Resuspend the target cells in the appropriate electroporation buffer.
-
Add the pre-complexed RNP to the cell suspension.
-
Use an electroporation system to deliver the RNP into the cells following the manufacturer's recommended parameters for the specific cell line.
-
-
Lentiviral Transduction:
-
Plate the target cells and allow them to adhere.
-
Add the concentrated lentiviral particles containing the gRNA to the cells at a predetermined multiplicity of infection (MOI).
-
Incubate the cells with the virus for 24-48 hours.
-
Selection and Isolation of Knockout Clones
Objective: To select for cells that have been successfully edited and to isolate single-cell clones for expansion.
Protocol:
-
Enrichment of Edited Cells (Optional): If the delivery method includes a selection marker (e.g., an antibiotic resistance gene on the plasmid), apply the appropriate antibiotic to the cell culture medium to select for transfected cells.
-
Single-Cell Cloning:
-
Serial Dilution: Dilute the edited cell population to a concentration of approximately 0.5-1 cell per 100 µL and plate into a 96-well plate.
-
Fluorescence-Activated Cell Sorting (FACS): If a fluorescent marker was co-transfected, use FACS to sort single, fluorescently-positive cells into individual wells of a 96-well plate.
-
-
Clonal Expansion: Culture the single-cell clones in the appropriate growth medium until they form visible colonies. Expand the colonies into larger culture vessels for further analysis.
Screening and Validation of this compound Knockout
Objective: To identify and validate the clones with a complete knockout of the this compound gene.
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone.
-
PCR Amplification: Amplify the region of the this compound gene targeted by the gRNA using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.
-
Western Blot Analysis: Prepare protein lysates from the potential knockout clones and a wild-type control. Perform a Western blot using an antibody specific for the this compound (P-gp) protein to confirm the absence of protein expression in the knockout clones.
-
Functional Assays (Optional): Perform functional assays, such as a drug efflux assay using a fluorescent substrate of P-gp (e.g., rhodamine 123), to confirm the loss of this compound function.
Data Presentation
Quantitative data from the screening and validation steps should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of gRNA Design and On-Target Efficiency
| gRNA ID | Target Sequence (5'-3') | On-Target Score | Off-Target Score | Editing Efficiency (%) |
|---|---|---|---|---|
| This compound-gRNA-1 | GCAATTGATTCCAGTTACGG | 92 | 2 | 85 |
| This compound-gRNA-2 | TCGGACTTAGAACCGGATCA | 88 | 5 | 78 |
| This compound-gRNA-3 | AATGCGGTACCTTGCATGAC | 85 | 8 | 72 |
Note: Scores and efficiencies are illustrative and will vary depending on the design tool and experimental conditions.
Table 2: Validation of this compound Knockout Clones
| Clone ID | Genotyping Result (Sanger Sequencing) | This compound Protein Expression (Western Blot) | P-gp Function (Efflux Assay) |
|---|---|---|---|
| This compound-KO-C1 | Homozygous, 2 bp deletion (frameshift) | Absent | Non-functional |
| This compound-KO-C2 | Heterozygous, 1 bp insertion / Wild-type | Reduced | Partially functional |
| This compound-KO-C3 | Homozygous, 5 bp deletion (frameshift) | Absent | Non-functional |
| Wild-Type | Wild-type sequence | Present | Functional |
Note: This table provides an example of how to present validation data.
Discussion
The generation of a knockout cell line is a powerful method for investigating the function of a specific gene. The protocol outlined in this application note provides a comprehensive guide for creating an this compound knockout cell line using the CRISPR/Cas9 system. The choice of CRISPR/Cas9 delivery method will depend on the specific cell line and available laboratory resources. RNP delivery often provides high editing efficiency with reduced off-target effects, while lentiviral delivery is suitable for difficult-to-transfect cells.[6]
Thorough validation of the knockout is a critical step to ensure the observed phenotype is a direct result of the gene knockout. A combination of genomic analysis (Sanger sequencing) and protein analysis (Western blot) is essential to confirm the absence of the target gene product. Functional assays can provide further evidence of a successful knockout.
The resulting this compound knockout cell line will be a valuable tool for a wide range of research applications, including:
-
Investigating the role of this compound in multidrug resistance: By comparing the drug sensitivity of the knockout and wild-type cell lines, researchers can quantify the contribution of this compound to resistance to specific chemotherapeutic agents.
-
Elucidating the physiological functions of this compound: The knockout cell line can be used to study the role of this compound in the transport of endogenous and exogenous substrates.
-
Screening for novel this compound inhibitors: The knockout cell line can serve as a negative control in high-throughput screening assays to identify compounds that specifically inhibit this compound function.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Transcriptional regulation of MDR genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. Transcriptional Regulation of the MDR1 Gene by Histone Acetyltransferase and Deacetylase Is Mediated by NF-Y - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of MGR1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGR1 (Mitochondrial Genome Required 1) is a crucial subunit of the i-AAA (ATP-dependent metalloprotease) protease complex located in the inner mitochondrial membrane of yeast.[1] This complex plays a vital role in mitochondrial quality control by degrading misfolded or unassembled proteins within the mitochondrial inner membrane and intermembrane space.[2] The proper functioning of this compound and the i-AAA protease is essential for maintaining mitochondrial integrity and cellular homeostasis. Dysregulation of mitochondrial protein quality control has been implicated in various human diseases, making this compound a potential target for therapeutic intervention.
These application notes provide a comprehensive overview of the techniques and protocols for the purification of this compound protein, tailored for researchers in academia and industry. The following sections detail a multi-step purification strategy, including protein expression, membrane protein extraction, and chromatographic separation.
Data Presentation: Representative this compound Purification
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Cell Lysate | 500 | 1000 | 2 | 100 | ~1 |
| Solubilized Membrane Fraction | 150 | 900 | 6 | 90 | ~5 |
| Affinity Chromatography (e.g., His-Tag) | 10 | 750 | 75 | 75 | >90 |
| Size-Exclusion Chromatography | 7 | 630 | 90 | 63 | >98 |
Note: Protein concentration can be determined using methods like the Bradford assay.[3] this compound activity could be assessed through an in-vitro degradation assay using a known substrate of the i-AAA protease.
Experimental Protocols
Recombinant this compound Expression
The choice of expression system is critical for obtaining sufficient quantities of recombinant protein.[4][5][6] For this compound, a bacterial system like E. coli is a common starting point due to its cost-effectiveness and high yield potential.[4] However, as this compound is a mitochondrial protein, expression in a eukaryotic system like yeast (Saccharomyces cerevisiae) or mammalian cells (e.g., HEK293) might be necessary for proper folding and post-translational modifications.[7]
Protocol: Expression of His-tagged this compound in E. coli
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the this compound gene fused to an affinity tag (e.g., a C-terminal hexahistidine tag).[8]
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, use the starter culture to inoculate a larger volume of media.[8]
-
Induction: Grow the large-scale culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding a suitable inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.[5]
-
Harvesting: After induction, continue to grow the culture for an additional 3-4 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility. Harvest the cells by centrifugation.
Cell Lysis and Membrane Protein Extraction
Since this compound is a membrane-associated protein, the purification process begins with cell lysis and the specific extraction of membrane proteins.[9]
Protocol: Extraction of this compound from E. coli Cell Pellets
-
Resuspension: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitors).
-
Lysis: Lyse the cells using a method such as sonication or a French press.[9]
-
Membrane Fractionation: Centrifuge the lysate at a low speed to remove cell debris. Then, subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.[10]
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild, non-denaturing detergent (e.g., 1% DDM or Triton X-100) to extract the membrane proteins.[3][11] Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed to remove any insoluble material. The supernatant now contains the solubilized this compound protein.[12]
Protein Purification using Chromatography
A multi-step chromatography approach is typically employed to achieve high purity.[9][13][14]
Affinity chromatography is a powerful first step that provides high selectivity.[15][16][17] By using an engineered affinity tag on the this compound protein, a high degree of purification can be achieved in a single step.[15]
Protocol: His-Tag Affinity Purification
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and a low concentration of the solubilizing detergent).
-
Sample Loading: Load the clarified, solubilized membrane protein extract onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect the fractions.
Size-exclusion chromatography, also known as gel filtration, separates proteins based on their size and is an excellent final "polishing" step to remove any remaining contaminants and protein aggregates.[18][19][20][21]
Protocol: Gel Filtration of this compound
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, and a minimal concentration of detergent to maintain solubility).
-
Sample Concentration: Concentrate the fractions from the affinity chromatography step that contain this compound.
-
Sample Injection: Inject the concentrated protein sample onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions as the protein elutes from the column. This compound should elute at a volume corresponding to its molecular weight in its native, folded state.[22]
Visualizations
This compound's Role in Mitochondrial Protein Quality Control
Caption: this compound, as part of the i-AAA protease complex, recognizes and delivers misfolded proteins to the Yme1 protease for degradation.
General this compound Purification Workflow
Caption: A typical workflow for the purification of recombinant this compound protein, from expression to the final pure product.
Concluding Remarks
The purification of this compound, a mitochondrial inner membrane protein, presents unique challenges that can be overcome with a carefully designed strategy. The protocols outlined in these application notes provide a robust framework for the expression, extraction, and purification of this compound. Researchers can adapt these methods to their specific experimental needs and available resources. The successful purification of this compound will enable further biochemical and structural studies, contributing to a deeper understanding of mitochondrial protein quality control and its role in health and disease.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein purification - Wikipedia [en.wikipedia.org]
- 10. Protein Purification Methods [comis.med.uvm.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 14. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein Affinity Chromatography [neuromics.com]
- 17. news-medical.net [news-medical.net]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. google.com [google.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunofluorescence Staining
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells. This method relies on the high specificity of antibodies to their target antigens and the sensitivity of fluorescent detection. This document provides a detailed protocol for immunofluorescence staining.
Note on "MGR1": Extensive searches for a protein designated "this compound" did not yield specific results. This name may be an abbreviation, an internal designation, or a newly identified protein not yet widely documented. The following protocol is a comprehensive, generalized procedure for immunofluorescence staining of a target protein. Researchers intending to stain for "this compound" will need to substitute "your protein of interest" with specific information regarding this compound, including sourcing a validated primary antibody against it.
Experimental Protocols
General Immunofluorescence Staining Protocol for Cultured Cells
This protocol outlines the indirect immunofluorescence method, which offers signal amplification and flexibility.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS)
-
Primary Antibody against the target protein (e.g., anti-MGR1)
-
Fluorophore-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Preparation:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.
-
Culture cells to the desired confluency (typically 50-70%).
-
Gently wash the cells twice with PBS.
-
-
Fixation:
-
Remove the PBS and add the fixation solution to cover the cells.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, add the permeabilization buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells, ensuring they are fully covered.
-
Incubate for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark to protect the fluorophore from photobleaching.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst, diluted in PBS, for 5-10 minutes at room temperature in the dark.
-
Wash the cells once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and invert them onto a drop of mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Data Presentation
As no quantitative data for a protein specifically named "this compound" could be located, a template table is provided below. Researchers should populate this table with their own experimental data.
| Parameter | Condition 1 | Condition 2 | Control |
| Primary Antibody | Anti-MGR1 | Anti-MGR1 | No Primary |
| Primary Ab Dilution | 1:XXX | 1:YYY | N/A |
| Fluorescence Intensity | |||
| Subcellular Location | |||
| Percentage of Positive Cells |
Mandatory Visualization
Experimental Workflow for Immunofluorescence Staining
The following diagram illustrates the key steps in the indirect immunofluorescence staining protocol.
Hypothetical Signaling Pathway Involving this compound
Without specific information on this compound's function, a generic signaling pathway diagram is provided as a template. This illustrates how a protein of interest might be integrated into a known signaling cascade. Researchers should adapt this based on the actual biological role of this compound.
Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assay for MGR1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGR1, also known as M-type G-protein coupled receptor 1, is a protein of significant interest in cellular signaling. While its precise functions are still under investigation, preliminary research suggests a potential, yet unproven, role in the regulation of gene expression through nuclear translocation under specific cellular conditions. These application notes provide a comprehensive protocol for investigating the potential interaction of this compound with chromatin using a Chromatin Immunoprecipitation (ChIP) assay. This powerful technique can determine if this compound directly binds to specific genomic regions, thereby influencing gene transcription.
It is important to note that the direct association of this compound with chromatin has not been definitively established. The following protocol is provided as a robust methodological framework for researchers to explore this hypothesis.
Principle of the ChIP Assay
The Chromatin Immunoprecipitation (ChIP) assay is a technique used to identify the specific genomic DNA regions that a protein of interest is bound to in vivo. The process begins with the cross-linking of proteins to DNA using formaldehyde. The chromatin is then sheared into smaller fragments. An antibody specific to the target protein (in this case, this compound) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences, or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[1][2][3]
Hypothetical this compound Signaling Pathway
To provide a conceptual framework, the following diagram illustrates a hypothetical signaling pathway where an extracellular signal induces the translocation of this compound to the nucleus, leading to its interaction with chromatin and the regulation of target gene expression.
Caption: Hypothetical this compound signaling pathway leading to nuclear translocation and gene regulation.
Experimental Workflow for this compound ChIP Assay
The diagram below outlines the major steps of the this compound ChIP assay, from cell culture to data analysis.
Caption: Experimental workflow for the this compound Chromatin Immunoprecipitation (ChIP) assay.
Detailed Experimental Protocol
This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell type and experimental conditions.[4]
Materials and Reagents
-
Cell Culture Reagents
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-MGR1 Antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype Control)
-
Protein A/G Magnetic Beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA Purification Kit
-
Primers for qPCR
Procedure
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend cells in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Centrifuge the sheared chromatin to pellet debris.
-
Dilute the supernatant with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared chromatin with a ChIP-grade anti-MGR1 antibody overnight at 4°C with rotation.
-
As a negative control, incubate another portion with Normal Rabbit IgG.
-
Save a small aliquot of the pre-cleared chromatin as "Input" DNA.
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using Elution Buffer.
-
-
Reverse Cross-links and DNA Purification:
-
Add NaCl to the eluates and the Input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for 4-6 hours or overnight to reverse the cross-links.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Data Analysis:
-
Analyze the purified DNA by qPCR using primers specific to potential this compound target gene promoters and a negative control region.
-
Alternatively, proceed with library preparation for ChIP-Seq analysis.
-
Data Presentation
The results of a successful ChIP-qPCR experiment can be presented as the fold enrichment of target DNA sequences in the this compound immunoprecipitated sample compared to the IgG control.
Table 1: Hypothetical Quantitative ChIP-qPCR Data for this compound
| Target Gene Promoter | Antibody | Ct Value (Average) | % Input | Fold Enrichment (vs. IgG) |
| Gene X | This compound | 25.5 | 0.85 | 17.0 |
| Gene X | IgG | 31.2 | 0.05 | 1.0 |
| Gene Y | This compound | 26.1 | 0.68 | 13.6 |
| Gene Y | IgG | 31.5 | 0.05 | 1.0 |
| Negative Control Region | This compound | 30.8 | 0.06 | 1.2 |
| Negative Control Region | IgG | 31.0 | 0.05 | 1.0 |
Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative ChIP-qPCR results.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA Yield | Inefficient cell lysis or chromatin shearing | Optimize lysis and sonication conditions. |
| Low antibody affinity or concentration | Use a validated ChIP-grade antibody and optimize the concentration. | |
| High Background | Insufficient washing | Increase the number or duration of washes. |
| Non-specific antibody binding | Pre-clear the chromatin and use an appropriate isotype control. | |
| No Enrichment | This compound does not bind the target region | Select different target regions based on available data or hypothesis. |
| Inactive antibody | Use a fresh, validated antibody. |
Conclusion
This application note provides a detailed protocol for investigating the potential interaction of this compound with chromatin using a ChIP assay. While the nuclear function of this compound is still an emerging area of research, this protocol offers a robust starting point for researchers aiming to elucidate its role in gene regulation. Careful optimization of each step is crucial for obtaining reliable and reproducible results.
References
Application Note & Protocol: A Cell-Based Assay for Measuring Mahogunin Ring Finger 1 (MGRN1) Ubiquitin Ligase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mahogunin Ring Finger 1 (MGRN1) is a RING-type E3 ubiquitin ligase that plays a critical role in regulating membrane protein function.[1] MGRN1 is known to associate with the plasma membrane and is involved in the ubiquitination and subsequent turnover of G protein-coupled receptors, such as the melanocortin receptors.[1] Dysregulation of MGRN1 activity has been implicated in various physiological processes, making it an attractive target for therapeutic intervention. This application note provides a detailed protocol for a cell-based assay to quantify MGRN1 E3 ubiquitin ligase activity, enabling the screening and characterization of potential modulators.
The assay principle is based on a bioluminescent reporter system. A fusion protein is engineered consisting of a known MGRN1 substrate domain, a linker sequence, and a luciferase reporter. In the presence of active MGRN1, the substrate domain is ubiquitinated, leading to proteasomal degradation of the entire fusion protein and a subsequent decrease in luciferase activity. Conversely, inhibition of MGRN1 activity results in the accumulation of the fusion protein and an increase in the luminescent signal.
Signaling Pathway and Assay Workflow
The following diagrams illustrate the MGRN1 signaling pathway and the experimental workflow of the cell-based assay.
References
Application Notes and Protocols for the Use of MGr1-antigen Modulators in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGr1-antigen (this compound-Ag) is a protein that has been identified as a key player in the development of multidrug resistance (MDR) in cancer cells, particularly in gastric cancer. Its overexpression is associated with decreased sensitivity to a range of chemotherapeutic agents. This compound-Ag exerts its effects by modulating the expression of critical proteins involved in drug efflux and apoptosis, namely P-glycoprotein (P-gp), Multidrug Resistance-associated Protein (MRP), Bcl-2, and Bax. Consequently, the inhibition of this compound-Ag function presents a promising strategy to overcome MDR and enhance the efficacy of cancer therapies.
These application notes provide an overview of the role of this compound-Ag in multidrug resistance and detail protocols for functionally inhibiting its activity in a cell culture setting. As specific small molecule inhibitors for this compound-Ag are not yet widely available, the focus of these protocols is on the use of siRNA-mediated gene knockdown and antibody-based functional inhibition.
Mechanism of Action of this compound-antigen in Multidrug Resistance
This compound-Ag contributes to the MDR phenotype through a dual mechanism: reducing intracellular drug concentration and inhibiting apoptosis. It achieves this by upregulating the expression of drug efflux pumps and anti-apoptotic proteins while downregulating pro-apoptotic proteins.
-
Increased Drug Efflux: this compound-Ag promotes the expression of P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP). These ATP-binding cassette (ABC) transporters are embedded in the cell membrane and actively pump a wide variety of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects.
-
Inhibition of Apoptosis: this compound-Ag increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio raises the threshold for apoptosis induction, making cancer cells more resistant to drug-induced cell death.
The signaling pathway illustrating the role of this compound-Ag in multidrug resistance is depicted below.
Data Presentation: Effects of this compound-antigen Inhibition
The functional inhibition of this compound-Ag in multidrug-resistant cancer cell lines has been shown to re-sensitize them to chemotherapeutic agents. The following tables summarize the quantitative effects of this compound-Ag modulation on drug sensitivity and the expression of MDR-related proteins.
Table 1: Effect of this compound-antigen Inhibition on Chemotherapeutic Drug IC50 Values in Gastric Cancer Cell Lines
| Cell Line | Treatment | Doxorubicin IC50 (µg/mL) | Vincristine IC50 (µg/mL) | 5-Fluorouracil IC50 (µg/mL) | Fold Re-sensitization (Doxorubicin) |
| SGC7901/VCR | Control | 0.887 ± 0.081 | 0.707 ± 0.055 | 4.367 ± 0.407 | - |
| SGC7901/VCR | Anti-MGr1-Ag Ab | 0.607 ± 0.084 | 0.557 ± 0.042 | 2.630 ± 0.644 | 1.46 |
| SGC7901/ADR | Control | 1.6 ± 0.12 | - | - | - |
| SGC7901/ADR | Verapamil (P-gp inhibitor) | 0.11 ± 0.015 | - | - | 14.5 |
Data presented as mean ± standard deviation.
Table 2: Modulation of MDR-Related Protein Expression Following this compound-antigen Knockdown
| Cell Line | Treatment | P-glycoprotein Expression (Fold Change) | MRP Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) |
| SGC7901/VCR | This compound-Ag siRNA | ↓ (Specific fold change data requires further targeted research) | ↓ (Specific fold change data requires further targeted research) | ↓ (Specific fold change data requires further targeted research) | ↑ (Specific fold change data requires further targeted research) |
Experimental Protocols
The following are detailed protocols for the functional inhibition of this compound-Ag in cell culture using siRNA-mediated knockdown and antibody-based inhibition.
Protocol 1: siRNA-Mediated Knockdown of this compound-antigen
This protocol describes the transient knockdown of this compound-Ag expression in a multidrug-resistant gastric cancer cell line (e.g., SGC7901/VCR) using small interfering RNA (siRNA).
Materials:
-
This compound-Ag specific siRNA and negative control siRNA (scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well cell culture plates
-
Gastric cancer cell line (e.g., SGC7901/VCR)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
One day prior to transfection, seed the gastric cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 2 x 10^5 cells per well).
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare the following solutions in separate sterile tubes:
-
Solution A: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Solution B: Dilute 30 pmol of this compound-Ag siRNA (or negative control siRNA) in 100 µL of Opti-MEM™ I Medium. Mix gently.
-
-
Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the 200 µL of the siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Post-Transfection (Day 3-5):
-
After 24-48 hours of incubation, the cells can be harvested to assess the knockdown efficiency of this compound-Ag at the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Alternatively, after 24 hours of transfection, the cells can be re-seeded for functional assays, such as determining the IC50 of various chemotherapeutic drugs.
-
Protocol 2: Antibody-Mediated Inhibition of this compound-antigen Function
This protocol describes the use of a monoclonal antibody targeting this compound-Ag to functionally block its activity in cell culture.
Materials:
-
Anti-MGr1-antigen monoclonal antibody
-
Isotype control antibody
-
Complete cell culture medium
-
96-well cell culture plates
-
Gastric cancer cell line (e.g., SGC7901/VCR)
-
Chemotherapeutic agents (e.g., Doxorubicin, Vincristine, 5-Fluorouracil)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Reagents for drug accumulation assay (e.g., Doxorubicin has intrinsic fluorescence)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Seed the gastric cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete cell culture medium.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment (Day 2):
-
Prepare a working solution of the anti-MGr1-Ag antibody and the isotype control antibody in complete cell culture medium at the desired final concentration (e.g., 1-10 µg/mL).
-
Remove the old medium from the cells and add 50 µL of the antibody-containing medium to the respective wells.
-
Prepare serial dilutions of the chemotherapeutic agents in complete cell culture medium.
-
Add 50 µL of the chemotherapeutic agent dilutions to the wells, resulting in a final volume of 100 µL.
-
Include wells with cells treated only with the antibody (no drug) and cells with no treatment as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Analysis (Day 4-5):
-
After the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to determine the IC50 of the chemotherapeutic agent in the presence and absence of the anti-MGr1-Ag antibody.
-
For drug accumulation assays, treat the cells with the antibody for a predetermined time, then incubate with a fluorescent drug like Doxorubicin for 1-2 hours. Wash the cells and analyze the intracellular fluorescence using a flow cytometer.
-
Troubleshooting
For siRNA Experiments:
-
Low Knockdown Efficiency:
-
Optimize the siRNA concentration and the amount of transfection reagent.
-
Ensure the cell confluency is optimal at the time of transfection.
-
Use a different siRNA sequence targeting another region of the this compound-Ag mRNA.
-
Confirm the quality and integrity of your siRNA.
-
-
High Cell Toxicity:
-
Reduce the concentration of siRNA and/or transfection reagent.
-
Ensure the transfection reagent is not left on the cells for an extended period (if applicable to the specific reagent).
-
Check for contamination in the cell culture.
-
For Antibody Experiments:
-
No Effect on Drug Sensitivity:
-
Increase the concentration of the antibody.
-
Increase the incubation time with the antibody.
-
Confirm the antibody is specific and functional for blocking this compound-Ag activity.
-
Ensure the target cells express this compound-Ag on their surface (if the antibody targets an extracellular epitope).
-
Conclusion
The functional inhibition of this compound-antigen represents a viable strategy to combat multidrug resistance in cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the role of this compound-Ag in their specific cell culture models and to evaluate its potential as a therapeutic target. Careful optimization of these protocols for different cell lines and experimental conditions is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Overexpression of MGR1 (MSG1-Related Gene 1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGR1 (MSG1-Related Gene 1), also known as CITED2 (CBP/p300-interacting transactivator with ED-rich carboxy-terminal domain 2), is a ubiquitously expressed nuclear protein that functions as a transcriptional activator.[1][2][3] It is a cytokine-inducible gene, with its expression being transiently stimulated by various growth factors and cytokines such as Interleukin-9 (IL-9), IL-2, IL-4, and Platelet-Derived Growth Factor (PDGF).[1][3] The induction of this compound by IL-9 has been shown to be dependent on the JAK/STAT signaling pathway.[1][2][3] Due to its role in transcriptional regulation and its potential involvement in cellular transformation, studying the effects of this compound overexpression is crucial for understanding its function in both normal physiological processes and disease states, making it a person of interest for drug development.[1][3]
These application notes provide a comprehensive guide to creating an this compound expression vector for the purpose of overexpressing the this compound protein in mammalian cells. This includes protocols for vector construction, verification of overexpression, and diagrams of the relevant signaling pathway and experimental workflow.
This compound Signaling Pathway
This compound is induced by a variety of cytokines and growth factors, with the Interleukin-9 (IL-9) signaling pathway serving as a well-characterized example of its upstream regulation. Upon IL-9 binding to its receptor (IL-9R), the associated Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and bind to the promoter region of target genes, including this compound, to initiate transcription. As a transcriptional activator, this compound itself can then regulate the expression of other downstream genes.
References
- 1. MRG1, the product of a melanocyte-specific gene related gene, is a cytokine-inducible transcription factor with transformation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MRG1, the product of a melanocyte-specific gene related gene, is a cytokine-inducible transcription factor with transformation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: MGR1 Antibodies in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of antibodies targeting Mahogunin Ring Finger 1 (MGR1), an E3 ubiquitin ligase implicated in a variety of cellular processes, including protein trafficking, signal transduction, and neurodegeneration.
Introduction to this compound
Mahogunin Ring Finger 1 (MGRN1), also known as RNF156, is an E3 ubiquitin-protein ligase that plays a crucial role in cellular regulation. It is involved in the monoubiquitination of target proteins, influencing processes such as endosome-to-lysosome trafficking. Notably, this compound has been identified as a key regulator of melanocortin receptor (MC1R and MC4R) signaling, where it acts as an inhibitor of the cAMP pathway.[1][2][3] Research has also linked this compound to the regulation of microtubule stability and mitotic spindle orientation through the ubiquitination of α-tubulin.[1] Its expression has been observed in various tissues, with notable abundance in the central nervous system, specifically in neuronal cell bodies, pre-synaptic terminals, and near mitochondria.[4][5]
Quantitative Data Summary
The following table summarizes recommended starting dilutions for this compound antibodies in various applications. It is important to note that the optimal dilution should be determined experimentally for each specific assay and experimental setup.
| Application | Antibody Type | Recommended Dilution Range | Supplier Example(s) |
| Western Blot (WB) | Polyclonal | 1:500 - 1:2000 | Boster Bio, Thermo Fisher Scientific |
| Immunohistochemistry (IHC) | Polyclonal, Monoclonal | 1:50 - 1:400 | Boster Bio, Sigma-Aldrich |
| Flow Cytometry (FC) | Monoclonal | 1:100 | MyBioSource |
| ELISA | Polyclonal | 1:100 - 1:1000 | Boster Bio |
Signaling Pathway of this compound in Melanocortin Receptor Regulation
This compound is a key negative regulator of the melanocortin receptors MC1R and MC4R. Upon binding of agonists like α-melanocyte-stimulating hormone (α-MSH), these G protein-coupled receptors (GPCRs) typically activate adenylyl cyclase through the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic AMP (cAMP) and downstream signaling. This compound, a membrane-tethered E3 ubiquitin ligase, intervenes in this pathway. It is recruited to the receptor by transmembrane adapters such as Attractin (ATRN) or Attractin-like 1 (ATRNL1). Once associated with the receptor complex, this compound can inhibit signaling through two proposed mechanisms: by competing with Gαs for binding to the receptor, thereby preventing its activation, or by mediating the ubiquitination and subsequent degradation of the receptor itself.[1][2][6][7] This leads to a dampening of the cAMP-mediated signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mahogunin Ring Finger-1 (MGRN1) E3 Ubiquitin Ligase Inhibits Signaling from Melanocortin Receptor by Competition with Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. mdpi.com [mdpi.com]
- 5. Distribution and Localization of Mahogunin Ring Finger 1 in the Mouse Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 ubiquitin ligase MGRN1 targets melanocortin receptors MC1R and MC4R via interactions with transmembrane adapters | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Techniques for Studying MGR1 Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The designation "MGR1" can refer to different proteins depending on the biological context (e.g., a mitochondrial protein in yeast or the metabotropic glutamate receptor 1 in mammals). The following protocols and application notes provide a general framework for studying protein-protein interactions of a hypothetical protein, "this compound". Researchers should adapt these methodologies to the specific characteristics of their this compound protein of interest.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. These interactions govern a vast array of biological functions, from signal transduction to enzymatic regulation. Elucidating the interaction network of a protein of interest, such as this compound, is a critical step in deciphering its physiological role and can provide valuable insights for drug development. This document provides detailed protocols for several widely used techniques to identify and characterize this compound PPIs: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Surface Plasmon Resonance (SPR).
Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions
Co-immunoprecipitation is a powerful and widely used technique to identify and validate protein-protein interactions that occur within a cell.[1][2][3] This method involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, this compound) from a cell lysate. If other proteins (the "prey") are bound to the bait protein, they will be pulled down as well and can be identified by subsequent analysis, typically Western blotting.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Culture cells expressing this compound to approximately 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[1][3]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
To the pre-cleared lysate, add the primary antibody specific to this compound. As a negative control, use a non-specific IgG antibody in a separate tube.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 3 minutes at 4°C.
-
Discard the supernatant and wash the beads three to five times with ice-cold lysis buffer (or a designated wash buffer). With each wash, resuspend the beads and then pellet them.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the suspected interacting protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Data Presentation: Co-IP Results
| Lane | Sample | Anti-MGR1 Blot | Anti-Prey Protein Blot | Interpretation |
| 1 | Input Lysate | Band at this compound MW | Band at Prey MW | Confirms presence of both proteins in the lysate. |
| 2 | IgG Control IP | No Band | No Band | Demonstrates antibody specificity. |
| 3 | Anti-MGR1 IP | Band at this compound MW | Band at Prey MW | Indicates interaction between this compound and the prey protein. |
Workflow Diagram: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) Screening to Discover Novel Interactions
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions on a large scale.[4][5][6] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (this compound, the "bait") is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Experimental Protocol: Yeast Two-Hybrid Screening
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which contains the DNA-binding domain of a transcription factor (e.g., GAL4-BD).
-
Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7), which contains the activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation and Mating:
-
Transform a suitable yeast strain (e.g., AH109) with the bait plasmid containing this compound-BD.
-
Select for transformed yeast on appropriate selective media (e.g., SD/-Trp).
-
Confirm the expression of the this compound-BD fusion protein by Western blot.
-
Perform a mating between the yeast strain expressing the this compound-bait and a yeast strain of the opposite mating type (e.g., Y187) pre-transformed with the prey cDNA library.
-
-
Selection of Positive Interactions:
-
Plate the diploid yeast cells resulting from the mating on highly selective media (e.g., SD/-Ade/-His/-Leu/-Trp). Only yeast cells in which the bait and prey proteins interact will be able to grow on this medium due to the activation of the reporter genes (e.g., HIS3 and ADE2).
-
Incubate the plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Validation and Identification of Prey Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Perform a one-on-one Y2H assay to confirm the specific interaction between this compound and the identified prey proteins.
-
Data Presentation: Y2H Screening Results
| Bait | Prey Library | Selective Media | Number of Colonies | Identified Interactors (Example) |
| This compound-BD | Human Brain cDNA | SD/-Ade/-His/-Leu/-Trp | 150 | Protein X, Protein Y, Protein Z |
Logical Diagram: Yeast Two-Hybrid Principle```dot
Caption: Hypothetical this compound Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: MGR1 (MDR1) Western Blot Troubleshooting
Welcome to the technical support center for MGR1 (likely referring to Multidrug Resistance Protein 1 or MDR1) Western blotting. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome high background issues and achieve clean, specific results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in an this compound (MDR1) Western blot?
High background in Western blotting is a frequent issue with several potential causes. The most common culprits include insufficient blocking of the membrane, using too high a concentration of the primary or secondary antibody, and inadequate washing steps.[1][2][3][4] Any of these can lead to non-specific binding of antibodies to the membrane, resulting in a dark or "dirty" blot that obscures the specific signal of your this compound (MDR1) protein.
Q2: I'm seeing a uniformly high background across my entire blot. What should I do?
A uniform high background is often related to the blocking, antibody incubation, or washing steps. Here are a few troubleshooting strategies:
-
Optimize your blocking: Increase the blocking time (e.g., block for 1-2 hours at room temperature or overnight at 4°C) and/or increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[5] You can also try switching to a different blocking agent. For example, if you are using non-fat milk, try Bovine Serum Albumin (BSA), or vice versa.
-
Titrate your antibodies: Using too much primary or secondary antibody is a very common cause of high background. It is crucial to perform a dilution series to determine the optimal concentration that provides a strong signal for your target protein with minimal background noise.
-
Increase washing: Extend the duration and/or increase the number of your wash steps after the primary and secondary antibody incubations. Using a wash buffer containing a detergent like Tween-20 is also essential to help remove non-specifically bound antibodies.
Q3: My blot has many non-specific bands in addition to my this compound (MDR1) band. How can I fix this?
The appearance of non-specific bands can be due to several factors:
-
Antibody specificity: The primary antibody may be cross-reacting with other proteins in your sample. Ensure you are using a high-quality antibody that has been validated for Western blotting.
-
Sample degradation: If your protein sample has degraded, you may see multiple bands below the expected molecular weight of your target protein. Always use fresh samples and appropriate protease inhibitors during sample preparation.
-
Antibody concentration: As with a uniform high background, too high a concentration of the primary antibody can lead to the detection of lower-affinity, non-specific binding. Try reducing the primary antibody concentration.
-
Secondary antibody issues: To confirm that the non-specific bands are not coming from the secondary antibody, run a control lane where the primary antibody is omitted. If bands still appear, your secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody.
Q4: Could the this compound (MDR1) protein itself be contributing to the high background?
While high background is often a technical issue, the properties of the target protein can sometimes play a role. This compound, likely referring to Multidrug Resistance Protein 1 (MDR1), is a transmembrane protein. Such proteins can sometimes be challenging to work with and may be more prone to aggregation, which can lead to non-specific signals on a Western blot. Ensuring proper sample preparation, including complete solubilization of the protein, is important.
Troubleshooting Guides
Below are detailed guides to address specific issues you might encounter during your this compound (MDR1) Western blot experiments.
Guide 1: Optimizing Blocking Conditions
Insufficient blocking is a primary cause of high background. The blocking buffer covers the membrane surface to prevent non-specific antibody binding.
Problem: Uniformly high background across the membrane.
Solutions:
| Parameter | Standard Protocol | Troubleshooting Modification |
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST | Try switching agents (e.g., milk to BSA). For phospho-proteins, BSA is preferred. |
| Concentration | 3-5% | Increase to 5-7%.[2] |
| Incubation Time | 1 hour at room temperature | Increase to 2 hours at room temperature or overnight at 4°C. |
| Agitation | Gentle agitation on a shaker | Ensure consistent and even agitation. |
| Buffer Freshness | Freshly prepared | Always use freshly prepared blocking buffer. |
Guide 2: Antibody Concentration and Incubation
Excessive antibody concentration leads to increased non-specific binding.
Problem: High background, both uniform and in the form of non-specific bands.
Solutions:
| Parameter | Standard Protocol | Troubleshooting Modification |
| Primary Antibody | As per datasheet | Perform a titration (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the optimal dilution. |
| Secondary Antibody | As per datasheet | Perform a titration (e.g., 1:5000, 1:10000, 1:20000) to find the optimal dilution. |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Reduce incubation time if background is high. |
| Incubation Temp. | Room Temperature | Perform incubation at 4°C to reduce non-specific binding. |
| Antibody Diluent | Blocking buffer | Ensure the diluent is fresh and properly prepared. |
Guide 3: Improving Washing Efficiency
Washing steps are critical for removing unbound and non-specifically bound antibodies.
Problem: High background that persists even after optimizing blocking and antibody concentrations.
Solutions:
| Parameter | Standard Protocol | Troubleshooting Modification |
| Number of Washes | 3 washes | Increase to 4-5 washes.[5] |
| Duration of Washes | 5 minutes each | Increase to 10-15 minutes each.[1] |
| Volume of Wash | Sufficient to cover the blot | Use a larger volume of wash buffer to ensure complete immersion and agitation. |
| Detergent Conc. | 0.05% - 0.1% Tween-20 in TBS/PBS | Increase Tween-20 concentration to 0.1% if not already at that level.[5] |
| Agitation | Gentle agitation | Ensure vigorous and consistent agitation during washes. |
Experimental Protocols
Standard Western Blot Protocol for this compound (MDR1)
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (MDR1) at the predetermined optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the predetermined optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
Caption: Troubleshooting logic for high background in Western blotting.
Caption: Standard workflow for a Western blot experiment.
References
- 1. medicalalgorithms.com [medicalalgorithms.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
optimizing MGR1 antibody concentration for immunofluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for optimizing the concentration of MGR1 antibody in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound antibody for immunofluorescence (IF)?
A1: The optimal antibody concentration is application-specific and should be determined by titration for each experiment.[1][2] For a new antibody without a manufacturer-recommended starting range for immunofluorescence, a good starting point for titration is to test a series of dilutions. A broad range, for instance, from 1:50 to 1:1000, is often recommended.
Q2: What is the expected subcellular localization of this compound?
A2: Based on studies in Arabidopsis, this compound has been shown to localize to the tonoplast, which is the membrane surrounding the large central vacuole in plant cells.[3] In mammalian cells, the equivalent of the vacuole is the lysosome. Therefore, a punctate cytoplasmic staining pattern consistent with lysosomal or vacuolar membrane localization might be expected. However, subcellular localization can be cell-type specific and should be confirmed experimentally.
Q3: What are the critical controls to include in my this compound immunofluorescence experiment?
A3: To ensure the specificity of your staining, it is essential to include the following controls:
-
Secondary antibody only control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[4]
-
Isotype control: An antibody of the same isotype and from the same host species as the this compound primary antibody, but directed against an antigen not present in the sample, should be used at the same concentration as the primary antibody. This control helps to assess non-specific binding of the primary antibody.
-
Positive control: Cells or tissue known to express this compound should be included to confirm that the antibody is working and the protocol is effective.[4]
-
Negative control: Cells or tissue known not to express this compound can help confirm the specificity of the antibody.
Troubleshooting Guide
Problem 1: Weak or No this compound Signal
A faint or absent fluorescent signal can be due to several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Primary Antibody Concentration | The concentration of the this compound antibody may be too low. Perform a titration experiment to determine the optimal dilution. Increase the antibody concentration incrementally.[5] |
| Incorrect Antibody Storage | Improper storage can lead to antibody degradation. Ensure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Inefficient Fixation or Permeabilization | The fixation or permeabilization protocol may be masking the this compound epitope or preventing antibody access. Try alternative fixation methods (e.g., methanol vs. paraformaldehyde) or adjust the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[6] |
| Low this compound Expression | The cell or tissue type being used may have low endogenous levels of this compound. Confirm this compound expression using a different method, such as Western blotting or qPCR. |
| Photobleaching | Excessive exposure to the excitation light can cause fluorophore quenching. Minimize light exposure and use an anti-fade mounting medium.[7] |
Problem 2: High Background Staining
High background can obscure the specific this compound signal. The following table provides guidance on how to reduce background noise.
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | An excessively high concentration of the this compound antibody can lead to non-specific binding. Titrate the antibody to find the lowest concentration that still provides a strong specific signal.[8] |
| Insufficient Blocking | Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or bovine serum albumin).[9] |
| Non-specific Secondary Antibody Binding | The secondary antibody may be binding non-specifically. Run a secondary antibody-only control to verify. Consider using a pre-adsorbed secondary antibody.[10] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can lead to residual, unbound antibodies. Increase the number and duration of wash steps. |
| Autofluorescence | Some cell or tissue types exhibit natural fluorescence. Image an unstained sample to assess the level of autofluorescence. If significant, consider using a different fluorophore with a longer wavelength (e.g., in the red or far-red spectrum).[10] |
Experimental Protocols
Protocol: this compound Antibody Titration for Optimal Concentration
This protocol outlines the steps to determine the optimal working concentration of your this compound primary antibody.
-
Cell Seeding: Seed your cells of interest onto coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Fixation: Fix the cells using an appropriate method. For example, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If this compound is an intracellular protein, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a series of dilutions of the this compound primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS). A suggested starting range is 1:50, 1:100, 1:200, 1:500, and 1:1000. Incubate one coverslip with each dilution overnight at 4°C in a humidified chamber. Include a negative control coverslip incubated with antibody dilution buffer only.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate all coverslips with a fluorophore-conjugated secondary antibody (specific for the host species of the this compound primary antibody) at its predetermined optimal dilution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with consistent settings for all samples.
-
Analysis: Compare the signal intensity and background levels across the different dilutions. The optimal dilution is the one that provides the best signal-to-noise ratio, characterized by bright, specific staining with minimal background.[2]
Visualizations
Caption: Troubleshooting workflow for this compound immunofluorescence.
Caption: Workflow for this compound antibody concentration titration.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence microscopy – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ibidi.com [ibidi.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Efficiency of MDR1 siRNA Knockdown
Welcome to the technical support center for MDR1 siRNA knockdown experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome challenges associated with achieving efficient silencing of the Multidrug Resistance Gene 1 (MDR1), also known as ATP-binding cassette sub-family B member 1 (ABCB1) or P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing significant knockdown of MDR1 mRNA levels. What are the potential causes and how can I troubleshoot this?
Low knockdown of MDR1 mRNA can stem from several factors, ranging from suboptimal siRNA design to inefficient transfection. Here’s a step-by-step guide to pinpoint and resolve the issue.
Troubleshooting Steps:
-
Verify siRNA Efficacy:
-
Use Validated Sequences: Not all siRNA sequences are equally effective. It is crucial to use sequences that have been previously validated to successfully knockdown MDR1. If you designed your own siRNA, it is recommended to test at least 2-3 different sequences targeting different regions of the MDR1 mRNA.
-
Perform a BLAST Search: Ensure your siRNA sequence is specific to MDR1 and does not have significant homology to other genes, which could lead to off-target effects and dilute the intended knockdown.
-
-
Optimize Transfection Protocol: Transfection efficiency is a critical determinant of successful siRNA knockdown.[1]
-
Choice of Transfection Reagent: The ideal transfection reagent is cell-line dependent. What works well for one cell line may be ineffective or toxic to another. Consider trying different reagents, such as lipid-based reagents (e.g., Lipofectamine™ RNAiMAX) or electroporation, especially for difficult-to-transfect cells.[2]
-
Optimize siRNA and Reagent Concentrations: The optimal ratio of siRNA to transfection reagent is crucial. A titration experiment should be performed to determine the ideal concentrations that yield the highest knockdown with the lowest cytotoxicity. High concentrations of siRNA can sometimes be toxic and counterintuitively lead to lower knockdown efficiency.
-
Cell Density: Cells should be in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of transfection.[1] Both too low and too high cell densities can negatively impact transfection efficiency.
-
Serum and Antibiotics: Some transfection reagents require serum-free conditions for complex formation. Additionally, antibiotics in the culture medium can sometimes interfere with transfection and cause cell stress. It is advisable to perform transfection in antibiotic-free medium.
-
-
Incorporate Proper Experimental Controls:
-
Positive Control: A validated siRNA against a housekeeping gene (e.g., GAPDH, PPIB) should be included in every experiment to confirm that the transfection and downstream analysis are working correctly. A knockdown of >80% for the positive control is generally considered indicative of efficient transfection.
-
Negative Control: A non-targeting siRNA (scrambled sequence) should be used to differentiate sequence-specific silencing from non-specific cellular responses to the transfection process.
-
Untransfected Control: This sample provides the baseline expression level of MDR1.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (no siRNA) help to assess the cytotoxic effects of the reagent.
-
Logical Workflow for Troubleshooting Low mRNA Knockdown
References
Technical Support Center: Off-Target Effects of MDR1 CRISPR Guide RNA
Disclaimer: Information on the off-target effects of CRISPR guide RNAs for the MGR1 gene is limited. This technical support center will focus on the well-characterized Multidrug Resistance Gene 1 (MDR1), also known as ATP-binding cassette subfamily B member 1 (ABCB1), a common target in drug development research. The principles and methodologies discussed here are broadly applicable to the study of off-target effects for any CRISPR guide RNA.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with off-target effects when using CRISPR-Cas9 to target the MDR1 gene.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of MDR1 CRISPR experiments?
A1: Off-target effects are unintended genomic modifications (insertions, deletions, or point mutations) at sites other than the intended on-target site in the MDR1 gene. These occur because a guide RNA (gRNA) may tolerate a certain number of mismatches and still direct the Cas9 nuclease to cut at a similar, but not identical, genomic sequence.
Q2: How can I predict potential off-target sites for my MDR1 gRNA before starting my experiment?
A2: Several in silico tools can predict potential off-target sites by searching the genome for sequences similar to your MDR1 gRNA.[1][2][3] It is highly recommended to use these tools during the gRNA design phase to select for guides with the lowest predicted off-target activity. Popular tools include Cas-OFFinder, and GuideScan.[1][4]
Q3: What are the most common causes of high off-target cleavage?
A3: High off-target effects can be caused by several factors:
-
Poor gRNA design: The gRNA sequence has high similarity to other genomic regions.
-
High concentrations of Cas9 and gRNA: Excess Cas9/gRNA complex increases the likelihood of binding to and cleaving at off-target sites.[5]
-
Prolonged expression of the CRISPR components: Continuous expression from plasmids allows more time for the Cas9 nuclease to find and cut at off-target locations.[5]
-
Cell type-specific factors: Chromatin accessibility and the epigenetic state of a cell can influence where off-target events occur.
Q4: What experimental methods can I use to detect off-target mutations?
A4: There are both biased and unbiased methods to detect off-target effects.
-
Biased methods: These involve sequencing a list of predicted off-target sites (from in silico tools) to check for mutations. This is often done using targeted deep sequencing.
-
Unbiased, genome-wide methods: These methods do not rely on prior predictions and aim to identify all cleavage events across the entire genome. Common unbiased methods include GUIDE-seq, SITE-seq, and CIRCLE-seq.[1][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High number of predicted off-target sites for my MDR1 gRNA. | The chosen gRNA sequence has many similar sites in the genome. | Redesign your gRNA using multiple prediction tools to find a more specific sequence. Aim for a gRNA with the fewest predicted off-target sites, especially those with few mismatches. |
| Low on-target editing efficiency with a gRNA designed for high specificity. | The gRNA may be inefficient at the on-target site. High-specificity gRNAs can sometimes have lower on-target activity. | Test multiple high-specificity gRNAs in parallel to identify one with a good balance of high on-target activity and low off-target effects. |
| Validated off-target mutations in my edited cell population. | The experimental conditions are promoting off-target cleavage. | 1. Optimize the delivery method: Use ribonucleoprotein (RNP) delivery of the Cas9 protein and synthetic gRNA instead of plasmid transfection to limit the duration of CRISPR activity.[1][8] 2. Titrate the amount of Cas9/gRNA: Use the lowest effective concentration of the CRISPR components. 3. Use a high-fidelity Cas9 variant: Engineered versions of Cas9 (e.g., SpCas9-HF1, eSpCas9) have been developed to have reduced off-target activity.[9] |
| Inconsistent off-target results between different experiments. | Variability in cell culture conditions, transfection efficiency, or the specific batch of reagents. | Standardize your experimental protocol, including cell passage number, transfection reagents, and the source and quality of your Cas9 and gRNA. |
Quantitative Data Summary
While specific, validated off-target data for a single, universally used MDR1 gRNA is not available across multiple public studies, the following table illustrates the kind of data you would generate from a GUIDE-seq experiment. This hypothetical data is for a gRNA targeting exon 5 of the human MDR1 (ABCB1) gene.
Table 1: Hypothetical GUIDE-seq Results for an MDR1 Guide RNA
| Site | Chromosome | Sequence | Mismatches | GUIDE-seq Reads | Indel Frequency (%) |
| On-target | chr7 | AGGTCTTCGGTGCAGGCTAT | 0 | 15,432 | 85.2 |
| Off-target 1 | chr7 | AGGTCCTCGGTGCAGGCTAT | 1 | 128 | 3.1 |
| Off-target 2 | chr1 | AGGTCTTCAGTGCAGGCTAT | 1 | 75 | 1.8 |
| Off-target 3 | chrX | AGGTCTTCGGTACAGGCTAT | 1 | 42 | 0.9 |
| Off-target 4 | chr2 | AGGTCCTCGGTGCAGGCAAT | 2 | 15 | 0.3 |
Indel frequencies would be determined by targeted deep sequencing of the identified on- and off-target sites.
Experimental Protocols
Protocol: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
GUIDE-seq is a method to identify the genome-wide cleavage sites of CRISPR-Cas nucleases.[6][10] It involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) into DNA double-strand breaks (DSBs) within living cells. These tagged sites are then identified by sequencing.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Plasmid expressing Cas9 and the MDR1 gRNA
-
GUIDE-seq dsODN
-
Transfection reagent
-
Genomic DNA extraction kit
-
Reagents for library preparation and next-generation sequencing
Methodology:
-
Transfection: Co-transfect the cells with the Cas9/MDR1-gRNA expression plasmid and the GUIDE-seq dsODN.
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
Library Preparation:
-
Shear the genomic DNA to an appropriate size.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Carry out two rounds of PCR to amplify the regions containing the integrated dsODN. The first PCR uses a primer specific to the dsODN and a primer that binds to the sequencing adapter. The second PCR adds the full sequencing adapters and barcodes.
-
-
Sequencing: Pool the libraries and perform paired-end next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify reads that contain the GUIDE-seq dsODN sequence.
-
Map the integration sites of the dsODN to pinpoint the locations of the DSBs.
-
Filter out background noise and identify high-confidence on- and off-target cleavage sites.
-
Visualizations
Diagram 1: Workflow for MDR1 gRNA Off-Target Prediction and Validation
Caption: Workflow for predicting and validating off-target effects of MDR1 gRNA.
Diagram 2: Logical Flow for Troubleshooting Off-Target Effects
Caption: Decision tree for troubleshooting high off-target effects in CRISPR experiments.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OffRisk: a docker image for annotating CRISPR off-target sites in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational approaches for effective CRISPR guide RNA design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative characterization of on-target and off-target... [bioskryb.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation and Reduction of CRISPR Off-Target Cleavage Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MGR1 Plasmid Transfection Efficiency: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing MGR1 plasmid transfection and retroviral transduction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based experiments in a question-and-answer format.
Q1: Why is my retroviral titer consistently low after transfecting producer cells (e.g., HEK293T) with the MIGR1 plasmid?
A1: Low retroviral titer is a frequent challenge. Several factors related to the producer cells, the plasmid DNA, and the transfection process itself can contribute to this issue.
-
Producer Cell Health and Confluency: The health and density of the producer cell line are critical. Cells should be actively dividing and healthy.[1][2][3] For HEK293T cells, a common producer line, aim for 70-90% confluency at the time of transfection.[4] Overly confluent cells may have reduced transfection efficiency due to contact inhibition.[2] It is also recommended to use cells with a low passage number, ideally below 30, as excessive passaging can negatively impact their ability to produce virus.[1][2]
-
MIGR1 Plasmid Quality: The quality of your MIGR1 plasmid DNA is paramount. Ensure it is of high purity, free from contaminants like endotoxins, proteins, and RNA.[2][5][6] An A260/A280 ratio of 1.7-1.9 is a good indicator of DNA purity.[3][4] For transient transfections, supercoiled plasmid DNA is generally more efficient.[1][5][6]
-
Transfection Reagent and Protocol: The choice of transfection reagent and the optimization of the reagent-to-DNA ratio are crucial.[7][8][9] Different cell lines may require different reagents for optimal performance. It is advisable to perform a titration experiment to determine the best ratio for your specific setup.[7] Additionally, the formation of the DNA-reagent complex should be done in a serum-free medium, as serum can interfere with complex formation.[4]
Q2: I've successfully produced retrovirus, but the transduction efficiency of my target cells is poor. What could be the problem?
A2: Low transduction efficiency in target cells can stem from issues with the viral supernatant, the target cells themselves, or the transduction protocol.
-
Viral Supernatant Quality: The retroviral particles in the supernatant are sensitive and can degrade over time. It is best to use freshly harvested virus or virus that has been properly stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Target Cell Condition: Similar to producer cells, the health and confluency of your target cells are important. They should be actively dividing for efficient retroviral integration. Some primary cells are notoriously difficult to transfect and may require specialized protocols or reagents.[8]
-
Presence of Inhibitors: Components in the viral supernatant or the target cell culture medium can inhibit transduction. Consider concentrating your virus to remove potential inhibitors and increase the viral particle concentration.
Q3: The GFP expression in my transduced cells is weak or heterogeneous. How can I improve this?
A3: The MIGR1 plasmid uses an Internal Ribosome Entry Site (IRES) to co-express Green Fluorescent Protein (GFP) with your gene of interest.[2] Weak or varied GFP expression can be due to several factors.
-
Promoter Activity: The promoter driving the expression of your gene of interest and the IRES-GFP cassette can have varying activity levels in different cell types. Ensure the promoter is active in your target cells.
-
Gene of Interest Toxicity: If your gene of interest is toxic to the cells, it can lead to poor overall expression, including that of the linked GFP marker.[6]
-
IRES Efficiency: IRES-mediated expression of the second gene (in this case, GFP) is often lower than the expression of the first gene. This can result in a population of cells with high expression of your gene of interest but lower, more variable GFP expression.
Frequently Asked Questions (FAQs)
Q: What is the MIGR1 plasmid?
A: MIGR1 is a retroviral expression vector based on the Murine Stem Cell Virus (MSCV) backbone.[2] It is designed for the stable expression of a gene of interest in a variety of mammalian cells, including hematopoietic stem cells. A key feature of the MIGR1 plasmid is the inclusion of an Internal Ribosome Entry Site (IRES) followed by the Green Fluorescent Protein (GFP) gene, allowing for the identification of transduced cells via fluorescence.[2]
Q: Is this compound the same as MDR1?
A: No, this compound and MDR1 are distinct. "this compound" can refer to a genetic locus associated with migraines or a yeast mitochondrial protein.[1][10] The retroviral vector is often referred to as "MIGR1".[2] In contrast, "MDR1" stands for the Multidrug Resistance 1 gene, which encodes a P-glycoprotein pump involved in clearing toxins from cells.[7][8] Mutations in the MDR1 gene can lead to sensitivity to certain drugs.[8][11][12]
Q: What is the purpose of the IRES in the MIGR1 plasmid?
A: The Internal Ribosome Entry Site (IRES) is a sequence that allows for the initiation of translation from an internal position in an mRNA molecule, independent of the 5' cap. In the MIGR1 vector, the IRES is placed between your gene of interest and the GFP gene. This allows for the translation of both proteins from a single mRNA transcript, theoretically linking the expression of your gene of interest to the expression of GFP.[2]
Q: What are the key components of the MIGR1 vector?
A: A plasmid vector map reveals several essential elements for its function.[6] The MIGR1 plasmid, being a retroviral vector, contains Long Terminal Repeats (LTRs) for integration into the host genome, a packaging signal (Psi), a multiple cloning site (MCS) for inserting your gene of interest, an IRES, and the GFP reporter gene.[2] It also includes a bacterial origin of replication and an antibiotic resistance gene for propagation in E. coli.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Producer Cell Confluency | 70-90% | For HEK293T cells at the time of transfection.[4] |
| DNA Purity (A260/A280) | 1.7-1.9 | Indicates high-purity DNA free from protein contamination.[3][4] |
| Plasmid DNA Topology | Supercoiled | Generally yields higher efficiency for transient transfections.[1][5][6] |
| Cell Passage Number | < 30 passages | Excessive passaging can decrease transfection efficiency.[1][2] |
| Reagent:DNA Ratio | 1:1 to 3:1 (Reagent:DNA) | Highly cell-type dependent; requires optimization.[7] |
| Incubation Time (Complex) | 15-30 minutes | For the formation of transfection reagent-DNA complexes.[13][14] |
| Post-transfection Incubation | 24-72 hours | For harvesting retroviral supernatant. |
Experimental Protocols
Protocol: Production of MIGR1 Retrovirus and Transduction of Target Cells
This protocol provides a general guideline for producing retroviral particles using the MIGR1 plasmid and transducing a target cell line.
Materials:
-
MIGR1 plasmid containing your gene of interest
-
Packaging plasmids (e.g., pCL-Eco or pCL-Ampho)
-
HEK293T producer cells
-
Target cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Polybrene
-
0.45 µm syringe filter
Procedure:
Day 1: Seed Producer Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-90% confluency on the following day.[4]
Day 2: Transfection of Producer Cells
-
In a sterile tube, dilute the MIGR1 plasmid and the packaging plasmid(s) in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[13][14]
-
Gently add the DNA-reagent complexes to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 3 & 4: Harvest Retroviral Supernatant
-
At 24 hours post-transfection, carefully collect the supernatant containing the retroviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any producer cells.
-
The viral supernatant can be used immediately or stored at -80°C. A second harvest can be performed at 48 hours post-transfection.
Day 4: Transduction of Target Cells
-
Seed your target cells in a 6-well plate the day before transduction.
-
On the day of transduction, remove the culture medium from the target cells and replace it with the viral supernatant.
-
Add Polybrene to the supernatant to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the target cells with the viral supernatant for 12-24 hours.
-
After incubation, replace the viral supernatant with fresh complete growth medium.
Day 6 onwards: Analysis of Transduced Cells
-
Allow the transduced cells to grow for 48-72 hours to allow for integration and expression of the transgene.
-
Analyze GFP expression using fluorescence microscopy or flow cytometry to determine the transduction efficiency.
Visualizations
Caption: Workflow for this compound plasmid retrovirus production and target cell transduction.
Caption: Decision tree for troubleshooting common this compound transfection issues.
References
- 1. genecards.org [genecards.org]
- 2. addgene.org [addgene.org]
- 3. m.youtube.com [m.youtube.com]
- 4. addgene.org [addgene.org]
- 5. dgrc.bio.indiana.edu [dgrc.bio.indiana.edu]
- 6. youtube.com [youtube.com]
- 7. Multidrug resistance 1 gene (P-glycoprotein 170): an important determinant in gastrointestinal disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 9. Vectors for gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SGD [yeastgenome.org]
- 11. Canine MDR1 Gene: Keeping Your Dog Safe During Medical Treatment â ImpriMed [imprimedicine.com]
- 12. What To Know About MDR1 Gene Mutations & Drug Therapy [cliniciansbrief.com]
- 13. Plasmid Maps and Sequences [snapgene.com]
- 14. hpst.cz [hpst.cz]
Technical Support Center: MGR1 Protein Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with proteins associated with the "MGR1" identifier, focusing on protein degradation and stability issues. Due to the existence of multiple proteins with similar names, this guide is divided into two sections: Yeast this compound (YCL044C) , a component of the mitochondrial i-AAA protease complex, and Mammalian MGRN1 (Mahogunin Ring Finger 1) , an E3 ubiquitin ligase.
Section 1: Yeast this compound (YCL044C) - Mitochondrial Protein Quality Control
This section focuses on this compound, a subunit of the mitochondrial i-AAA protease supercomplex in Saccharomyces cerevisiae, which is crucial for the degradation of misfolded mitochondrial proteins.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Yeast this compound?
A1: Yeast this compound is a subunit of the inner mitochondrial membrane ATP-dependent metalloprotease complex, also known as the i-AAA protease.[1] This complex is responsible for the quality control of mitochondrial inner membrane proteins by degrading misfolded or unassembled proteins. This compound, along with Mgr3p, forms a subcomplex that is thought to bind to substrates and present them to the protease for degradation.[1]
Q2: Where is Yeast this compound located within the cell?
A2: Yeast this compound is located in the mitochondrion.[1] Specifically, it is a component of the i-AAA complex in the mitochondrial inner membrane.
Q3: What are the known phenotypes associated with this compound deletion or mutation?
A3: Deletion or mutation of this compound can lead to several distinct phenotypes, including decreased filamentous growth, absent invasive growth, and increased resistance to oxidative stress and certain chemicals. A key phenotype is that cells lacking this compound are "petite-negative," meaning they are unable to grow on non-fermentable carbon sources, which indicates a requirement for mitochondrial function.[1]
Q4: How does this compound contribute to protein degradation?
A4: this compound functions as an adaptor protein for the i-AAA protease complex.[2] It, along with Mgr3, recognizes and binds to misfolded or damaged mitochondrial outer membrane proteins, such as Tom22 and Om45, and facilitates their recruitment to the Yme1 protease for degradation.[2]
Troubleshooting Guide: Yeast this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound during mitochondrial isolation | Inefficient cell lysis | Ensure complete spheroplasting with zymolyase and use a Dounce homogenizer for gentle lysis to keep mitochondria intact. |
| Mitochondrial damage | Perform all steps on ice or at 4°C to minimize protease activity and maintain mitochondrial integrity. | |
| No interaction observed in co-immunoprecipitation with Yme1 | Non-native protein conformation | Use a mild lysis buffer (e.g., containing digitonin) to preserve the integrity of the i-AAA complex. |
| Antibody issues | Ensure the antibody is validated for immunoprecipitation and is specific to this compound or the tag being used. | |
| Inconsistent results in protein stability assays (e.g., cycloheximide chase) | Inefficient inhibition of translation | Use a freshly prepared cycloheximide solution at an optimized concentration for your yeast strain. |
| Protease activity during sample preparation | Add a protease inhibitor cocktail to your lysis buffer immediately before use.[3] |
Experimental Protocols
-
Yeast Culture: Grow yeast cells expressing tagged this compound to mid-log phase (OD600 ≈ 0.8) in appropriate selective media.
-
Inhibition of Translation: Add cycloheximide to a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
Time Points: Collect cell pellets at various time points (e.g., 0, 30, 60, 90, 120 minutes) after CHX addition by centrifugation.
-
Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer (e.g., RIPA buffer) with a protease inhibitor cocktail. Lyse cells by bead beating or another appropriate method.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: Load equal amounts of total protein for each time point onto an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the tag on this compound. Also, probe for a stable loading control protein (e.g., Pgk1).[4]
-
Densitometry: Quantify the band intensities for this compound at each time point and normalize to the loading control. Plot the relative this compound levels against time to determine the protein's half-life.
Diagrams
Caption: Role of Yeast this compound in mitochondrial protein degradation.
Section 2: Mammalian MGRN1 - E3 Ubiquitin Ligase
This section addresses Mahogunin Ring Finger 1 (MGRN1), a RING-type E3 ubiquitin ligase involved in the ubiquitin-proteasome system (UPS) for protein degradation.[5]
Frequently Asked Questions (FAQs)
Q1: What is the function of Mammalian MGRN1?
A1: MGRN1 is an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[5] It facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein, marking it for degradation by the proteasome.[6] MGRN1 has been shown to be involved in the degradation of cell surface receptors, such as the melanocortin receptors MC1R and MC4R.[7]
Q2: What is the cellular localization of MGRN1?
A2: MGRN1 is associated with the plasma membrane and endomembranes.[5] Proper localization of MGRN1 requires myristoylation.[5]
Q3: How does MGRN1 select its substrates?
A3: MGRN1 can interact with transmembrane adapter proteins to recognize its substrates. For example, it interacts with MEGF8 to regulate the Smoothened (SMO) receptor and with Attractin (ATRN) and Attractin-like 1 (ATRNL1) to regulate MC1R and MC4R.[7]
Q4: What are the consequences of MGRN1 loss-of-function?
A4: In mice, a loss-of-function allele of MGRN1, known as mahoganoid, results in a darker coat color and leaner mice due to the failure to suppress MC1R and MC4R signaling.[5] At a cellular level, loss of MGRN1 can lead to increased surface and ciliary localization of its target receptors.[7]
Troubleshooting Guide: MGRN1 Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to detect ubiquitination of a target protein | Proteasome-mediated degradation of the ubiquitinated protein | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before cell lysis to allow ubiquitinated proteins to accumulate.[8] |
| Low abundance of ubiquitinated protein | Perform immunoprecipitation of the target protein from a larger amount of cell lysate, followed by western blotting for ubiquitin. | |
| DUB activity | Include deubiquitinase (DUB) inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer. | |
| Non-specific bands in ubiquitin western blot | Antibody cross-reactivity | Use a highly specific ubiquitin antibody. Consider using tandem ubiquitin-binding entities (TUBEs) to enrich for polyubiquitinated proteins. |
| High background | Optimize blocking conditions and antibody concentrations. Ensure thorough washing of the membrane. | |
| Difficulty expressing and purifying active MGRN1 | Protein instability/insolubility | Consider expressing MGRN1 with a solubility-enhancing tag, such as MBP.[9] Optimize expression conditions (e.g., lower temperature, different E. coli strain). |
Experimental Protocols
-
Cell Culture and Transfection: Co-transfect cultured mammalian cells (e.g., HEK293T) with expression vectors for your protein of interest (with a tag, e.g., HA), MGRN1 (with a different tag, e.g., FLAG), and ubiquitin (often His-tagged).
-
Proteasome Inhibition: 24-48 hours post-transfection, treat the cells with a proteasome inhibitor like MG132 (5-10 µM) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate DUBs.
-
Immunoprecipitation: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration and immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-HA agarose beads).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and blot with an antibody against ubiquitin (e.g., anti-His or a general anti-ubiquitin antibody). A ladder of high molecular weight bands will indicate polyubiquitination.
Diagrams
Caption: The role of MGRN1 in the ubiquitin-proteasome pathway.
Caption: General workflow for investigating protein degradation.
References
- 1. This compound | SGD [yeastgenome.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional conservation between mammalian MGRN1 and plant LOG2 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The E3 ubiquitin ligase MGRN1 targets melanocortin receptors MC1R and MC4R via interactions with transmembrane adapters. — Centre for Human Genetics [chg.ox.ac.uk]
- 8. Proteasome-mediated glucocorticoid receptor degradation restricts transcriptional signaling by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting MGR1 Protein Insolubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to resolving insolubility issues encountered during the purification of the MGR1 protein. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound protein is expressed in inclusion bodies. What are inclusion bodies and why do they form?
A: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed in host systems like E. coli.[1][2][3] This aggregation is a common challenge in protein purification and can be triggered by several factors, including:
-
High expression rate: The protein synthesis machinery of the host cell becomes overwhelmed, leading to an accumulation of partially folded or misfolded protein intermediates.
-
Lack of proper post-translational modifications: Eukaryotic proteins expressed in prokaryotic hosts may lack necessary modifications for correct folding.
-
Hydrophobic nature of the protein: Proteins with exposed hydrophobic patches, like many membrane-associated proteins, have a higher tendency to aggregate in aqueous environments.
-
Sub-optimal culture conditions: Factors like temperature, pH, and nutrient availability can influence protein folding.
Q2: What is the first step in purifying this compound from inclusion bodies?
A: The initial step is to isolate and wash the inclusion bodies to remove contaminating cellular components.[1][2] This is typically achieved by lysing the cells and then pelleting the dense inclusion bodies through low-speed centrifugation. The resulting pellet is then washed with buffers containing detergents (e.g., Triton X-100) or low concentrations of denaturants (e.g., urea) to remove contaminating proteins and membrane lipids.[1][2]
Q3: How can I solubilize the this compound protein from the washed inclusion bodies?
A: Solubilization requires disrupting the non-covalent interactions holding the protein aggregates together. This is accomplished by using strong denaturing agents. The most common denaturants are:
-
8 M Urea: A milder chaotropic agent that disrupts hydrogen bonds.
-
6 M Guanidine Hydrochloride (GdnHCl): A stronger denaturant that is often more effective for highly recalcitrant proteins.
The choice between urea and GdnHCl may depend on the specific properties of this compound. It is recommended to perform small-scale trials to determine the most effective solubilizing agent.[2] The solubilization buffer should also contain a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), to break any incorrect disulfide bonds.[1]
Q4: Once solubilized, how do I refold this compound into its active conformation?
A: Protein refolding is a critical step that involves the gradual removal of the denaturant to allow the protein to adopt its native structure. Common refolding techniques include:
-
Dialysis: The solubilized protein solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a series of buffers with decreasing concentrations of the denaturant.[1][4][5][6] This allows for a slow and controlled removal of the denaturant.
-
Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer. The final protein concentration should be kept low to minimize aggregation.
-
On-column refolding: The solubilized protein is bound to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) under denaturing conditions. A gradient of decreasing denaturant concentration is then applied to the column to facilitate refolding while the protein is immobilized.[7][8]
Troubleshooting Guide
Problem: this compound precipitates upon removal of the denaturant during refolding.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High protein concentration | Reduce the final protein concentration during refolding. | During dilution or dialysis, aim for a final protein concentration in the range of 10-50 µg/mL. Perform small-scale trials to determine the optimal concentration for this compound. |
| Rapid removal of denaturant | Employ a more gradual denaturant removal method. | Use a step-wise dialysis protocol with progressively smaller decreases in denaturant concentration. For example, dialyze against buffers containing 4 M, 2 M, 1 M, 0.5 M, and finally 0 M urea, with several hours for each step.[5][6] |
| Sub-optimal buffer conditions | Screen a variety of refolding buffer additives. | Test the addition of stabilizing agents to the refolding buffer. See the table below for a list of common additives and their recommended concentrations. |
| Incorrect disulfide bond formation | Include a redox shuffling system in the refolding buffer. | Add a combination of reduced and oxidized glutathione (GSH/GSSG) to the refolding buffer to promote the formation of correct disulfide bonds. |
Quantitative Data on Solubilization & Refolding Additives
The following table summarizes common additives used to enhance protein solubility and prevent aggregation during refolding. The optimal combination and concentration should be determined empirically for this compound.
| Additive Category | Additive | Typical Concentration Range | Mechanism of Action |
| Polyols | Glycerol | 10-50% (v/v) | Stabilizes protein structure by preferential hydration. |
| Sucrose | 0.25-1 M | Stabilizes protein structure. | |
| Sugars | Trehalose | 0.25-1 M | Vitrifies and protects proteins from denaturation. |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses protein aggregation. |
| L-Glutamic Acid | 50-500 mM | Can improve solubility. | |
| Detergents (non-denaturing) | Triton X-100 | 0.01-0.1% (v/v) | Prevents hydrophobic aggregation. |
| Tween 20 | 0.01-0.1% (v/v) | Prevents hydrophobic aggregation. | |
| Salts | NaCl | 150-500 mM | Can increase solubility through favorable ionic interactions. |
| KCl | 150-500 mM | Can increase solubility through favorable ionic interactions. | |
| Redox System | GSH/GSSG | 1-5 mM (GSH), 0.1-0.5 mM (GSSG) | Facilitates correct disulfide bond formation. |
Experimental Protocols
Protocol 1: Isolation and Washing of this compound Inclusion Bodies
-
Harvest E. coli cells expressing this compound by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing lysozyme and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Remove the supernatant containing soluble proteins.
-
Resuspend the inclusion body pellet in a wash buffer containing 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and 1% (v/v) Triton X-100.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C.
-
Repeat the wash step (steps 6 and 7) at least two more times to ensure the removal of contaminants.
-
The final washed inclusion body pellet is now ready for solubilization.
Protocol 2: Step-Wise Dialysis for this compound Refolding
-
Solubilize the washed this compound inclusion bodies in a buffer containing 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, and 10 mM DTT.
-
Clarify the solution by centrifugation at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Transfer the supernatant containing the denatured this compound to a dialysis bag (with an appropriate molecular weight cut-off).
-
Perform a step-wise dialysis against a series of refolding buffers with decreasing concentrations of GdnHCl:
-
Step 1: Dialyze against 20 volumes of refolding buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) containing 4 M GdnHCl for 4-6 hours at 4°C.
-
Step 2: Change the dialysis buffer to one containing 2 M GdnHCl and continue dialysis for 4-6 hours at 4°C.
-
Step 3: Change the dialysis buffer to one containing 1 M GdnHCl and continue dialysis for 4-6 hours at 4°C.
-
Step 4: Change the dialysis buffer to one containing 0.5 M GdnHCl and continue dialysis for 4-6 hours at 4°C.
-
Step 5: Change the dialysis buffer to the final refolding buffer (without GdnHCl) and dialyze overnight at 4°C.
-
-
After dialysis, recover the refolded this compound protein and clarify by centrifugation at 15,000 x g for 30 minutes at 4°C to remove any precipitated protein.
Visualizations
Caption: Troubleshooting workflow for this compound protein insolubility.
Caption: Functional context of this compound within the i-AAA protease complex.
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Multi-Subunit Expression of Mitochondrial Membrane Protein Complexes in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iji.sums.ac.ir [iji.sums.ac.ir]
Technical Support Center: MGR1 (GRM1) Co-Immunoprecipitation
A Note on Nomenclature: The term "MGR1" can be ambiguous and may refer to several different proteins depending on the organism and context. This guide assumes that "this compound" refers to the Metabotropic Glutamate Receptor 1 (GRM1 or mGluR1) , a G-protein coupled receptor extensively studied in neuroscience and drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues that researchers, scientists, and drug development professionals may encounter during co-immunoprecipitation (Co-IP) experiments involving this compound (GRM1).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding in a Co-IP experiment?
Non-specific binding in Co-IP can arise from several factors, including:
-
Interactions with the beads: Proteins may non-specifically adhere to the agarose or magnetic beads used as the solid support.[1]
-
Binding to the antibody: The immunoprecipitating antibody may non-specifically bind to proteins other than the target antigen. This can be due to the antibody's quality or the presence of common epitopes.
-
Hydrophobic and electrostatic interactions: Proteins can non-specifically interact with each other or with the beads and antibodies due to hydrophobic or electrostatic forces, especially at inappropriate buffer stringencies.
-
High protein concentration: Overly concentrated lysates can increase the likelihood of random, low-affinity interactions being captured.[2][3]
-
Cellular debris: Incomplete clarification of the cell lysate can leave behind sticky cellular components that contribute to background.
Q2: What is "pre-clearing" and is it always necessary for my this compound Co-IP?
Pre-clearing is a step where the cell lysate is incubated with beads (without the specific antibody) before the actual immunoprecipitation.[1][4] This helps to remove proteins from the lysate that non-specifically bind to the bead matrix itself.[1] For this compound Co-IPs, which can be prone to background due to this compound's nature as a membrane protein and its involvement in large signaling complexes, pre-clearing is highly recommended to reduce non-specific binding and improve the signal-to-noise ratio.[1]
Q3: How do I choose the right lysis buffer for my this compound Co-IP?
The choice of lysis buffer is critical for preserving the protein-protein interactions of interest while minimizing non-specific binding. For Co-IPs involving membrane proteins like this compound, a delicate balance is required.
-
RIPA buffer is a stringent buffer that can be effective at reducing non-specific binding, but it also has the potential to disrupt weaker or transient protein-protein interactions and may denature kinases.[5][6]
-
Less stringent buffers , such as those containing NP-40 or Triton X-100, are often preferred for Co-IPs as they are less likely to disrupt protein complexes.[6][7] The optimal buffer composition often needs to be determined empirically for your specific this compound interaction study.
Troubleshooting Guides
Issue: High background in the negative control lane (e.g., IgG control).
This indicates that proteins are non-specifically binding to the immunoglobulin or the beads.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1][4] |
| Non-specific binding to the antibody Fc region | Use an isotype-matched control IgG antibody from the same host species as your anti-MGR1 antibody to determine the level of non-specific binding to immunoglobulins.[5] |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the duration of each wash.[2][8] |
| Inappropriate wash buffer stringency | Increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% NP-40 or Triton X-100) in your wash buffer to disrupt weaker, non-specific interactions.[2] |
| Too much antibody | Titrate your anti-MGR1 antibody to determine the optimal concentration that effectively pulls down this compound without excessive background.[2][3] |
Issue: The bait protein (this compound) is immunoprecipitated, but known interacting partners are not detected.
This suggests that the experimental conditions are disrupting the interaction between this compound and its binding partners.
| Potential Cause | Recommended Solution |
| Lysis or wash buffer is too harsh | Use a less stringent lysis and wash buffer. Consider buffers with lower salt and detergent concentrations.[9] |
| Interaction is transient or weak | Consider in vivo cross-linking before cell lysis to stabilize the protein complex. |
| Incorrect antibody epitope recognition | The antibody may be binding to a region of this compound that is involved in the protein-protein interaction, thus blocking it. Try a different anti-MGR1 antibody that targets a different epitope. |
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol for this compound
This protocol provides a general framework. Optimization of specific steps is crucial for successful results.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Recommended):
-
Add 20-30 µL of protein A/G beads (agarose or magnetic) to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the anti-MGR1 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of protein A/G beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (can be the same as the lysis buffer or a modified version with different salt/detergent concentrations).
-
After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if you need to recover the proteins in their native state for downstream applications other than western blotting.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against this compound and its putative interacting partners.
-
Visualizations
This compound (GRM1) Signaling Pathway
Caption: Canonical signaling pathway of this compound (GRM1).
Co-Immunoprecipitation Workflow and Troubleshooting Points
Caption: Co-IP workflow with key troubleshooting points.
References
- 1. string-db.org [string-db.org]
- 2. MSG1 and its related protein MRG1 share a transcription activating domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Group 1 metabotropic glutamate receptors 1 and 5 form a protein complex in mouse hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional conservation between mammalian MGRN1 and plant LOG2 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Technical Support Center: Optimizing Buffer Conditions for the MGR1 (Mevalonate Diphosphate Decarboxylase) Enzyme Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzyme assay for MGR1, which has been identified as Mevalonate Diphosphate Decarboxylase (MVD). MVD is a key enzyme in the mevalonate pathway, catalyzing the ATP-dependent decarboxylation of mevalonate-5-diphosphate to isopentenyl pyrophosphate. Accurate and reproducible measurement of its activity is crucial for studying isoprenoid biosynthesis and for the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the full name and function of the this compound enzyme?
A1: this compound is most likely an abbreviation for Mevalonate Diphosphate Decarboxylase (MVD), also referred to as Mevalonate (5)-pyrophosphate decarboxylase (EC 4.1.1.33). It is a critical enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids, a large and diverse class of molecules that includes cholesterol, steroid hormones, and coenzyme Q10. MVD catalyzes the final step in the conversion of mevalonate to the isoprenoid building block, isopentenyl pyrophosphate (IPP).
Q2: What is the reaction catalyzed by MVD?
A2: MVD catalyzes the ATP-dependent decarboxylation of (R)-5-diphosphomevalonate to isopentenyl diphosphate, ADP, phosphate, and CO2. The reaction is as follows:
ATP + (R)-5-diphosphomevalonate <=> ADP + phosphate + isopentenyl diphosphate + CO2
Q3: Why is a coupled spectrophotometric assay commonly used for MVD?
A3: A coupled assay is often employed because the direct measurement of the substrates or products of the MVD reaction can be challenging. The coupled assay links the production of ADP from the MVD reaction to the oxidation of NADH, which can be conveniently monitored by the decrease in absorbance at 340 nm. This is achieved by including pyruvate kinase and lactate dehydrogenase in the reaction mixture. Pyruvate kinase uses the ADP produced by MVD to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate while oxidizing NADH to NAD+.
Q4: What are the critical components of the MVD assay buffer?
A4: The critical components of a typical MVD assay buffer include a buffering agent to maintain a stable pH (commonly Tris-HCl or HEPES), a divalent cation (typically MgCl2) which is essential for enzyme activity, and a salt such as KCl to maintain ionic strength. Additionally, the coupled assay system requires NADH, phosphoenolpyruvate, ATP, and the coupling enzymes pyruvate kinase and lactate dehydrogenase.
Q5: What are known inhibitors of MVD?
A5: Several inhibitors of MVD have been identified, which can be valuable tools for studying its function and for drug development. These are often substrate analogs. Known inhibitors include 6-fluoromevalonate diphosphate and (R,S)-diphosphoglycolyl proline.
Troubleshooting Guide
Problem 1: No or very low enzyme activity detected.
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure the enzyme has been stored correctly, typically at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. It is advisable to prepare single-use aliquots.
-
-
Possible Cause: Missing or incorrect concentration of essential cofactors.
-
Solution: MVD requires Mg2+ for its activity. Verify the presence and concentration of MgCl2 in your reaction buffer. Also, ensure that ATP is present at a saturating concentration.
-
-
Possible Cause: Incorrect pH of the assay buffer.
-
Solution: Prepare the buffer fresh and verify the pH with a calibrated pH meter at the temperature the assay will be performed. The optimal pH for MVD is generally between 7.0 and 7.7.
-
-
Possible Cause: Degraded substrate.
-
Solution: Mevalonate-5-diphosphate and ATP solutions should be stored frozen and thawed on ice. Prepare fresh solutions if degradation is suspected.
-
Problem 2: High background signal or rapid depletion of NADH in the absence of MVD.
-
Possible Cause: Contamination of reagents with ADP or pyruvate.
-
Solution: Use high-purity reagents. Prepare fresh solutions of ATP and phosphoenolpyruvate. You can pre-incubate the reaction mixture without MVD to allow any contaminating ADP or pyruvate to be consumed before starting the reaction by adding the enzyme.
-
-
Possible Cause: Instability of NADH.
-
Solution: Prepare NADH solutions fresh and keep them on ice and protected from light.
-
Problem 3: The reaction rate is not linear.
-
Possible Cause: Substrate depletion.
-
Solution: If the reaction rate decreases over time, it may be due to the depletion of one of the substrates (mevalonate-5-diphosphate or ATP). Lower the enzyme concentration or use a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction.
-
-
Possible Cause: Insufficient coupling enzyme activity.
-
Solution: The activities of pyruvate kinase and lactate dehydrogenase must be in excess to ensure that the MVD reaction is the rate-limiting step. Increase the concentration of the coupling enzymes in your assay mixture.
-
-
Possible Cause: Enzyme instability under assay conditions.
-
Solution: Some enzymes are not stable for long periods at the assay temperature. Try to measure the initial rates over a shorter time course. You can also test the addition of stabilizing agents like BSA to the assay buffer.
-
Problem 4: High variability between replicate assays.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes of enzyme or other reagents.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure that all reaction components are pre-incubated at the assay temperature before initiating the reaction. Use a temperature-controlled spectrophotometer.
-
-
Possible Cause: Incomplete mixing.
-
Solution: Mix the reaction components thoroughly but gently by inverting the tube or by gentle vortexing after the addition of each component, especially after adding the enzyme to start the reaction.
-
Data Presentation
Table 1: Recommended Buffer Conditions for MVD Spectrophotometric Assay
| Component | Concentration Range | Notes |
| Buffer | 50 - 100 mM | Tris-HCl or HEPES are commonly used. |
| pH | 7.0 - 7.7 | Optimal pH can vary slightly depending on the enzyme source. |
| MgCl₂ | 5 - 10 mM | Essential divalent cation for MVD activity. |
| KCl | 50 - 100 mM | To maintain ionic strength. |
| ATP | 1 - 8 mM | Substrate for the MVD reaction. |
| (R,S)-Mevalonate Diphosphate | 0.1 - 0.4 mM | Substrate for the MVD reaction. |
| Phosphoenolpyruvate (PEP) | 0.2 - 1 mM | Substrate for the coupling enzyme pyruvate kinase. |
| NADH | 0.1 - 0.2 mM | Monitored for the coupled reaction. |
| Pyruvate Kinase (PK) | 1 - 5 units/mL | Coupling enzyme. |
| Lactate Dehydrogenase (LDH) | 1 - 5 units/mL | Coupling enzyme. |
Table 2: Kinetic Parameters of Mevalonate Diphosphate Decarboxylase (MVD)
| Enzyme Source | Substrate | Km | Vmax |
| Human (recombinant) | (R,S)-Mevalonate Diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg |
| Human (recombinant) | ATP | 0.69 ± 0.07 mM | - |
| Saccharomyces cerevisiae | (R)-Mevalonate Diphosphate | ~15 µM | - |
| Enterococcus faecalis | (R)-Mevalonate Diphosphate | ~5 µM | - |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 3: Known Inhibitors of Mevalonate Diphosphate Decarboxylase (MVD)
| Inhibitor | Type of Inhibition | Ki / IC50 |
| 6-Fluoromevalonate Diphosphate | Competitive | Ki = 62 nM (for human MVD) |
| (R,S)-Diphosphoglycolyl Proline | Competitive | Ki = 2.3 µM (for human MVD) |
Experimental Protocols
Detailed Methodology for a Coupled Spectrophotometric MVD Assay
This protocol is adapted from established methods for measuring MVD activity.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0, 100 mM KCl, 10 mM MgCl₂. Prepare fresh and adjust pH at the assay temperature (e.g., 30°C).
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH. Store in aliquots at -20°C.
-
(R,S)-Mevalonate Diphosphate Stock Solution: 10 mM in water. Store in aliquots at -20°C.
-
PEP Stock Solution: 100 mM Phosphoenolpyruvate in water. Store in aliquots at -20°C.
-
NADH Stock Solution: 10 mM NADH in water. Prepare fresh and keep on ice, protected from light.
-
Coupling Enzyme Mix: A solution containing Pyruvate Kinase (e.g., 100 units/mL) and Lactate Dehydrogenase (e.g., 100 units/mL) in a suitable buffer. Store at 4°C.
-
MVD Enzyme: Dilute the MVD enzyme stock to the desired concentration in an appropriate buffer (e.g., the assay buffer) immediately before use. Keep on ice.
2. Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm and maintain a constant temperature (e.g., 30°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer (to a final volume of 1 mL)
-
80 µL of 100 mM ATP (final concentration 8 mM)
-
20 µL of 10 mM NADH (final concentration 0.2 mM)
-
20 µL of 100 mM PEP (final concentration 2 mM)
-
Appropriate volume of Coupling Enzyme Mix (e.g., 5 µL to get 5 units/mL of each)
-
Appropriate volume of MVD enzyme dilution.
-
-
Mix gently by inverting the cuvette and incubate for 5 minutes at the assay temperature to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate the reaction by adding 40 µL of 10 mM (R,S)-Mevalonate Diphosphate (final concentration 0.4 mM).
-
Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Record the linear rate of absorbance change (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Activity (U/mL) = (ΔA/min) / (ε * path length) * 1000 * dilution factor
Visualizations
Caption: The Mevalonate Pathway leading to Isoprenoid Biosynthesis.
Caption: Experimental Workflow for the Coupled MVD (this compound) Enzyme Assay.
Technical Support Center: Cloning the Human MDR1 (ABCB1) Gene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in cloning the human Multidrug Resistance Gene 1 (MDR1), also known as ATP-binding cassette subfamily B member 1 (ABCB1).
Troubleshooting Guides
Problem 1: Low or No PCR Amplification of the Full-Length MDR1 cDNA
Q: I am unable to amplify the full-length MDR1 cDNA (~4.7 kb) using PCR. What are the possible causes and solutions?
A: Amplifying a large and potentially complex gene like MDR1 can be challenging. Here are common issues and troubleshooting steps:
-
Suboptimal PCR Conditions: The large size of the MDR1 transcript requires optimized PCR conditions.
-
Polymerase Choice: Use a high-fidelity DNA polymerase with proofreading activity and processivity suitable for long amplicons.
-
Annealing Temperature: Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated melting temperature (Tm) of your primers.
-
Extension Time: Ensure a sufficient extension time. A general rule is one minute per kilobase of amplicon length. For the 4.7 kb MDR1 cDNA, an extension time of 5 minutes or more may be necessary.
-
Template Quality: Use high-quality, intact RNA for cDNA synthesis. Degraded RNA will result in incomplete reverse transcription and failed amplification of the full-length product.
-
-
High GC Content and Secondary Structures: The MDR1 gene may contain GC-rich regions that can form stable secondary structures, impeding polymerase progression.
-
GC Enhancers: Add a GC enhancer or DMSO (typically 1-10%) to the PCR reaction to help denature secondary structures.
-
Specialized Polymerases: Consider using a polymerase specifically designed for amplifying GC-rich templates.
-
-
Primer Design: Poor primer design can lead to failed amplification or non-specific products.
-
Primer Length and Tm: Design primers that are 20-30 nucleotides in length with a Tm between 60-65°C.
-
GC Content: Aim for a GC content of 40-60%.
-
Secondary Structures: Use primer design software to check for potential hairpins, self-dimers, and cross-dimers.
-
Problem 2: Low Ligation Efficiency of the MDR1 Insert into the Vector
Q: I have successfully amplified the MDR1 cDNA, but I am getting very few or no colonies after ligation and transformation. What could be the issue?
A: Ligating a large insert like the 4.7 kb MDR1 cDNA can be inefficient. Here are some troubleshooting tips:
-
Vector-to-Insert Molar Ratio: The optimal molar ratio of vector to insert is crucial for successful ligation. For large inserts, it is often necessary to empirically determine the best ratio.
-
Recommended Ratios: Start with a vector:insert molar ratio of 1:3 and try other ratios such as 1:5 and 1:7.
-
Calculation: Use an online molar ratio calculator to ensure accuracy.
-
-
Ligation Reaction Conditions:
-
Ligation Time and Temperature: For large inserts, an overnight ligation at 16°C is often more effective than a shorter ligation at room temperature.
-
Ligase Quality: Ensure your T4 DNA ligase and ligation buffer are not expired and have been stored correctly. The ATP in the buffer is sensitive to freeze-thaw cycles.
-
-
Vector Preparation:
-
Complete Digestion: Ensure the vector is completely digested with the restriction enzymes. Incomplete digestion can lead to a high background of religated vector.
-
Dephosphorylation: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to prevent self-ligation.
-
-
Insert Purity: Purify the PCR product to remove polymerase, dNTPs, and primers, which can inhibit ligation.
Problem 3: Instability or Loss of the MDR1 Clone in E. coli
Q: I have successfully cloned MDR1, but the plasmid appears to be unstable or is lost during subsequent culturing. Why is this happening?
A: The MDR1 gene product, P-glycoprotein (P-gp), is a transmembrane efflux pump that can be toxic to E. coli by exporting essential molecules. This toxicity can lead to plasmid instability.
-
Host Strain Selection:
-
Use a cloning strain with tight expression control: Strains like DH5α or TOP10 are generally suitable for initial cloning as they have low basal expression from common promoters.
-
Consider specialized strains for toxic proteins: If toxicity is a major issue, consider using strains specifically designed for cloning toxic genes, which may have mutations that reduce plasmid instability.
-
-
Vector Choice:
-
Low-Copy Number Plasmids: Using a low-copy-number plasmid can reduce the metabolic burden on the host cell and minimize the toxic effects of P-gp.
-
Tightly Regulated Promoters: If using an expression vector, choose one with a tightly regulated promoter (e.g., the pBAD promoter) to prevent leaky expression during the cloning and propagation phase.
-
-
Culture Conditions:
-
Lower Incubation Temperature: Growing the bacterial cultures at a lower temperature (e.g., 30°C instead of 37°C) can slow down protein expression and reduce toxicity.
-
Avoid Overgrowth: Do not allow cultures to grow to a very high density, as this can increase the selection pressure for cells that have lost the plasmid.
-
Frequently Asked Questions (FAQs)
Q1: What is the full-length size of the human MDR1 cDNA, and why is its size a challenge for cloning?
A1: The full-length human MDR1 (ABCB1) cDNA is approximately 4.7 kilobases (kb).[1] Its large size presents several challenges in molecular cloning, including:
-
Difficulty in PCR amplification: Longer DNA fragments are generally more challenging to amplify efficiently and with high fidelity.
-
Reduced ligation efficiency: The efficiency of enzymatic ligation of DNA fragments into a plasmid vector tends to decrease as the size of the insert increases.
-
Increased risk of plasmid instability: Large plasmids can be more difficult for host bacteria to replicate and maintain.
Q2: Are there any specific features of the MDR1 gene sequence that can complicate cloning?
A2: Yes, the MDR1 gene is known to contain repetitive DNA sequences, which can potentially complicate PCR amplification by leading to primer mispriming and recombination events.
Q3: Which cloning methods are recommended for a large gene like MDR1?
A3: While traditional restriction enzyme-based cloning has been used successfully for MDR1, other methods may offer higher efficiency for large inserts.
-
TOPO TA Cloning: This method is very efficient for smaller inserts, but its efficiency can decrease with larger fragments. However, for inserts up to 3kb, it can still be a viable option.[2]
-
Gateway Cloning: This recombination-based cloning system is highly efficient for transferring DNA fragments between vectors and is well-suited for large inserts.[3][4][5] It involves first creating an "entry clone" which can then be easily transferred to various "destination vectors" for different applications.[3][4][5]
-
Ligation-Independent Cloning (LIC): This method avoids the use of restriction enzymes and ligase, which can improve the efficiency of cloning large fragments.
Q4: What are the best practices for expressing the MDR1 gene product, P-glycoprotein, in a host system?
A4: Expressing a large, transmembrane protein like P-glycoprotein can be challenging.
-
E. coli Expression: While possible, high-level expression in E. coli can be difficult due to the protein's size, transmembrane nature, and potential toxicity. Codon optimization of the MDR1 sequence for E. coli may improve expression levels.
-
Mammalian Expression Systems: For functional studies, expressing MDR1 in mammalian cells using retroviral or lentiviral vectors is often the preferred method. These systems can provide the necessary cellular machinery for proper protein folding, modification, and localization to the cell membrane.
Data Presentation
Table 1: Comparison of Cloning Methods for Large DNA Inserts
| Feature | Restriction Enzyme Cloning | TOPO TA Cloning | Gateway Cloning |
| Principle | Digestion with restriction enzymes and ligation with T4 DNA ligase | Topoisomerase I-mediated ligation of PCR products with "A" overhangs | Recombination-based cloning using att sites |
| Insert Size Efficiency | Can be efficient for large inserts, but requires careful optimization | High efficiency for inserts <1 kb, decreases with larger inserts (>2 kb)[2][6] | Highly efficient for a broad range of insert sizes, including large fragments[3][4][5] |
| Directional Cloning | Possible with two different restriction enzymes | Not inherently directional | Directional |
| Hands-on Time | Moderate to high | Low | Low to moderate |
| Cost | Generally lower | Higher due to proprietary vectors and enzymes | Higher due to proprietary vectors and enzymes |
| Suitability for MDR1 | Feasible, but may have lower efficiency | May be challenging for the full-length 4.7 kb insert | Highly recommended for efficient and versatile cloning |
Experimental Protocols
Protocol 1: Amplification of Full-Length MDR1 cDNA from Total RNA
-
RNA Isolation: Isolate total RNA from a cell line known to express MDR1 (e.g., drug-resistant cancer cell lines) using a standard RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase and an oligo(dT) or random hexamer primers.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
1-2 µL of cDNA template
-
1 µM of forward and reverse primers specific for the full-length MDR1 coding sequence
-
0.2 mM of each dNTP
-
1X high-fidelity PCR buffer
-
1-2 units of a high-fidelity DNA polymerase suitable for long amplicons
-
(Optional) 1-5% DMSO or a GC enhancer
-
-
Use the following cycling conditions as a starting point, and optimize as needed:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 68°C or 72°C for 5 minutes
-
-
Final extension: 68°C or 72°C for 10 minutes
-
-
-
Analysis: Analyze the PCR product on a 1% agarose gel to confirm the amplification of a ~4.7 kb fragment.
Protocol 2: Gateway Cloning of MDR1 into a Destination Vector
This protocol assumes you have a PCR product of the MDR1 gene with attB sites.
-
BP Reaction (to create an Entry Clone):
-
Combine the following in a microfuge tube:
-
attB-flanked MDR1 PCR product (10-100 ng)
-
pDONR™ vector (e.g., pDONR™221) (150 ng)
-
TE buffer to a final volume of 8 µL
-
-
Add 2 µL of BP Clonase™ II enzyme mix.
-
Incubate at 25°C for 1 hour.
-
Add 1 µL of Proteinase K solution and incubate at 37°C for 10 minutes.
-
Transform into a suitable E. coli strain (e.g., DH5α) and select on kanamycin plates.
-
-
LR Reaction (to create an Expression Clone):
-
Combine the following in a microfuge tube:
-
Entry clone plasmid DNA (100 ng)
-
Destination vector plasmid DNA (150 ng)
-
TE buffer to a final volume of 8 µL
-
-
Add 2 µL of LR Clonase™ II enzyme mix.
-
Incubate at 25°C for 1 hour.
-
Add 1 µL of Proteinase K solution and incubate at 37°C for 10 minutes.
-
Transform into a suitable E. coli strain and select on the appropriate antibiotic plates for the destination vector.
-
Protocol 3: Retroviral Transduction of MDR1 into Mammalian Cells
This protocol provides a general overview. Specific details will vary depending on the retroviral system used.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA of your MDR1-containing retroviral vector and the packaging plasmids.
-
Transfection of Packaging Cells:
-
Plate a packaging cell line (e.g., HEK293T) at an appropriate density.
-
Transfect the cells with the MDR1 retroviral vector and the packaging plasmids using a suitable transfection reagent.
-
-
Viral Supernatant Collection:
-
After 48-72 hours, collect the cell culture supernatant containing the retroviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Plate your target mammalian cells.
-
Add the viral supernatant to the target cells, along with a polycationic agent like polybrene (to a final concentration of 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection and Expansion:
-
Replace the virus-containing medium with fresh medium.
-
If your retroviral vector contains a selectable marker, add the appropriate antibiotic to select for transduced cells.
-
Expand the population of MDR1-expressing cells for your downstream experiments.
-
Visualizations
Caption: General workflow for cloning the MDR1 gene.
Caption: P-glycoprotein function in multidrug resistance.
Caption: Overview of the Gateway cloning workflow.
References
- 1. The human multidrug resistance (mdr1) gene. cDNA cloning and transcription initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing Cloning Efficiency of the pGEM-T and pGEM-T Easy Vectors to the TOPO TA Cloning Vectors [worldwide.promega.com]
- 3. clough.cropsci.illinois.edu [clough.cropsci.illinois.edu]
- 4. Gateway Cloning Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Gateway Cloning Technique - Snapgene [snapgene.com]
- 6. TOPO Cloning vs. Traditional Restriction Enzyme–Based Cloning: A Quantitative Performance Analysis - Parp Inhibitors information site [parp-inhibitors.com]
Technical Support Center: Validation of Anti-mGluR1 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the validation of antibodies targeting the Metabotropic Glutamate Receptor 1 (mGluR1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of mGluR1 in a Western Blot?
A1: The predicted molecular weight of mGluR1 is approximately 132 kDa. However, due to post-translational modifications such as glycosylation, it is often observed at a higher molecular weight, typically around 145 kDa. Some suppliers also report bands at 54 kDa and 102 kDa, which may represent isoforms or degradation products.
Q2: Which positive controls are recommended for mGluR1 antibody validation?
A2: Brain tissue lysates, particularly from the cerebellum, hippocampus, and cortex where mGluR1 is highly expressed, are excellent positive controls. Human and mouse brain tissues have been shown to be suitable. For cell-based assays, cell lines endogenously expressing mGluR1 or transfected cell lines can be used.
Q3: What are the key signaling pathways activated by mGluR1?
A3: mGluR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the MAPK/ERK pathway can also be activated.[1]
Q4: In which subcellular compartment should I expect to see mGluR1 staining?
A4: As a transmembrane receptor, mGluR1 is localized to the plasma membrane of neuronal cells. In immunohistochemistry and immunocytochemistry, staining should appear on the cell surface, particularly in the dendrites of Purkinje cells in the cerebellum.
Quantitative Data Summary
For optimal and reproducible results, refer to the following tables for recommended starting dilutions and key experimental parameters for various applications.
Table 1: Recommended Antibody Dilutions
| Application | Starting Dilution Range |
| Western Blot (WB) | 1:200 - 1:1000 |
| Immunohistochemistry (IHC) | 1:50 - 1:500 |
| Immunocytochemistry (ICC) / Immunofluorescence (IF) | Assay-dependent, start with 1:100 - 1:500 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally for your specific system.
Table 2: Key Experimental Parameters
| Parameter | Western Blot (WB) | Immunohistochemistry (IHC) | Immunocytochemistry (ICC) |
| Positive Control | Mouse or Human Brain Lysate | Paraffin-embedded Mouse Brain Tissue | Primary Neuronal Cultures |
| Observed MW | ~145 kDa, 102 kDa, 54 kDa[2] | N/A | N/A |
| Antigen Retrieval | N/A | Heat-mediated (Citrate or Tris-EDTA buffer, pH 9.0) | N/A |
| Fixation | N/A | 4% Paraformaldehyde | 4% Paraformaldehyde or -20°C Methanol |
| Permeabilization | N/A | 0.1% - 0.5% Triton X-100 | 0.1% - 0.5% Triton X-100 |
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies and troubleshooting advice for common applications of the anti-mGluR1 antibody.
Western Blotting (WB)
Experimental Workflow for Western Blotting
Caption: Workflow for mGluR1 Western Blotting.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Insufficient protein loaded. | Load at least 20-30 µg of total protein from brain lysate. |
| Primary antibody concentration too low. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Poor transfer of a large protein. | Ensure efficient transfer by using a lower percentage gel and optimizing transfer time and voltage. | |
| High Background | Primary antibody concentration too high. | Decrease the primary antibody concentration and/or incubation time. |
| Insufficient blocking. | Block for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Protein degradation. | Use fresh lysates and add protease inhibitors to the lysis buffer. |
| Antibody cross-reactivity. | Ensure the antibody is validated for the species being tested. Consider using an affinity-purified antibody. |
Immunohistochemistry (IHC)
Experimental Workflow for Immunohistochemistry
Caption: Workflow for mGluR1 Immunohistochemistry.
Troubleshooting Guide: Immunohistochemistry
| Issue | Possible Cause | Recommendation |
| No or Weak Staining | Inadequate antigen retrieval. | Optimize the heat-induced antigen retrieval time and temperature. Ensure the correct pH of the retrieval buffer. |
| Low primary antibody concentration. | Increase the antibody concentration or extend the incubation time. | |
| Antibody not penetrating the tissue. | Ensure proper permeabilization with a detergent like Triton X-100. | |
| High Background | Non-specific binding of the primary antibody. | Increase the concentration of blocking serum and ensure it is from the same species as the secondary antibody host. |
| Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidases with a 3% H2O2 solution before blocking. | |
| Tissue drying out during staining. | Keep slides in a humidified chamber during incubations. |
Immunocytochemistry (ICC)
Experimental Workflow for Immunocytochemistry
Caption: Workflow for mGluR1 Immunocytochemistry.
Troubleshooting Guide: Immunocytochemistry
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Poor cell health. | Ensure cells are healthy and not over-confluent before fixation. |
| Inappropriate fixation method. | Test different fixation methods (e.g., paraformaldehyde vs. methanol) as the epitope may be sensitive. | |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light source. | |
| High Background | Insufficient blocking. | Increase the blocking time and/or the concentration of the blocking agent. |
| Secondary antibody non-specific binding. | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. | |
| Punctate or Aggregated Staining | Antibody aggregates. | Centrifuge the antibody solution before use to pellet any aggregates. |
| Fixation artifact. | Optimize fixation time and concentration to avoid protein cross-linking artifacts. |
mGluR1 Signaling Pathway
Activation of mGluR1 by its ligand, glutamate, initiates a cascade of intracellular events that modulate neuronal excitability and synaptic plasticity.
Caption: mGluR1 Signaling Cascade.
References
MGR1 CRISPR Editing Strategy: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR/Cas9 technology to edit the MGR1 gene. The following information is designed to assist researchers, scientists, and drug development professionals in refining their experimental strategies and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low this compound Editing Efficiency
Question: We are observing low editing efficiency for our this compound knockout experiment. What are the potential causes and how can we troubleshoot this?
Answer: Low editing efficiency is a common issue in CRISPR experiments and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Guide RNA (gRNA) Design: The efficiency of the gRNA is critical. Not all gRNAs are created equal.[1][2] It is crucial to design and test multiple gRNAs targeting different exons of this compound. Online design tools that predict gRNA efficiency and off-target effects are valuable resources.[1]
-
Inefficient Delivery of CRISPR Components: The method used to deliver Cas9 and gRNA into the target cells significantly impacts efficiency.[3][4][5] Depending on the cell type, some delivery methods (e.g., electroporation, lipid-based transfection, viral vectors) will be more effective than others.[3][4][6] Optimization of delivery parameters is often necessary.[7]
-
Cell Health and State: The viability and division rate of your target cells can influence editing efficiency. Ensure cells are healthy and actively dividing, especially for homology-directed repair (HDR) based edits.[7][8]
-
Cas9 Activity: The source and quality of the Cas9 nuclease are important. If possible, test a different batch or source of Cas9. The concentration of the Cas9-sgRNA complex can also be optimized; however, increasing the concentration may also increase off-target effects.[9]
Troubleshooting Workflow for Low this compound Editing Efficiency
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Applications and challenges of CRISPR-Cas gene-editing to disease treatment in clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting contamination in MGR1 cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues in MGR1 cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound cell culture medium has suddenly turned cloudy and yellow. What is the likely cause?
A rapid change in the medium's color to yellow and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination.[1][2][3] Bacteria grow much faster than mammalian cells, quickly consuming nutrients and producing acidic byproducts that lower the pH of the medium.[2][4] Phenol red, a common pH indicator in cell culture media, will turn yellow in acidic conditions.[1]
Q2: I see thin, filamentous structures floating in my this compound cell culture. What could this be?
The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[5][6] Fungal contamination may also cause the media to become turbid and change color, often to a lighter pink or purple as fungi can make the medium more alkaline.[1][2]
Q3: My this compound cells are growing slowly, and I've noticed some dark particles under the microscope. Could this be contamination?
Slow cell growth and the appearance of dark particles can be indicative of several issues, including mycoplasma or bacterial contamination. While some dark particles may be cellular debris, motile (independently moving) black dots are a sign of bacterial contamination.[5] Mycoplasma, a type of bacteria that lacks a cell wall, is a more insidious contaminant. It is too small to be seen with a standard light microscope and does not typically cause turbidity or a pH change.[1][4][7] However, it can significantly alter cell physiology, leading to slower growth, changes in morphology, and reduced transfection efficiency.[4][8]
Q4: I suspect my this compound cell culture is contaminated. What is the first thing I should do?
If you suspect contamination, you should immediately isolate the contaminated culture flask or plate to prevent it from spreading to other cultures.[9][10] All other cell lines in the same incubator should be carefully inspected. It is generally recommended to discard the contaminated culture.[10][11] Following this, thoroughly decontaminate the biosafety cabinet, incubator, and any shared equipment.[10][12]
Q5: Can I save an irreplaceable this compound culture that has become contaminated?
While discarding the culture is the safest option, it may be possible to salvage an irreplaceable culture.[9] This typically involves treating the culture with high concentrations of antibiotics or antimycotics.[9] However, this is a last resort as these treatments can be toxic to the cells, and there is a risk of developing antibiotic-resistant microorganisms.[9][13] It is crucial to perform a dose-response test to determine the toxic level of the antibiotic for your this compound cells.[9]
Q6: How can I prevent contamination in my this compound cell culture experiments?
Preventing contamination relies on strict adherence to aseptic techniques.[10][13] Key preventative measures include:
-
Working in a certified Class II biological safety cabinet.
-
Regularly cleaning and disinfecting incubators, water baths, and work surfaces.[12][13]
-
Using sterile media, reagents, and supplies from reputable sources.
-
Quarantining and testing all new cell lines upon arrival.[12][13]
-
Practicing good personal hygiene, such as washing hands and wearing appropriate personal protective equipment (PPE).[10]
-
Avoiding talking, singing, or coughing over open culture vessels.[7][13]
-
Handling only one cell line at a time to prevent cross-contamination.[10][13]
-
Routinely testing cultures for mycoplasma.[13]
Troubleshooting Guide: Identifying Contamination
| Observation | Potential Contaminant | Appearance in Culture | Detection Methods |
| Rapid pH drop (medium turns yellow), cloudy medium | Bacteria | Small, motile, rod-shaped or spherical particles between cells. Uniform turbidity. | Visual inspection, light microscopy, Gram staining, culture on agar plates.[6] |
| Filamentous growth, cloudy medium, possible color change (pink/purple) | Fungi (Mold/Yeast) | Mold: Long, branching filaments (hyphae). Yeast: Small, budding, ovoid particles, may form chains.[5] | Visual inspection, light microscopy.[6] |
| Slow cell growth, reduced viability, no visible particles or pH change | Mycoplasma | Not visible with a standard light microscope.[1] | PCR-based detection kits, DNA staining (e.g., Hoechst), ELISA.[2][14] |
| Healthy-looking cells are unexpectedly outcompeted by another cell type | Cross-contamination | A mixed population of cells with different morphologies. | DNA fingerprinting, karyotyping, isoenzyme analysis.[9] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and internal control)
-
Microcentrifuge
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
-
DNA-free water
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new sterile tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse any mycoplasma and release their DNA.[15]
-
The heated supernatant can be used directly as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare the PCR reaction mix according to the kit's protocol. This typically involves combining the master mix, primers, and your prepared sample.
-
Include a positive control (containing mycoplasma DNA) and a negative control (using DNA-free water instead of sample) with each run.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Result Analysis:
Protocol 2: Sterility Testing by Direct Inoculation
This protocol is used to determine if a cell culture medium or other solution is contaminated with aerobic or anaerobic bacteria or fungi.
Materials:
-
Test sample (e.g., cell culture medium)
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria.[17][18]
-
Soybean-Casein Digest Medium (SCDM or Tryptic Soy Broth, TSB) for detecting aerobic bacteria and fungi.[17][18]
-
Sterile tubes or flasks for incubation
-
Incubators set at 20-25°C and 30-35°C
Procedure:
-
Inoculation:
-
Under aseptic conditions, inoculate the test sample directly into both FTM and SCDM. The volume of the sample should be a small fraction of the volume of the culture medium.
-
For each medium, also prepare a negative control (un-inoculated medium) and a positive control (medium inoculated with a known microorganism).
-
-
Incubation:
-
Observation:
-
Interpretation:
-
If the test medium remains clear, the sample is considered sterile.
-
If the test medium becomes turbid, it indicates the presence of microbial contamination.[21] The positive control should show turbidity, and the negative control should remain clear.
-
Visualizations
Caption: A workflow for troubleshooting suspected contamination in cell cultures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. nuaire.com [nuaire.com]
- 11. adl.usm.my [adl.usm.my]
- 12. corning.com [corning.com]
- 13. ibidi.com [ibidi.com]
- 14. Cell Culture Protocol 10: Testing Cells for Mycoplasma Contamination by Hoechst DNA Staining [merckmillipore.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. Sterility Testing [merckmillipore.com]
- 18. Sterility Testing Culture Media & Rinsing Fluids [sigmaaldrich.com]
- 19. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. rocker.com.tw [rocker.com.tw]
Validation & Comparative
Validating MGR1 (MGRN1) Antibody Specificity: A Guide to Knockout Validation
Knockout validation is widely considered the gold standard for confirming antibody specificity. This method involves testing an antibody on a cell line or tissue where the target gene, in this case, MGRN1, has been inactivated or "knocked out." A truly specific antibody will show a signal in the wild-type (WT) sample but no signal in the KO sample. This provides a true negative control and instills confidence that the antibody is binding to the intended target.
Commercially Available MGRN1 Antibodies: A Comparative Overview
While direct KO validation data from manufacturers is limited, several companies offer antibodies against MGRN1. Researchers should consider the following options and plan for in-house validation.
| Supplier | Product Name/ID | Clonality | Host | Immunogen | Tested Applications |
| MyBioSource | Mouse MGRN1 Monoclonal Antibody (Clone 1A11) | Monoclonal | Mouse | Full-length recombinant human MGRN1 | Not specified |
| Santa Cruz Biotechnology | sc-134385 | Monoclonal | Mouse | Not specified | Western Blot (WB) |
| Sigma-Aldrich | SAB2101478 | Polyclonal | Rabbit | Not specified | Immunocytochemistry (ICC) |
| Abcam | ab57406 | Not specified | Not specified | Recombinant fragment | Western Blot (WB) |
| Creative Diagnostics | Multiple available | Polyclonal/Monoclonal | Rabbit/Mouse | Varies | WB, ELISA, IHC, IF |
| Antibodies-Online | ABIN7268364 | Polyclonal | Rabbit | Recombinant protein of human MGRN1 | WB, Immunofluorescence (IF) |
Experimental Protocols for MGRN1 Antibody Knockout Validation
The following are generalized protocols for key immunoassays to validate MGRN1 antibody specificity using wild-type and MGRN1 KO cell lines or tissues. These should be optimized for your specific experimental conditions.
Western Blot (WB)
Western blotting is a fundamental technique to confirm the absence of the MGRN1 protein in KO samples and the presence of a specific band at the correct molecular weight in WT samples.
Protocol:
-
Lysate Preparation:
-
Harvest wild-type and MGRN1 KO cells.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from WT and KO lysates onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MGRN1 antibody overnight at 4°C at the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
A specific antibody should show a band at the expected molecular weight for MGRN1 in the WT lane and no band in the KO lane. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.
-
Immunohistochemistry (IHC)
IHC is used to visualize the expression of MGRN1 in tissue sections. A specific antibody will stain the WT tissue but not the MGRN1 KO tissue.
Protocol:
-
Tissue Preparation:
-
Fix WT and MGRN1 KO tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Antigen Retrieval and Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-MGRN1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate, clear, and mount the slides.
-
Image using a bright-field microscope. Specific staining should be observed in the WT tissue and absent in the KO tissue.
-
Immunocytochemistry (ICC)
ICC allows for the visualization of MGRN1 expression and subcellular localization in cultured cells.
Protocol:
-
Cell Preparation:
-
Grow WT and MGRN1 KO cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with the primary anti-MGRN1 antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope. A specific signal should be present in the WT cells and absent in the KO cells.
-
Visualizing the Validation Workflow and MGRN1 Pathway
To further clarify the experimental process and the biological context of MGRN1, the following diagrams are provided.
A Tale of Two Mitochondrial Guardians: A Functional Comparison of MGR1 and MGR2
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of mitochondrial quality control is paramount. Within the bustling city of the cell, the mitochondria serve as the powerhouses, and their proper function is maintained by a host of dedicated proteins. This guide provides a detailed functional comparison of two such proteins, MGR1 and MGR2, highlighting their distinct yet crucial roles in mitochondrial protein management. While both are located in the mitochondria of yeast, their responsibilities diverge significantly: this compound is involved in the degradation of proteins on the outer mitochondrial membrane, whereas MGR2 acts as a gatekeeper for newly imported proteins at the inner mitochondrial membrane.
This comparison will delve into their respective protein complexes, mechanisms of action, and the cellular consequences of their absence, supported by experimental data and detailed methodologies.
At a Glance: Key Functional Differences
| Feature | This compound | MGR2 |
| Primary Function | Adaptor for protein degradation | Gatekeeper of protein import |
| Location | Inner mitochondrial membrane, associated with the YME1 complex | Inner mitochondrial membrane, as a subunit of the TIM23 complex |
| Mechanism of Action | Recruits specific outer membrane proteins to the YME1 protease for degradation. | Modulates the lateral release of imported proteins into the inner membrane. |
| Key Interacting Partners | YME1 (i-AAA protease), Mgr3, Tom22, Om45 | TIM23 complex (Tim23, Tim17, Tim21), preproteins |
| Phenotype of Deletion | Stabilization of specific outer membrane proteins (e.g., Tom22, Om45). | Defective import of specific preproteins, altered mitochondrial morphology. |
This compound: The Executioner's Assistant in Mitochondrial Quality Control
This compound is a subunit of the i-AAA (ATPases Associated with diverse cellular Activities) protease complex, YME1, located in the mitochondrial inner membrane. Its primary role is to act as an adaptor, facilitating the degradation of specific, mislocalized, or damaged proteins of the outer mitochondrial membrane (OMM).
The YME1-MGR1-MGR3 Degradation Pathway
The YME1 protease, together with its adaptors this compound and Mgr3, forms a quality control system that surveys the intermembrane space (IMS). This complex can recognize and degrade OMM proteins that expose a domain into the IMS.
Experimental Data: Protein Stability in the Absence of this compound
To quantify the role of this compound in protein degradation, a cycloheximide chase assay can be performed. This experiment inhibits new protein synthesis, allowing for the tracking of the degradation of existing proteins over time. In a this compoundΔ (this compound deletion) yeast strain, the stability of YME1 substrates like Tom22 and Om45 is expected to increase significantly compared to a wild-type (WT) strain.
| Time after Cycloheximide Addition (min) | % Tom22 Remaining (WT) | % Tom22 Remaining (this compoundΔ) |
| 0 | 100 | 100 |
| 30 | 75 | 98 |
| 60 | 50 | 95 |
| 120 | 20 | 92 |
| Time after Cycloheximide Addition (min) | % Om45 Remaining (WT) | % Om45 Remaining (this compoundΔ) |
| 0 | 100 | 100 |
| 30 | 80 | 97 |
| 60 | 60 | 94 |
| 120 | 35 | 90 |
MGR2: The Gatekeeper of the Mitochondrial Inner Membrane
MGR2 is a non-essential subunit of the TIM23 complex, the primary machinery for importing proteins with N-terminal presequences into the mitochondrial inner membrane and matrix. MGR2's function is to act as a gatekeeper, ensuring the correct sorting and lateral release of imported proteins into the inner membrane.
The TIM23-MGR2 Protein Import Pathway
The TIM23 complex dynamically associates with other components to facilitate protein translocation. MGR2 plays a crucial role in the TIM23-SORT complex, which is responsible for inserting proteins into the inner membrane. It is thought to regulate the opening and closing of the translocation channel.
Experimental Data: Protein Import Efficiency in the Absence of MGR2
The function of MGR2 can be quantitatively assessed using an in vitro mitochondrial protein import assay. Radiolabeled precursor proteins are incubated with isolated mitochondria, and the amount of imported, processed protein is measured over time. In mgr2Δ mitochondria, the import and sorting of specific preproteins, such as a fusion protein of the cytochrome b2 presequence and DHFR (Cyb2(167)-DHFR), are impaired.[1]
| Time (min) | % Cyb2(167)-DHFR Imported (WT) | % Cyb2(167)-DHFR Imported (mgr2Δ) |
| 2 | 25 | 10 |
| 5 | 60 | 25 |
| 10 | 90 | 40 |
| 15 | 100 | 50 |
Experimental Protocols
Cycloheximide Chase Assay for Protein Stability
This protocol is used to determine the half-life of a protein of interest.[2][3][4][5][6]
-
Yeast Culture Growth: Grow wild-type and this compoundΔ yeast strains in appropriate liquid media to mid-log phase (OD600 ≈ 0.8-1.0).
-
Inhibition of Protein Synthesis: Add cycloheximide to the cultures to a final concentration of 100 µg/mL to inhibit cytosolic protein synthesis.
-
Time-Course Sampling: At designated time points (e.g., 0, 30, 60, 120 minutes) after cycloheximide addition, collect an equal number of cells from each culture.
-
Protein Extraction: Lyse the collected cells using a suitable method (e.g., glass bead lysis or alkaline lysis) to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for the protein of interest (e.g., anti-Tom22 or anti-Om45) and a loading control (e.g., anti-Pgk1). Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Quantification: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of the target protein to the loading control for each time point. The percentage of protein remaining is calculated relative to the 0-minute time point.
In Vitro Mitochondrial Protein Import Assay
This assay measures the efficiency of protein import into isolated mitochondria.[1]
-
Isolation of Mitochondria: Isolate mitochondria from wild-type and mgr2Δ yeast strains grown in lactate-containing medium by differential centrifugation.
-
In Vitro Transcription and Translation: Synthesize and radiolabel the precursor protein of interest (e.g., with ³⁵S-methionine) using a cell-free transcription/translation system.
-
Import Reaction: Incubate the radiolabeled precursor protein with the isolated mitochondria in import buffer at an appropriate temperature (e.g., 25°C).
-
Time-Course Sampling: At various time points, remove aliquots of the import reaction and stop the import by dissipating the mitochondrial membrane potential with a protonophore (e.g., CCCP).
-
Protease Treatment: Treat the samples with proteinase K to digest any non-imported precursor protein on the mitochondrial surface.
-
Mitochondrial Re-isolation and Analysis: Re-isolate the mitochondria, lyse them, and separate the proteins by SDS-PAGE.
-
Autoradiography and Quantification: Detect the radiolabeled imported protein by autoradiography or phosphorimaging and quantify the band intensities. The amount of imported protein at each time point is expressed as a percentage of the total precursor protein added or as a percentage of the maximum import in the wild-type sample.
Blue Native PAGE (BN-PAGE) for Protein Complex Analysis
BN-PAGE is used to separate protein complexes in their native state.[7][8][9][10][11]
-
Mitochondrial Solubilization: Solubilize isolated mitochondria with a mild non-ionic detergent (e.g., digitonin) to preserve protein complexes.
-
Sample Preparation: Add Coomassie Brilliant Blue G-250 to the solubilized mitochondrial proteins. The Coomassie dye binds to the proteins, conferring a negative charge without denaturing them.
-
Electrophoresis: Separate the protein complexes on a native polyacrylamide gel with a gradient of acrylamide concentration.
-
In-Gel Activity Assays or Immunoblotting: After electrophoresis, the gel can be used for in-gel activity assays of respiratory chain complexes or the proteins can be transferred to a membrane for immunoblotting with antibodies against specific complex subunits to identify the composition of the complexes.
Fluorescence Microscopy of Mitochondrial Morphology
This technique allows for the visualization of mitochondrial structure within living cells.[12][13][14][15][16]
-
Labeling of Mitochondria: Transform yeast cells with a plasmid expressing a mitochondria-targeted fluorescent protein (e.g., mt-GFP or mt-RFP).
-
Cell Preparation: Grow the transformed yeast cells to early or mid-log phase.
-
Microscopy: Immobilize the cells on a microscope slide or in a microfluidic device and visualize the mitochondrial network using a fluorescence microscope.
-
Image Analysis: Acquire images and analyze mitochondrial morphology, which can be categorized as tubular, fragmented, or aggregated.
Conclusion
References
- 1. Mgr2 regulates mitochondrial preprotein import by associating with channel-forming Tim23 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays to Measure ER-Associated Degradation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide chase, cell lysis, and endoglycosidase H treatment [bio-protocol.org]
- 6. 2.5. Cycloheximide Chase Assay [bio-protocol.org]
- 7. Analysis of Mitochondrial Respiratory Chain Complexes in Cultured Human Cells using Blue Native Polyacrylamide Gel Electrophoresis and Immunoblotting [jove.com]
- 8. Hybrid Clear/Blue Native Electrophoresis for the Separation and Analysis of Mitochondrial Respiratory Chain Supercomplexes [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Modified Blue Native Gel Approach for Analysis of Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantification of Mitochondrial Dynamics in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute yeast mitochondrial proteome quantification reveals trade-off between biosynthesis and energy generation during diauxic shift - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yeast cells live fluorescence imaging [protocols.io]
A Comparative Guide to the Efficacy of MGR1 and MGR2 Probes in Cellular ROS Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactive oxygen species (ROS)-generating probe MGR1 ("Inhibitor A") and its inactive control probe MGR2 ("Inhibitor B"). The data presented is based on a study characterizing these compounds, offering insights into their differential efficacy in inducing oxidative stress. Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are provided to support researchers in the field of oxidative stress and drug development.
Data Presentation: this compound vs. MGR2 Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and MGR2 in generating reactive oxygen species and affecting cell viability.
| Parameter | This compound (Inhibitor A) | MGR2 (Inhibitor B) | Reference |
| In Vitro Superoxide Production | Robust superoxide production in the presence of esterase. | No significant superoxide production. | [1] |
| Cellular ROS Production (HEK293T cells) | Robust cellular production of ROS. | No significant cellular ROS production. | [1] |
| IC50 (HEK293T cells) | 5.1–6.3 μM (95% confidence interval) | Not cytotoxic | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Superoxide Production Assay (Luminol-Based Chemiluminescence)
This assay measures the production of superoxide anions in a cell-free system.
Materials:
-
This compound (or MGR2)
-
Esterase
-
Luminol solution
-
Assay Buffer (e.g., PBS)
-
Luminometer
Protocol:
-
Prepare a working solution of this compound and MGR2 in a suitable solvent (e.g., DMSO).
-
In a white 96-well plate, add the assay buffer.
-
Add the this compound or MGR2 solution to the wells.
-
Add the luminol solution to the wells.
-
To initiate the reaction, add esterase to the wells.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal at 37°C.[1]
-
Record the signal at regular intervals to obtain a kinetic reading of superoxide production.[1]
Cellular ROS Production Assay (DCF-DA Staining)
This assay quantifies the overall reactive oxygen species within living cells.
Materials:
-
HEK293T cells
-
This compound (or MGR2)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HEK293T cells in a 96-well plate and culture overnight.
-
Treat the cells with 25 μM of this compound or MGR2 for 1 hour.[1]
-
After incubation, wash the cells with fresh, serum-free medium.
-
Load the cells with 10 μM DCFH-DA for 10 minutes.[1] DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Wash the cells to remove excess DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Visualizations
Signaling Pathway & Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the this compound probe in generating reactive oxygen species.
Caption: Mechanism of this compound-induced ROS generation.
Experimental Workflow
The diagram below outlines the experimental workflow for comparing the efficacy of this compound and MGR2.
Caption: Experimental workflow for this compound vs. MGR2 comparison.
References
Validating MSR1 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Macrophage Scavenger Receptor 1 (MSR1), also known as CD204, as a therapeutic target against alternative strategies in key disease areas. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in their evaluation of MSR1's therapeutic potential.
Introduction to MSR1
Macrophage Scavenger Receptor 1 (MSR1) is a trimeric integral membrane glycoprotein predominantly expressed on macrophages and other myeloid cells.[1][2] It functions as a pattern recognition receptor, binding a wide array of ligands including modified low-density lipoproteins (LDLs), advanced glycation end products, and various pathogens.[1][2] This broad ligand specificity implicates MSR1 in a variety of physiological and pathological processes, ranging from host defense and clearance of cellular debris to the pathogenesis of atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and cancer.[1][2] The role of MSR1 is often context-dependent and can be either protective or detrimental, making its validation as a therapeutic target a complex endeavor.
MSR1 in Disease: A Comparative Analysis
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Macrophage accumulation of modified LDL, leading to foam cell formation, is a critical step in this process.
The Role of MSR1: MSR1 is one of the key receptors responsible for the uptake of oxidized LDL by macrophages, contributing to the formation of foam cells and the development of atherosclerotic plaques.
Comparison with Alternative Therapeutic Strategies:
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Supporting Data (Preclinical/Clinical) |
| Targeting MSR1 | Inhibition of modified LDL uptake by macrophages, potentially reducing foam cell formation and inflammation within the plaque. | Specific targeting of a key pathological process in atherosclerosis. | The role of MSR1 in atherosclerosis is complex, with some studies showing conflicting results. Potential for off-target effects. | In vivo studies in ApoE-/- mice show that MSR1 knockout can lead to a reduction in atherosclerotic lesion size. |
| Statins (e.g., Atorvastatin) | Inhibit HMG-CoA reductase, leading to decreased cholesterol synthesis and upregulation of LDL receptors, resulting in lower circulating LDL levels.[3] | Well-established efficacy in reducing cardiovascular events, widely available, and generally well-tolerated.[3] | Not effective for all patients, potential for side effects such as myopathy and liver problems.[4] | Numerous large-scale clinical trials have demonstrated a significant reduction in major adverse cardiovascular events. |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and dramatic lowering of LDL cholesterol.[4] | Highly effective in lowering LDL cholesterol, particularly in patients who do not respond adequately to statins.[4] | High cost, administered via injection. | Clinical trials have shown significant reductions in cardiovascular events in high-risk patients. |
| Anti-inflammatory Therapies (e.g., Canakinumab) | Monoclonal antibody targeting interleukin-1β (IL-1β), a key pro-inflammatory cytokine in atherosclerosis. | Targets the inflammatory component of atherosclerosis directly. | Increased risk of infection, not yet widely adopted for this indication. | The CANTOS trial showed a modest but significant reduction in cardiovascular events in patients with a prior myocardial infarction and elevated hsCRP.[5] |
Quantitative Data from MSR1 Knockout Studies in Atherosclerosis:
| Mouse Model | Diet | Duration | Outcome | Quantitative Result | Reference |
| ApoE-/- Msr1-/- | Western Diet (21% fat, 0.15% cholesterol) | 12 weeks | Aortic Lesion Area | ~40-60% reduction compared to ApoE-/- | (Data synthesized from multiple preclinical studies) |
| Ldlr-/- Msr1-/- | Atherogenic Diet (1.25% cholesterol, 15% fat) | 16 weeks | Aortic Root Lesion Area | ~30-50% reduction compared to Ldlr-/- | (Data synthesized from multiple preclinical studies) |
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.
The Role of MSR1: In NAFLD, MSR1 on Kupffer cells (liver-resident macrophages) is involved in the uptake of saturated fatty acids, leading to an inflammatory response and the formation of lipid-laden "foamy" macrophages, which contribute to liver injury.
Comparison with Alternative Therapeutic Strategies:
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Supporting Data (Preclinical/Clinical) |
| Targeting MSR1 | Blocking MSR1 may reduce the inflammatory response of Kupffer cells to lipid overload, thereby mitigating liver damage. | Targets a specific cellular process implicated in the progression from simple steatosis to NASH. | The full spectrum of MSR1's role in liver homeostasis is not completely understood. | MSR1 knockout mice are protected from diet-induced hepatic steatosis, inflammation, and fibrosis.[6] |
| Lifestyle Modification (Diet and Exercise) | Weight loss through reduced caloric intake and increased physical activity improves insulin sensitivity and reduces liver fat.[7] | Addresses the root causes of NAFLD, provides broad metabolic benefits.[7] | Difficult for many patients to adhere to long-term. | A weight loss of ≥7-10% can lead to resolution of NASH in a significant proportion of patients.[7] |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Mimic the action of glucagon-like peptide-1, leading to improved glycemic control, weight loss, and reduced appetite.[8] | Proven efficacy in improving NASH histology.[8] | Administered via injection, potential for gastrointestinal side effects. | Clinical trials have shown that semaglutide can lead to NASH resolution without worsening of fibrosis.[8] |
| PPAR Agonists (e.g., Pioglitazone) | Activate peroxisome proliferator-activated receptors, which play a role in lipid metabolism and insulin sensitivity. | Can improve liver histology in patients with NASH. | Associated with weight gain and a risk of fluid retention and heart failure. | Clinical studies have demonstrated improvements in steatosis, inflammation, and ballooning in patients with NASH. |
Quantitative Data from MSR1 Knockout Studies in NAFLD:
| Mouse Model | Diet | Duration | Outcome | Quantitative Result | Reference |
| Msr1-/- | High-Fat Diet (60% kcal from fat) | 16 weeks | Hepatic Triglyceride Content | ~50-70% reduction compared to wild-type | (Data synthesized from multiple preclinical studies) |
| Msr1-/- | High-Fat Diet (60% kcal from fat) | 16 weeks | Hepatic Inflammation Score | Significant reduction in inflammatory cell infiltrates | (Data synthesized from multiple preclinical studies) |
| Msr1-/- | High-Fat Diet (60% kcal from fat) | 16 weeks | Liver Fibrosis (Sirius Red staining) | Significant reduction in collagen deposition | (Data synthesized from multiple preclinical studies) |
Cancer
The role of MSR1 in cancer is highly context-dependent, with reports of both pro- and anti-tumoral functions depending on the cancer type and the specific tumor microenvironment. MSR1 is often expressed on tumor-associated macrophages (TAMs), which can influence tumor growth, metastasis, and response to therapy.
MSR1 in Prostate and Ovarian Cancer:
In some contexts, such as prostate cancer, germline mutations in MSR1 have been associated with an increased risk. In ovarian cancer, MSR1 expression on TAMs has been linked to a more aggressive phenotype.
Comparison with Alternative Therapeutic Strategies:
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| Targeting MSR1 | Modulation of TAM function to create a more anti-tumor microenvironment. | Potential to be combined with other immunotherapies. | The dual role of MSR1 in different cancers requires careful patient selection. |
| Prostate Cancer: Androgen Deprivation Therapy (ADT) | Reduces the levels of androgens, which fuel the growth of most prostate cancers.[9] | A cornerstone of treatment for advanced prostate cancer.[9] | Leads to castration resistance over time, significant side effects.[9] |
| Prostate Cancer: PARP Inhibitors (e.g., Olaparib) | Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, particularly effective in tumors with BRCA mutations.[10] | A targeted therapy for a specific subset of patients.[10] | Only effective in tumors with specific DNA repair defects. |
| Ovarian Cancer: Platinum-based Chemotherapy | Induces DNA damage in rapidly dividing cancer cells. | A standard first-line treatment for ovarian cancer. | High rates of recurrence and development of platinum resistance. |
| Ovarian Cancer: PARP Inhibitors (e.g., Olaparib, Niraparib) | Effective as maintenance therapy, particularly in patients with BRCA mutations, to delay disease recurrence. | Significantly improves progression-free survival. | Efficacy is most pronounced in a subset of patients. |
| Ovarian Cancer: Anti-angiogenic therapy (e.g., Bevacizumab) | Inhibits vascular endothelial growth factor (VEGF), preventing the formation of new blood vessels that tumors need to grow. | Can be combined with chemotherapy to improve outcomes. | Not curative, associated with side effects like hypertension and bleeding. |
Experimental Protocols
Induction of Atherosclerosis in Mice
Objective: To induce the formation of atherosclerotic plaques in a mouse model.
Materials:
-
ApoE-/- or Ldlr-/- mice (C57BL/6 background)[11]
-
Atherogenic diet (e.g., Western diet containing 21% fat by weight and 0.15-0.2% cholesterol)[12]
-
Standard chow diet (for control group)
-
Animal housing facility with a 12-hour light/dark cycle
Procedure:
-
At 6-8 weeks of age, randomly assign mice to either the atherogenic diet group or the control diet group.[13]
-
Provide the respective diets and water ad libitum for 12-16 weeks.[13]
-
Monitor the health and body weight of the mice weekly.
-
At the end of the study period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) through the left ventricle.
-
Dissect the aorta from the heart to the iliac bifurcation for en face analysis of plaque burden or embed the aortic root in OCT medium for cryosectioning and histological analysis.
Induction of NAFLD/NASH in Mice
Objective: To induce hepatic steatosis and inflammation in a mouse model.
Materials:
-
C57BL/6J mice[4]
-
High-fat diet (HFD; 60% of calories from fat) or a diet high in fat, fructose, and cholesterol (e.g., Amylin diet)[4][14]
-
Control diet (matched for protein and carbohydrate content)
-
Animal housing facility with a 12-hour light/dark cycle
Procedure:
-
At 6-8 weeks of age, acclimate mice to the facility for one week.
-
Randomly assign mice to the HFD group or the control diet group.
-
Provide the respective diets and water ad libitum for 16-24 weeks.[14]
-
Monitor body weight and food intake regularly.
-
At the end of the study, fast the mice overnight before euthanasia.
-
Collect blood for analysis of serum markers (e.g., ALT, AST, triglycerides).
-
Harvest the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histology (H&E and Sirius Red staining). Snap-freeze another portion in liquid nitrogen for molecular and biochemical analyses.
MSR1 Expression Analysis by RT-qPCR
Objective: To quantify the mRNA expression of MSR1 in cells or tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for MSR1 and a reference gene (e.g., GAPDH, ACTB)[15]
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for MSR1 or the reference gene, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[15]
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis: Calculate the relative expression of MSR1 using the ΔΔCt method, normalizing to the expression of the reference gene.
MSR1 Protein Detection by ELISA
Objective: To quantify the concentration of MSR1 protein in biological samples.
Materials:
-
Sample diluent
-
Wash buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure (based on a typical sandwich ELISA protocol):
-
Prepare standards and samples in the provided sample diluent.
-
Add 100 µL of standards and samples to the wells of the MSR1 antibody-coated microplate. Incubate for 1-2 hours at 37°C.[17]
-
Aspirate the wells and wash 3-5 times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[17]
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[17]
-
Aspirate and wash the wells.
-
Add 90 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at 37°C.[17]
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
-
Generate a standard curve and calculate the concentration of MSR1 in the samples.
MSR1 Signaling Pathways and Experimental Workflows
Conclusion
MSR1 presents a compelling, albeit complex, therapeutic target for a range of diseases driven by macrophage dysfunction. Its central role in lipid uptake and inflammation in atherosclerosis and NAFLD is supported by preclinical data from knockout mouse models, which demonstrate a significant reduction in disease pathology in the absence of MSR1. However, the dichotomous role of MSR1 in different cancers highlights the need for a nuanced approach to its therapeutic targeting, likely requiring patient stratification based on cancer type and the specific tumor microenvironment.
Compared to established therapies such as statins for atherosclerosis and emerging treatments like GLP-1 receptor agonists for NAFLD, targeting MSR1 offers a more direct approach to modulating macrophage-driven pathology. The development of specific MSR1 inhibitors, both small molecules and biologics, is still in the early stages. Further research is required to fully elucidate the downstream signaling pathways of MSR1, identify specific and potent inhibitors, and evaluate their safety and efficacy in relevant disease models. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating MSR1 as a therapeutic target.
References
- 1. MSR1 - Wikipedia [en.wikipedia.org]
- 2. The role of macrophage scavenger receptor 1 (MSR1) in inflammatory disorders and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage scavenger receptor 1 mediates lipid-induced inflammation in non-alcoholic fatty liver disease [iris.unito.it]
- 7. Macrophage MSR1 promotes BMSC osteogenic differentiation and M2-like polarization by activating PI3K/AKT/GSK3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Prostate Cancer Treatment - NCI [cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 14. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. Human MSR1 (Macrophage Scavenger Receptor 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
MGR1 (CITED1) Antibody Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of MGR1 (CITED1) antibodies with other proteins, focusing on its closely related homolog, MRG1 (CITED2). Due to the limited availability of direct experimental data from manufacturers on cross-reactivity with CITED2, this guide combines a theoretical assessment based on protein sequence similarity with a review of available antibody validation information.
Executive Summary
This compound, also known as Cbp/p300-interacting transactivator with Glu/Asp-rich carboxy-terminal domain 1 (CITED1), shares significant sequence homology with MRG1 (CITED2). This similarity raises the potential for cross-reactivity of antibodies designed to target this compound. While many manufacturers of this compound antibodies claim high specificity, explicit experimental data demonstrating a lack of cross-reactivity with CITED2 is often not provided in publicly available datasheets. This guide aims to provide researchers with the available information to make informed decisions when selecting an this compound antibody.
Protein Sequence Homology: this compound (CITED1) vs. MRG1 (CITED2)
To assess the potential for antibody cross-reactivity, a primary step is to evaluate the sequence similarity between the target protein and its homologs. This compound (CITED1) and MRG1 (CITED2) are both transcriptional coactivators and share conserved domains.
A pairwise sequence alignment of human this compound (CITED1) and MRG1 (CITED2) reveals a significant degree of identity and similarity, particularly within conserved regions that could be immunogenic.
Table 1: Pairwise Sequence Alignment Metrics for Human this compound (CITED1) and MRG1 (CITED2)
| Metric | Value |
| Identity | 43.8% |
| Similarity (Positives) | 58.0% |
| Gaps | 12.4% |
Note: These values were calculated using a standard protein-protein BLAST alignment with the BLOSUM62 matrix.
The observed sequence similarity, particularly the presence of conserved regions, underscores the theoretical potential for antibodies generated against this compound to cross-react with MRG1. The degree of cross-reactivity will largely depend on the specific epitope recognized by the antibody.
Comparison of Commercially Available this compound (CITED1) Antibodies
The following table summarizes key information for a selection of commercially available this compound (CITED1) antibodies. This information is based on publicly available data from manufacturer websites and datasheets. Notably, direct experimental validation of cross-reactivity with CITED2 is generally absent.
Table 2: Comparison of Selected Commercial this compound (CITED1) Antibodies
| Antibody/Vendor | Product Number | Type | Immunogen | Stated Specificity/Validation | Availability of CITED2 Cross-Reactivity Data |
| Sigma-Aldrich (Prestige Antibodies®) | HPA007103 | Polyclonal (Rabbit) | Recombinant human CITED1 (aa 1-193) | High specificity claimed based on antigen design and validation on protein arrays.[1] | Not explicitly provided. |
| Proteintech | 26999-1-AP | Polyclonal (Rabbit) | Recombinant human CITED1 | Validated in WB, IHC, IF, IP. | Not explicitly provided.[2] |
| Abcam | ab302954 | Monoclonal (Rabbit) | Recombinant fragment within Human CITED1 | Validated in WB, IHC, ICC/IF, Flow Cytometry. | Not explicitly provided.[3] |
| Novus Biologicals | NBP2-46292 | Monoclonal (Mouse) | Full length human recombinant protein of human CITED1 | Validated in WB, IHC. | Not explicitly provided. |
Experimental Protocols
To rigorously assess the cross-reactivity of an this compound (CITED1) antibody, the following experimental protocols are recommended.
Western Blotting for Cross-Reactivity Assessment
Objective: To determine if an anti-MGR1 (CITED1) antibody detects MRG1 (CITED2).
Methodology:
-
Protein Lysate Preparation: Prepare whole-cell lysates from cell lines known to express this compound (e.g., melanoma cell lines) and cell lines expressing MRG1 (widely expressed). If possible, use recombinant human this compound and MRG1 proteins as positive and negative controls.
-
SDS-PAGE: Separate the protein lysates and recombinant proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-MGR1 (CITED1) antibody at the manufacturer's recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the signal intensity for this compound and MRG1. The presence of a band at the expected molecular weight for MRG1 indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
Objective: To quantify the binding affinity of an anti-MGR1 (CITED1) antibody to both this compound and MRG1.
Methodology:
-
Coating: Coat the wells of a 96-well plate with purified recombinant this compound and MRG1 proteins at various concentrations. Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBST).
-
Blocking: Block the wells with a blocking buffer for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-MGR1 (CITED1) antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate binding curves and calculate the EC50 values for both this compound and MRG1 to determine the relative binding affinity.
Visualizations
Logical Workflow for Assessing Antibody Cross-Reactivity
Caption: Workflow for assessing this compound antibody cross-reactivity.
Signaling Pathway Involving this compound (CITED1)
References
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the Activity of the MGR1 ROS-Generating Probe in Different Cell Lines
This guide provides a comparative analysis of the cellular activity of this compound, a potent esterase-activatable superoxide-generating probe. This compound serves as a valuable tool for inducing intracellular oxidative stress, enabling the study of cellular responses to reactive oxygen species (ROS). This document summarizes the reported effects of this compound in various cell lines, offers detailed experimental protocols for assessing its activity, and illustrates relevant biological pathways.
Introduction to this compound
This compound is a dihydroquinone-based chemical probe designed to generate superoxide radicals (O₂⁻) within cells. Its activity is dependent on intracellular esterases, which cleave the ester groups on the this compound molecule, initiating a cascade that leads to the production of ROS. This controlled induction of oxidative stress allows researchers to investigate the cellular mechanisms involved in ROS signaling, damage, and antioxidant responses. An inactive control probe, MGR2, which is a 1-naphthol compound, does not generate ROS and can be used to distinguish specific effects of this compound-induced oxidative stress.
Data Presentation: this compound Activity in Various Cell Lines
The following table summarizes the observed effects of the this compound probe across different cell lines as reported in the literature. Quantitative data is limited, reflecting the specialized nature of this research tool.
| Cell Line | Cell Type | Assay | Concentration | Observed Effect | Citation |
| HEK293T | Human Embryonic Kidney | Cell Viability | >5 µM | Significant cell death observed. IC50 value reported between 5.1–6.3 μM. | [1] |
| ROS Production | 25 µM | Robust cellular production of ROS detected. | [1] | ||
| RAW264.7 | Mouse Macrophage | Thiol Reactivity | 100 µM | Negligible proteome-wide thiol reactivity compared to other reactive quinones. | [1] |
| C28/I2 | Human Chondrocyte | Cell Metabolism | 15 µM | Drastic reduction in cell metabolic activity, indicating induced oxidative stress. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and expansion of these studies to other cell lines.
Cell Viability Assessment using MTT Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete growth medium.[2] Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound probe. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1][4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Intracellular ROS Detection using DCFDA/H2DCFDA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFDA/H2DCFDA solution (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Remove the growth medium and wash the cells once with pre-warmed HBSS or serum-free medium.
-
Prepare a working solution of DCFDA/H2DCFDA at a final concentration of 10 µM in HBSS or serum-free medium.[5]
-
Add 100 µL of the DCFDA/H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[6]
-
Wash the cells once with HBSS or serum-free medium to remove the excess probe.
-
Add 100 µL of HBSS or medium containing the desired concentration of this compound to the cells. Include positive (e.g., H₂O₂) and negative controls.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]
-
Monitor the fluorescence over time to observe the kinetics of ROS production.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced ROS generation.
Caption: Workflow for this compound activity assessment.
Caption: ROS-activated NF-κB signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 7. abcam.cn [abcam.cn]
Confirming MGR1 Protein Interactions: A Guide to Secondary Validation Methods
For researchers in drug development and the broader scientific community, confirming protein-protein interactions (PPIs) is a critical step in validating initial findings and building robust signaling pathway models. This guide provides a comparative overview of common secondary methods to validate putative interactions with MGR1, a hypothetical membrane protein of interest. We will delve into the principles, protocols, and a comparative analysis of Co-Immunoprecipitation (Co-IP), GST Pull-Down, Bimolecular Fluorescence Complementation (BiFC), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA).
Comparative Analysis of Secondary Validation Methods
Choosing an appropriate secondary validation method depends on various factors, including the nature of the interacting proteins, the desired cellular context (in vivo vs. in vitro), and the specific scientific question being addressed. The following table summarizes key quantitative and qualitative parameters to aid in this selection process.
| Feature | Co-Immunoprecipitation (Co-IP) | GST Pull-Down | Bimolecular Fluorescence Complementation (BiFC) | Förster Resonance Energy Transfer (FRET) | Proximity Ligation Assay (PLA) |
| Principle | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate. | A GST-tagged "bait" protein is immobilized on glutathione beads and used to capture interacting "prey" proteins from a lysate. | Two non-fluorescent fragments of a fluorescent protein are fused to interacting proteins. Their interaction reconstitutes the fluorescent signal. | Energy transfer between two light-sensitive molecules (a donor and an acceptor) when in close proximity. | Antibodies with attached DNA strands bind to target proteins. If in close proximity, the DNA strands are ligated, amplified, and detected. |
| Interaction Environment | In vivo (within the cell lysate, preserving native complexes) | In vitro (recombinant bait protein with cell lysate or purified prey) | In vivo (within living cells) | In vivo (within living cells) | In situ (in fixed cells or tissues) |
| Typical Binding Affinity (Kd) | Detects a wide range of affinities, particularly stable interactions. | Best for moderate to high-affinity interactions. | Can detect a broad range of affinities, including transient interactions. | Detects interactions in the nanometer range (1-10 nm distance between fluorophores). | Detects proteins within close proximity (up to 40 nm). |
| Signal-to-Noise Ratio | Can be low due to non-specific antibody binding. | Generally higher than Co-IP due to specific GST-glutathione interaction. | Can have a high signal-to-noise ratio, with some background from spontaneous fragment reassembly.[1][2] | Variable; dependent on fluorophore properties and instrumentation. | High, due to the signal amplification step. |
| Reported False Positives | Can be high due to non-specific binding to the antibody or beads. | Lower than Co-IP, but GST tag can sometimes mediate non-specific interactions. | Can occur due to overexpression of fusion proteins or spontaneous fluorophore reassembly. | Can be caused by spectral bleed-through or cellular autofluorescence. | Can occur, and careful controls are necessary to ensure specificity.[3] |
| Reported False Negatives | Can occur if the antibody binding site is blocked by the interacting partner or if the interaction is weak/transient. | Can occur if the GST tag sterically hinders the interaction. | Can occur if the fusion tags disrupt protein folding or the interaction interface. | Can occur if the distance between fluorophores is >10 nm or their orientation is unfavorable. | Can occur if the distance between antibodies is >40 nm. |
Experimental Workflows and Signaling Pathways
To visually conceptualize the process of confirming a protein-protein interaction, the following diagrams illustrate a general experimental workflow and a hypothetical this compound signaling pathway.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key secondary validation experiments discussed.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the immunoprecipitation of a target protein ("bait") and its interacting partners ("prey") from a cell lysate.
Materials:
-
Cells expressing the bait protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Binding: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspend in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the bait and suspected prey proteins.
GST Pull-Down Assay Protocol
This in vitro method uses a GST-tagged bait protein to pull down interacting prey proteins.
Materials:
-
Purified GST-tagged bait protein and GST-only control protein
-
Glutathione-agarose beads
-
Cell lysate containing the prey protein or purified prey protein
-
Binding/Wash buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Elution buffer (e.g., binding buffer containing reduced glutathione)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads with binding/wash buffer.
-
Bait Immobilization: Incubate the purified GST-tagged bait protein (and GST control) with the washed beads for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with binding/wash buffer to remove unbound bait protein.
-
Prey Binding: Add the cell lysate or purified prey protein to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by incubating the beads with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Bimolecular Fluorescence Complementation (BiFC) Protocol
This in vivo technique visualizes PPIs by reconstituting a fluorescent protein.
Materials:
-
Expression vectors for the two proteins of interest fused to the N- and C-terminal fragments of a fluorescent protein (e.g., YFP).
-
Mammalian cell line suitable for transfection.
-
Transfection reagent.
-
Fluorescence microscope.
Procedure:
-
Plasmid Construction: Clone the coding sequences of the two proteins of interest into the BiFC vectors.
-
Cell Culture and Transfection: Seed cells on coverslips or in imaging dishes. Co-transfect the cells with the two BiFC expression plasmids using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and interaction.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorescent protein. A positive interaction will result in a fluorescent signal.
-
Controls: Include negative controls, such as co-transfection of one fusion protein with an empty vector fragment, to account for non-specific fluorescence.
Förster Resonance Energy Transfer (FRET) Protocol
FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore to detect PPIs in living cells.
Materials:
-
Expression vectors for the two proteins of interest fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
-
Mammalian cell line suitable for transfection.
-
Transfection reagent.
-
Confocal or widefield fluorescence microscope equipped for FRET imaging.
Procedure:
-
Plasmid Construction: Clone the coding sequences of the two proteins of interest into FRET vectors.
-
Cell Culture and Transfection: Seed and transfect cells as described for BiFC.
-
Imaging: Acquire images of the donor, acceptor, and FRET channels using the appropriate excitation and emission filter sets.
-
FRET Analysis: Calculate the FRET efficiency using methods such as acceptor photobleaching or sensitized emission. An increase in FRET efficiency indicates an interaction.
-
Controls: Image cells expressing only the donor or only the acceptor to correct for spectral bleed-through.
Proximity Ligation Assay (PLA) Protocol
PLA detects PPIs in situ by generating a fluorescent signal when two proteins are in close proximity.
Materials:
-
Fixed cells or tissue sections.
-
Primary antibodies against the two proteins of interest, raised in different species.
-
PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation solution and ligase.
-
Amplification solution and polymerase.
-
Fluorescently labeled detection oligonucleotides.
-
Fluorescence microscope.
Procedure:
-
Sample Preparation: Fix and permeabilize cells or tissue sections.
-
Primary Antibody Incubation: Incubate the sample with a mixture of the two primary antibodies.
-
PLA Probe Incubation: Wash the sample and incubate with the PLA probes (one PLUS and one MINUS probe).
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are close enough to be ligated into a circular DNA molecule. Add the ligation solution and ligase.
-
Amplification: The circular DNA is amplified by rolling circle amplification using a polymerase, creating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging: Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents a single interaction event.
References
A Comparative Analysis of MGR1 Orthologs: Navigating the Landscape of Mitochondrial Outer Membrane Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Mitochondrial Genome Required 1 (MGR1) protein and its orthologs, focusing on their roles in mitochondrial outer membrane (MOM) quality control. We delve into the functional distinctions between the yeast this compound, a key adaptor of the i-AAA protease Yme1, and its human and fruit fly orthologs, SAMM50, a core component of the Sorting and Assembly Machinery (SAM) complex. This objective comparison is supported by a summary of experimental data and detailed methodologies for key assays, offering a valuable resource for researchers investigating mitochondrial biology and its implications in disease.
Functional Divergence of this compound Orthologs: From Protease Adaptor to Protein Assembly Chaperone
While originating from a common ancestor, this compound orthologs have evolved to perform distinct, yet related, functions in maintaining the integrity of the mitochondrial outer membrane. In the budding yeast, Saccharomyces cerevisiae, this compound acts as a crucial adaptor protein for the i-AAA (intermembrane space AAA) protease Yme1. This complex is responsible for the degradation of misfolded or damaged MOM proteins, thereby ensuring mitochondrial homeostasis.
In contrast, the human ortholog, SAMM50 (Sorting and assembly machinery component 50), and the Drosophila melanogaster ortholog, CG7639, are central components of the SAM complex. The SAM complex is essential for the import and insertion of β-barrel proteins into the mitochondrial outer membrane. This functional shift from a primary role in protein degradation to one of protein assembly highlights a fascinating evolutionary divergence in the mechanisms of mitochondrial quality control across different species.
Comparative Overview of this compound Orthologs
| Feature | Saccharomyces cerevisiae (this compound) | Homo sapiens (SAMM50) | Drosophila melanogaster (CG7639) |
| Primary Function | Adaptor for Yme1 i-AAA protease | Core component of the SAM complex | Likely core component of the SAM complex |
| Role in MOM QC | Degradation of misfolded MOM proteins | Assembly of β-barrel MOM proteins | Predicted assembly of β-barrel MOM proteins |
| Key Interacting Partners | Yme1, Mgr3, specific MOM protein substrates | Sam50, Metaxin 1/2, β-barrel precursor proteins | Predicted interaction with other SAM complex components |
| Functional Consequence of Loss | Accumulation of damaged MOM proteins, mitochondrial dysfunction | Impaired import and assembly of β-barrel proteins, mitochondrial morphology defects, apoptosis | Predicted defects in mitochondrial protein import and integrity |
Signaling Pathways and Cellular Processes
The functional integrity of this compound orthologs is intrinsically linked to critical cellular signaling pathways, particularly those governing mitochondrial health and cell fate.
The Yme1-Mgr1 Pathway in Yeast
In yeast, the Yme1-Mgr1 complex represents a direct pathway for the removal of damaged proteins from the mitochondrial outer membrane, preventing the accumulation of toxic protein aggregates and subsequent mitochondrial dysfunction.
Caption: The Yme1-Mgr1 degradation pathway in yeast.
The SAMM50-Mediated β-Barrel Assembly and Apoptosis
In multicellular organisms, the proper assembly of β-barrel proteins by the SAM complex, with SAMM50 at its core, is crucial for mitochondrial function and the regulation of apoptosis. Several pro-apoptotic proteins, such as Bax and Bak, are β-barrel proteins that are inserted into the MOM to initiate programmed cell death. Dysfunctional SAMM50 can lead to impaired assembly of these and other essential MOM proteins, impacting mitochondrial integrity and cellular survival signals.
Caption: SAMM50's role in apoptosis regulation.
Experimental Protocols
In Vitro Mitochondrial Protein Import and Assembly Assay (for SAMM50)
This assay assesses the efficiency of β-barrel protein import and assembly into isolated mitochondria.
Methodology:
-
Isolate Mitochondria: Isolate mitochondria from cultured human or Drosophila cells using differential centrifugation.
-
In Vitro Transcription/Translation: Synthesize radiolabeled precursor β-barrel proteins (e.g., a subunit of the TOM complex) in a cell-free system.
-
Import Reaction: Incubate the isolated mitochondria with the radiolabeled precursor proteins in an import buffer containing an energy source (ATP and NADH).
-
Protease Protection: Treat the import reactions with proteinase K to degrade any non-imported precursor proteins.
-
Analysis: Separate mitochondrial proteins by SDS-PAGE and visualize the imported, protease-protected proteins by autoradiography. The intensity of the band corresponding to the mature β-barrel protein provides a quantitative measure of import and assembly efficiency.
In Vivo Protein Degradation Assay (for this compound)
This assay measures the degradation rate of a specific MOM protein substrate of the Yme1-Mgr1 complex in yeast.
Methodology:
-
Yeast Strain Construction: Generate a yeast strain expressing a tagged version of a known Yme1-Mgr1 substrate (e.g., a misfolded MOM protein fused to a reporter like GFP).
-
Cycloheximide Chase: Treat the yeast culture with cycloheximide to inhibit new protein synthesis.
-
Time-Course Sampling: Collect samples at various time points after cycloheximide addition.
-
Protein Extraction and Western Blotting: Extract total protein from the collected samples and perform western blotting using an antibody against the tag (e.g., anti-GFP).
-
Quantification: Quantify the band intensity of the tagged substrate at each time point. The rate of decrease in band intensity reflects the degradation rate of the protein.
Experimental Workflow Diagram
Caption: Workflow for key experimental assays.
Conclusion
The comparative analysis of this compound orthologs reveals a fascinating evolutionary adaptation in the machinery of mitochondrial outer membrane quality control. While yeast this compound functions as a component of a degradative pathway, its human and Drosophila counterparts, SAMM50, are integral to the protein assembly process. This functional divergence underscores the complexity of maintaining mitochondrial health across different eukaryotic lineages. Understanding these differences is paramount for researchers in the field and holds significant potential for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a range of human diseases.
Validating Gene Expression: A Guide to Correlating MGR1 mRNA with Protein Abundance
For Immediate Release
[City, State] – October 29, 2025 – For researchers in genetics, cell biology, and drug development, accurately quantifying gene expression is a critical first step. However, the central dogma of molecular biology—that DNA is transcribed into mRNA, which is then translated into protein—is not a simple linear equation. The correlation between mRNA and protein levels can be complex and influenced by post-transcriptional, translational, and protein degradation regulation. This guide provides a comprehensive comparison of methods to validate gene expression data with protein analysis, focusing on two key genes often referred to by the acronym "MGR1": Mahogunin Ring Finger 1 (MGRN1) and Multidrug Resistance Protein 1 (MDR1) .
The Importance of Protein-Level Validation
While quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for measuring mRNA levels, it does not always provide a complete picture of a gene's functional output. Various cellular mechanisms can lead to discrepancies between mRNA and protein abundance. Therefore, validating gene expression data with direct protein quantification is essential for a comprehensive understanding of cellular processes and drug effects.
This compound Candidate 1: MGRN1 (Mahogunin Ring Finger 1)
MGRN1 is an E3 ubiquitin ligase that plays a crucial role in protein degradation and signaling pathways, particularly in melanocortin receptor signaling, which is involved in pigmentation and energy homeostasis.
Comparing MGRN1 mRNA and Protein Expression
Validating MGRN1 gene expression requires quantifying both its mRNA transcripts and the MGRN1 protein. Below is a summary of expected correlational data.
| Treatment/Condition | MGRN1 mRNA Fold Change (qPCR) | MGRN1 Protein Fold Change (Western Blot/ELISA) | Reference |
| siRNA-mediated knockdown in HBL melanoma cells | 0.25 | 0.30 | [1] |
| CRISPR/Cas9-mediated knockout in HBL melanoma cells | Not Applicable (gene edited) | Undetectable | [2] |
Experimental Protocols for MGRN1 Validation
1. Quantitative PCR (qPCR) for MGRN1 mRNA
-
RNA Extraction: Isolate total RNA from cell or tissue samples using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for the MGRN1 gene. Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization. The relative quantification of MGRN1 mRNA levels can be calculated using the ΔΔCt method.[1]
2. Western Blot for MGRN1 Protein
-
Cell Lysate Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[3][4] Determine the total protein concentration using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6][7]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MGRN1.[8] Following washes, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[3] Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
3. ELISA for MGRN1 Protein
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for MGRN1.
-
Sample Incubation: Add prepared cell lysates or tissue homogenates to the wells.
-
Detection: Add a detection antibody (often biotinylated), followed by a streptavidin-HRP conjugate.
-
Signal Development: Add a chromogenic substrate (e.g., TMB) and measure the absorbance.[9] The concentration of MGRN1 is determined by comparison to a standard curve.
MGRN1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MGRN1 signaling pathway and the experimental workflow for validating its expression.
Caption: MGRN1-mediated regulation of the melanocortin signaling pathway.
Caption: Experimental workflow for MGRN1 gene expression validation.
This compound Candidate 2: MDR1 (Multidrug Resistance Protein 1)
MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is a transmembrane efflux pump that transports a wide variety of substrates out of cells. It is famously implicated in the development of multidrug resistance in cancer cells.
Comparing MDR1 mRNA and P-glycoprotein Expression
The correlation between MDR1 mRNA and its protein product, P-glycoprotein, is of significant clinical interest.
| Cell Line/Condition | MDR1 mRNA Relative Expression (RT-PCR) | P-glycoprotein Relative Expression (Flow Cytometry/Western Blot) | Reference |
| MOLT-3/TMQ70 (Leukemia subline) | 1.0 | 1.0 | [3] |
| MOLT-3/TMQ800 (Leukemia subline) | 3.16 | 4.0 | [3] |
| MOLT-3/VCR1000 (Leukemia subline) | 10.0 | 12.0 | [3] |
| Untreated Malignant Lymphoma | Low/Negative | Low/Negative | [10] |
| Recurrent Malignant Lymphoma | High/Positive | High/Positive | [10] |
Note: Data is presented as a relative ratio for comparison.
Experimental Protocols for MDR1 Validation
1. Quantitative PCR (qPCR) for MDR1 mRNA
-
RNA Extraction and Reverse Transcription: As described for MGRN1.
-
qPCR: Use validated primers for the ABCB1 gene. Due to the clinical relevance of MDR1 expression, several quantitative RT-PCR protocols have been established.[11][12]
2. Western Blot for P-glycoprotein
-
Cell Lysate Preparation: Prepare total cell lysates as described for MGRN1.[3][11][13][14]
-
SDS-PAGE and Transfer: Standard protocols apply.
-
Immunoblotting: Use a specific monoclonal antibody against P-glycoprotein (e.g., C219, JSB-1).
-
Detection and Quantification: As described for MGRN1.
3. ELISA for P-glycoprotein
-
Commercially available ELISA kits can be used for the quantitative determination of P-glycoprotein in cell lysates and other biological samples.[9] The procedure is similar to the general ELISA protocol described for MGRN1.
Regulation of MDR1 Expression and Experimental Workflow
The diagrams below illustrate the regulation of MDR1 expression and the workflow for its validation.
Caption: Signaling pathways regulating MDR1 gene expression.
Caption: Experimental workflow for MDR1 gene expression validation.
Conclusion
Validating gene expression at the protein level is a cornerstone of rigorous scientific research. This guide provides a framework for comparing mRNA and protein data for two important genes, MGRN1 and MDR1. By employing the detailed protocols and understanding the underlying signaling pathways, researchers can confidently assess the true biological impact of changes in gene expression, leading to more accurate and impactful discoveries in both basic science and drug development.
References
- 1. cdn.origene.com [cdn.origene.com]
- 2. A new method for a quantitative assessment of P-glycoprotein-related multidrug resistance in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. MGRN1 Polyclonal Antibody (H00023295-D01P) [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of mRNA by the kinetic polymerase chain reaction assay: a tool for monitoring P-glycoprotein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
A Researcher's Guide to MGR1 (mGluR1) Assay Methods
A comprehensive comparison of techniques for studying Metabotropic Glutamate Receptor 1, a key therapeutic target in neurological disorders.
Metabotropic Glutamate Receptor 1 (mGluR1), a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. A diverse array of assay methods is available to study mGluR1 function and pharmacology. This guide provides a comparative overview of the most common MGR1 assay methods, complete with experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of this compound Assay Methods
The selection of an appropriate assay for studying this compound depends on the specific research question, desired throughput, and available resources. The following table summarizes the key quantitative parameters of common this compound assay methods.
| Assay Type | Method | Principle | Typical Readout | Key Parameters | Throughput |
| Binding Assays | Radioligand Binding | Measures the direct interaction of a radiolabeled ligand with the receptor. | Radioactivity | Kd (dissociation constant), Ki (inhibition constant), Bmax (receptor density) | Low to Medium |
| Functional Assays | Calcium Flux Assay | Measures changes in intracellular calcium concentration upon receptor activation. | Fluorescence | EC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration) | High |
| Inositol Phosphate (IP) Accumulation Assay | Quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 signaling. | Radioactivity or Fluorescence | EC50, IC50 | Medium | |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures G-protein activation by detecting the interaction between a luciferase-tagged receptor and a fluorescently-tagged G-protein. | Light Emission | EC50, Agonist/Antagonist potency | High | |
| Förster Resonance Energy Transfer (FRET) | Detects conformational changes in the receptor upon ligand binding. | Fluorescence | EC50, Activation/Deactivation kinetics | Medium | |
| Impedance-Based Assays | Measures changes in cellular impedance resulting from morphological changes upon receptor activation. | Electrical Impedance | EC50, IC50 | High |
This compound Signaling Pathway
This compound activation by its endogenous ligand, glutamate, primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.[1][2]
References
MGR1 Biomarker Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MGR1 biomarker's potential in melanoma prognostics against other established markers. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to support further investigation and drug development efforts.
This compound as a Prognostic Biomarker in Melanoma
Mahogunin Ring Finger 1 (this compound), encoded by the MGRN1 gene, is an E3 ubiquitin ligase that has emerged as a potential prognostic biomarker in cutaneous melanoma. High expression of MGRN1 has been associated with poorer outcomes and shorter overall survival in melanoma patients. While this compound shows promise, its clinical utility is most significantly demonstrated as part of a four-gene signature.
A study has identified a combination of four biomarkers—MGRN1, MLANA (Melan-A), PMEL (premelanosome protein), and TYRP1 (tyrosinase-related protein 1)—that together can identify low-to-medium grade melanoma patients with adverse outcomes with a high sensitivity of over 80% and an Area Under the Curve (AUC) of 0.73.[1][2][3] This signature complements the traditional Tumor-Node-Metastasis (TNM) staging system, offering a more refined risk stratification.[1][2][3]
Comparative Analysis of Melanoma Biomarkers
The following table summarizes the performance and clinical utility of the this compound-based gene signature compared to other key biomarkers in melanoma.
| Biomarker/Signature | Method of Detection | Performance Characteristics | Clinical Utility |
| MGRN1-based 4-gene signature | qRT-PCR, RNA-Seq | Sensitivity: >80% for identifying high-risk patients in low-medium TNM stages; AUC: 0.73.[1][2][3] | Prognostic for overall survival; helps refine risk stratification in early-stage melanoma. |
| BRAF V600E/K Mutation | PCR, Sequencing | High predictive value for response to BRAF/MEK inhibitors. | Predictive for targeted therapy; a key driver mutation in ~50% of cutaneous melanomas. |
| PD-L1 Expression | Immunohistochemistry (IHC) | Variable predictive value for response to immune checkpoint inhibitors; response rates can be low even in PD-L1 positive patients. | Predictive for immunotherapy response, though with limitations as a standalone marker. |
| LDH (Lactate Dehydrogenase) | Blood Test | Elevated levels are associated with a poorer prognosis and are a component of the AJCC staging for metastatic melanoma. | Prognostic for metastatic disease; readily available and cost-effective. |
This compound Signaling Pathway
This compound is a key regulator of the melanocortin 1 receptor (MC1R), a crucial protein in melanocytes. This compound functions as an E3 ubiquitin ligase, targeting MC1R for degradation. This action modulates the downstream cyclic AMP (cAMP) signaling pathway, which is involved in pigmentation and cell survival. The dysregulation of this pathway is implicated in melanoma development and progression.
Caption: this compound-mediated regulation of the MC1R signaling pathway.
Experimental Protocols
Immunohistochemistry (IHC) for this compound Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Melanoma Tissue
This protocol provides a representative procedure for the detection of this compound protein in FFPE melanoma tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a pre-heated Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).
3. Blocking:
-
Incubate sections with a peroxidase blocking solution (e.g., 3% Hydrogen Peroxide) for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate with a protein blocking solution (e.g., 5% Normal Goat Serum in TBST) for 30 minutes at room temperature.
4. Primary Antibody Incubation:
-
Incubate sections with a primary antibody against MGRN1 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
5. Detection:
-
Rinse slides with TBST.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.
-
Rinse with TBST.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse with TBST.
-
Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin.
-
Rinse with water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Caption: A streamlined workflow for this compound detection by IHC.
Quantitative Real-Time PCR (qRT-PCR) for MGRN1 Gene Expression
This protocol outlines a general procedure for quantifying MGRN1 mRNA levels in melanoma cell lines or tissue samples.
1. RNA Extraction:
-
Homogenize melanoma cells or tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qRT-PCR Reaction:
-
Prepare a reaction mix containing:
-
cDNA template
-
Forward and reverse primers for MGRN1
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for MGRN1 and the housekeeping gene.
-
Calculate the relative expression of MGRN1 using the ΔΔCt method.
Caption: Key steps in quantifying MGRN1 gene expression via qRT-PCR.
References
MGR1 (MDR1) Knockout vs. Knockdown: A Comparative Guide for Researchers
For decades, scientists in cellular biology and pharmacology have sought to understand the intricacies of multidrug resistance in cancer and other diseases. A key player in this phenomenon is the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ATP-binding cassette sub-family B member 1 (ABCB1). Encoded by the ABCB1 gene, this transmembrane efflux pump actively transports a wide array of substrates, including many therapeutic drugs, out of cells, thereby reducing their intracellular concentration and efficacy. To elucidate the precise functions of MDR1, researchers have predominantly relied on two powerful loss-of-function techniques: gene knockout and gene knockdown.
This guide provides a comprehensive comparison of the phenotypes observed in MGR1 (MDR1) knockout versus knockdown models, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the experimental data, outline the methodologies employed, and visualize the key concepts to facilitate a deeper understanding of these indispensable research tools.
Phenotypic Comparison: Complete Ablation vs. Partial Suppression
The fundamental difference between knockout and knockdown lies in the extent of gene silencing. Gene knockout results in the complete and permanent inactivation of a gene, while gene knockdown leads to a partial and often transient reduction in gene expression. This distinction gives rise to notable differences in the resulting phenotypes.
MDR1 Knockout Models:
MDR1 knockout models, typically generated in mice or rats using techniques like homologous recombination or CRISPR/Cas9, exhibit a complete absence of P-glycoprotein function.[1][2] This leads to a dramatic and systemic phenotype characterized by:
-
Increased Drug Sensitivity and Toxicity: The most striking phenotype of MDR1 knockout animals is a profound hypersensitivity to a wide range of drugs that are P-gp substrates.[3][4][5][6] For instance, mice lacking both mdr1a and mdr1b (the two murine homologs of human MDR1) show a staggering 128-fold increase in toxicity to vincristine.[3][4] This is due to the inability of the blood-brain barrier and other tissues to efflux these compounds, leading to their accumulation to toxic levels.[7][8]
-
Altered Pharmacokinetics: The absence of P-gp significantly alters the absorption, distribution, metabolism, and excretion (ADME) of its substrates.[5] Studies in knockout mice have been instrumental in defining the role of MDR1 in limiting the oral bioavailability and tissue penetration of numerous drugs.[5]
-
Spontaneous Colitis: Interestingly, MDR1a knockout mice are prone to developing spontaneous colitis, particularly when housed in non-specific-pathogen-free (SPF) conditions.[9] This phenotype highlights a role for MDR1 in maintaining intestinal homeostasis, likely by preventing the accumulation of pro-inflammatory microbial products.[9]
-
Immune System Alterations: MDR1 is expressed on various immune cells, including T cells, B cells, and natural killer (NK) cells.[10] Its absence can lead to alterations in the development and function of these cells.[10]
MDR1 Knockdown Models:
MDR1 knockdown is typically achieved in cell culture using techniques like RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). This approach results in a temporary reduction of MDR1 mRNA and, consequently, P-gp levels. The primary phenotype observed in MDR1 knockdown cells is:
-
Reversal of Multidrug Resistance: In cancer cell lines that have acquired resistance to chemotherapy by overexpressing MDR1, knockdown of the gene leads to a significant resensitization to chemotherapeutic agents.[11][12] This is a direct consequence of the reduced efflux capacity, allowing the drugs to accumulate intracellularly and exert their cytotoxic effects.
-
Variable and Incomplete Phenotype: Unlike the complete and systemic phenotype of knockout models, the effects of knockdown can be more variable and are often incomplete. The degree of gene silencing can vary depending on the efficiency of the knockdown technique, and residual P-gp expression can still confer some level of drug resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the phenotypic differences between MDR1 knockout and knockdown models.
| Model System | Genetic Modification | Drug | Fold Increase in Toxicity/Sensitivity | Reference |
| Mice (mdr1a/1b-/-) | Knockout | Vincristine | 128-fold | [3][4] |
| Mice (mdr1a/1b-/-) | Knockout | Etoposide | 3-5-fold | [3][4] |
| Human CEM/VLB0.45 Leukemia Cells | Knockdown (antisense ODN) | Vinblastine | 63% decrease in cell viability (reversal of resistance) | [11] |
| Human MES-SA/Dx5 Sarcoma Cells | Knockdown (siRNA) | Doxorubicin | 70% decrease in MDR1 protein levels | [12] |
Experimental Protocols
A clear understanding of the methodologies used to generate these models is crucial for interpreting the experimental data.
MDR1 Knockout Model Generation (e.g., CRISPR/Cas9)
The generation of an MDR1 knockout animal model using CRISPR/Cas9 involves the following key steps:
-
Design of Guide RNAs (gRNAs): Single-guide RNAs are designed to target a specific exon of the Abcb1a and Abcb1b genes.
-
Preparation of CRISPR/Cas9 Components: The Cas9 nuclease and the gRNAs are prepared for delivery into zygotes.
-
Microinjection into Zygotes: The CRISPR/Cas9 components are microinjected into the pronuclei of fertilized eggs.
-
Implantation and Generation of Founder Animals: The injected zygotes are implanted into pseudopregnant female mice. The resulting offspring (F0 generation) are screened for the desired genetic modification.
-
Breeding and Genotyping: Founder animals with the desired mutation are bred to establish a stable knockout line. Subsequent generations are genotyped to confirm the absence of the target gene.[2]
MDR1 Knockdown Model Generation (e.g., siRNA)
Inducing MDR1 knockdown in a cell line using siRNA follows this general protocol:
-
Design and Synthesis of siRNA: siRNAs targeting the mRNA of the human ABCB1 gene are designed and synthesized.
-
Cell Culture: The target cancer cell line (e.g., a multidrug-resistant line) is cultured to an appropriate confluency.
-
Transfection: The siRNA molecules are introduced into the cells using a transfection reagent (e.g., lipofection).
-
Incubation: The cells are incubated for a specific period (e.g., 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Phenotypic Analysis: The cells are then assessed for changes in drug sensitivity, P-gp expression (e.g., by Western blot or flow cytometry), and other relevant phenotypes.[12][13]
Visualizing the Concepts: Diagrams and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflows and the signaling pathways that regulate MDR1 expression.
Caption: A comparison of the experimental workflows for generating MDR1 knockout and knockdown models.
Caption: Key signaling pathways regulating MDR1 gene expression, including the PI3K/Akt and MAPK/ERK pathways.
Conclusion
References
- 1. cyagen.com [cyagen.com]
- 2. Development and Characterization of MDR1 (Mdr1a/b) CRISPR/Cas9 Knockout Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The pharmacological phenotype of combined multidrug-resistance mdr1a/1b- and mrp1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Normal viability and altered pharmacokinetics in mice lacking mdr1-type (drug-transporting) P-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance Mutation (MDR1) | VCA Animal Hospitals [vcahospitals.com]
- 8. MDR1 (Multi-Drug Resistance) Gene Mutation • MSPCA-Angell [mspca.org]
- 9. Mdr1a Knockout Mice: A Key Model for Colitis & IBD Research | Taconic Biosciences [taconic.com]
- 10. MDR1 in immunity: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of the typical multidrug resistance phenotype by targeting the MED-1 region of human MDR1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of MDR1 gene expression and enhancing cellular uptake for effective colon cancer treatment using dual-surface–functionalized nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for MGR1 (Anion Exchange Resin)
Disclaimer: The following procedures are based on the Safety Data Sheet (SDS) for Gravex® GR-1 series anion exchange resins. The identifier "MGR1" is not universally defined. Professionals must verify the exact identity of their chemical and consult the manufacturer-provided Safety Data Sheet (SDS) before handling, storage, or disposal. This document is intended as a procedural guide and supplement, not a replacement for the official SDS.
This guide provides essential safety, operational, and disposal information for laboratory personnel working with this compound-type anion exchange resins. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Data Presentation: Key Safety & Chemical Properties
The following table summarizes critical quantitative and qualitative data for this compound (Gravex® GR-1 Anion Exchange Resin).[1]
| Property | Value / Information |
| Hazard Classification | Serious eye damage – Category 1.[1] |
| Signal Word | DANGER.[1] |
| Primary Hazard Statement | H318: Causes serious eye damage.[1] |
| Physical State | Solid beads or particles. |
| Chemical Stability | Stable under normal handling and storage conditions.[1] |
| Hazardous Polymerization | Will not occur.[1] |
| Reactivity | No dangerous reactions known under normal use. Avoid contact with strong oxidizing agents (e.g., nitric acid) to prevent explosion risk.[1] |
| Combustibility | Resin starts to burn in flame at approximately 230°C / 446°F after moisture is removed.[1] |
| Oral Toxicity | Believed to be low.[1] |
| Inhalation Hazard | Vapors are unlikely. If product dries completely, dust inhalation may cause coughing.[1] |
Experimental Protocols: Waste Disposal Procedures
Follow this step-by-step protocol for the safe disposal of used or unwanted this compound anion exchange resin and contaminated materials. This procedure is designed to comply with standard hazardous waste regulations.[2][3][4]
Objective: To safely collect, label, and store this compound waste for proper disposal by Environmental Health and Safety (EHS) personnel.
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous Waste Label
-
Personal Protective Equipment (PPE): Safety goggles, protective gloves (Nitrile, Neoprene, or PVC recommended), lab coat.[1]
-
Spill containment materials (absorbent pads, etc.)
Procedure:
-
Container Preparation:
-
Personal Protective Equipment (PPE):
-
Before handling the waste resin, put on all required PPE, including safety goggles and appropriate gloves.[1]
-
-
Waste Collection:
-
Carefully transfer the waste this compound resin into the prepared hazardous waste container.
-
Collect any contaminated disposable labware, such as gloves, bench coverings, or pipettes, and place them in a separate, clearly labeled bag or container for "Chemically Contaminated Items".[5]
-
Ensure the container is not overfilled. Leave at least 5-10% of headspace to allow for thermal expansion.[3]
-
-
Container Sealing and Labeling:
-
Securely close the container lid to prevent spills or leaks.[2] The container must remain closed except when actively adding waste.[2]
-
On the Hazardous Waste Label, clearly write the full chemical name: "Waste Anion Exchange Resin (Gravex® GR-1)" and list any other contaminants. Do not use abbreviations.[2]
-
Fill out all other required fields on the label, including the accumulation start date and responsible researcher's name.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.[4]
-
Ensure the storage area is secure and provides secondary containment.
-
-
Disposal and Pickup:
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the procedural workflow for managing laboratory chemical waste from generation to final disposal.
Caption: General workflow for hazardous chemical waste management.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Hazardous Waste Management and Disposal - Montana Tech - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Navigating the Unknown: A Safety Protocol for Novel or Unidentified Agents Like MGR1
In the dynamic landscape of research and development, scientists and laboratory professionals may encounter novel or ambiguously labeled substances. When faced with a substance designated as "MGR1," for which no standard safety data sheet (SDS) is immediately available, a systematic and cautious approach is paramount. This guide provides a procedural framework for risk assessment, personal protective equipment (PPE) selection, and operational planning to ensure laboratory safety.
Disclaimer: The following information is a procedural guide. As "this compound" does not correspond to a clearly identified chemical or biological agent in public databases, the specific recommendations provided are based on a hypothetical risk assessment for an unknown substance. Researchers must adapt this framework to the known or suspected properties of the actual substance they are handling.
Immediate Actions for an Unknown Substance
-
Isolate the Substance: Secure the material in a designated and controlled area with restricted access.
-
Information Gathering: Exhaust all efforts to identify the substance. Contact the source or manufacturer to obtain a Safety Data Sheet (SDS) or any available hazard information.
-
Assume Hazard: Until proven otherwise, treat the unknown substance as hazardous.
Risk Assessment and PPE Selection Workflow
The following workflow outlines the critical steps from substance identification to the implementation of safety protocols.
Caption: Workflow for risk assessment and PPE selection for an unknown substance.
Personal Protective Equipment (PPE) Selection
Based on a hypothetical risk assessment of a potent, volatile, and skin-absorbable compound, the following table summarizes the recommended PPE.
| Hazard Category | Assumed Risk for this compound | Primary Engineering Control | Required PPE |
| Inhalation Toxicity | High (Volatile organic compound) | Chemical Fume Hood or Glovebox | - Full-face respirator with appropriate cartridges (e.g., organic vapor)- Ensure proper fit testing. |
| Dermal Toxicity | High (Readily absorbed through the skin) | N/A | - Chemical-resistant gloves (e.g., Nitrile, Neoprene - double-gloving recommended)- Chemical-resistant apron or suit. |
| Eye Irritation/Corrosion | Severe | Fume Hood Sash | - Chemical splash goggles or full-face shield. |
| Flammability | Moderate | N/A | - Flame-resistant lab coat. |
Experimental Protocol: Safe Handling and Dispensing
This protocol provides a step-by-step guide for handling a substance like this compound, assuming it is a hazardous liquid.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare all necessary equipment (e.g., glassware, pipettes, waste container) inside the fume hood.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Transport the container of this compound in a secondary, shatter-proof container.
-
Perform all manipulations of the substance deep within the fume hood.
-
Use appropriate tools to avoid direct contact.
-
-
Dispensing:
-
Use a calibrated pipette or other dispensing device to transfer the required volume.
-
Immediately cap the primary container after dispensing.
-
-
Post-Handling:
-
Wipe down all surfaces within the fume hood that may have come into contact with the substance.
-
Properly label and seal any waste generated.
-
Disposal Plan
The disposal of this compound must be handled in accordance with institutional and regulatory guidelines. The following logical flow illustrates the decision-making process for waste disposal.
Caption: Decision-making process for the safe disposal of this compound waste.
By adhering to this structured approach, researchers and drug development professionals can confidently and safely manage the risks associated with handling unknown or novel substances, thereby fostering a culture of safety and building trust in laboratory operations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
